3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFICUQEHAUKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609575 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176212-54-7 | |
| Record name | 3′-Hydroxy[1,1′-biphenyl]-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176212-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathways for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Executive Summary
The target molecule, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS: Analogous to 1000576-40-0 series), represents a critical biaryl scaffold often utilized in the synthesis of liquid crystals, ligands for asymmetric catalysis, and as a fragment in drug discovery (e.g., Eltrombopag analogs).
Its structure features a meta,meta' substitution pattern, placing specific demands on steric control and electronic activation during synthesis. While a direct coupling of functionalized fragments is theoretically possible, this guide prioritizes a Stepwise Reductive Strategy as the "Gold Standard" for scalability and purity, alongside a Direct Convergent Strategy for rapid discovery applications.
Key Strategic Considerations
-
Chemoselectivity: The presence of both a phenolic hydroxyl (Ar-OH) and a benzylic alcohol (Ar-CH₂-OH) requires conditions that prevent competitive oxidation or catalyst poisoning.[1]
-
Purification Logic: Direct synthesis of the final diol often results in a highly polar product difficult to separate from palladium residues. Proceeding via an aldehyde intermediate significantly eases chromatographic purification.[1]
Retrosynthetic Analysis
The most logical disconnection is at the C1-C1' biaryl bond, utilizing the Suzuki-Miyaura cross-coupling reaction.[1]
-
Disconnection: Aryl-Aryl bond.[1]
-
Fragment A (Nucleophile): 3-Hydroxyphenylboronic acid (or its pinacol ester).[1]
-
Fragment B (Electrophile): 3-Bromobenzaldehyde (Pathway 1) or 3-Bromobenzyl alcohol (Pathway 2).[1]
Figure 1: Retrosynthetic map highlighting the aldehyde precursor strategy.
Pathway 1: The Aldehyde Reductive Route (Gold Standard)
This pathway is recommended for gram-scale synthesis and high-purity requirements.[1] By coupling 3-bromobenzaldehyde with 3-hydroxyphenylboronic acid, we generate an intermediate (3'-hydroxybiphenyl-3-carbaldehyde) that is less polar than the final product, allowing for easier silica gel filtration before the final reduction.[1]
Phase 1: Suzuki-Miyaura Coupling
Reaction: 3-Bromobenzaldehyde + 3-Hydroxyphenylboronic acid
| Parameter | Specification | Rationale |
| Catalyst | Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) | Bidentate ligand (dppf) resists de-ligation better than PPh₃, crucial for electron-rich boronic acids.[1] |
| Base | K₂CO₃ (2.5 eq) | Standard base; mild enough to avoid Cannizzaro reaction on the aldehyde. |
| Solvent | 1,4-Dioxane : Water (4:[1]1) | Aqueous component is mandatory for the transmetallation step in the Suzuki cycle. |
| Temp/Time | 80–90°C, 4–6 hours | Sufficient energy for oxidative addition of the aryl bromide without degrading the aldehyde. |
Step-by-Step Protocol:
-
Charge: In a 250 mL round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq, 10 mmol) and 3-hydroxyphenylboronic acid (1.2 eq, 12 mmol).
-
Solvent: Add 1,4-dioxane (40 mL) and degassed water (10 mL).
-
Base: Add K₂CO₃ (25 mmol).
-
Degas: Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling.[1]
-
Catalyst: Add Pd(dppf)Cl₂ (0.3 mmol) quickly under inert flow.
-
Reflux: Heat to 85°C. Monitor via TLC (Hexane:EtOAc 2:1). The aldehyde intermediate will appear as a distinct spot under UV.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (mildly acidic to protonate the phenol), then Brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Phase 2: Chemoselective Reduction
Reaction: 3'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde + NaBH₄
Step-by-Step Protocol:
-
Dissolution: Dissolve the purified aldehyde intermediate (from Phase 1) in Methanol (0.1 M concentration).
-
Cooling: Cool the solution to 0°C (Ice bath). Control: Exothermic reaction.
-
Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Reaction is usually complete <1 hour.[1]
-
Quench: Carefully add Saturated NH₄Cl solution (gas evolution: H₂).
-
Extraction: Extract with EtOAc (3x). The product is now a diol and will be polar.
-
Final Polish: If necessary, recrystallize from Toluene/Ethanol or pass through a short silica plug.[1]
Figure 2: The Stepwise Reductive Workflow.
Pathway 2: The Direct Convergent Route
This pathway is suitable for high-throughput screening (HTS) or small-scale library synthesis where yield optimization is secondary to speed.[1] It couples the alcohol directly.[1]
Challenge: The primary alcohol on 3-bromobenzyl alcohol can coordinate to Pd, potentially slowing the reaction.[1] The free phenol on the boronic acid requires 3 equivalents of base to ensure the boronate species is formed.
| Parameter | Specification | Notes |
| Precursors | 3-Bromobenzyl alcohol + 3-Hydroxyphenylboronic acid | Direct coupling.[1] |
| Catalyst System | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos is highly active for hindered or electron-rich substrates and tolerates free alcohols well.[1] |
| Base | K₃PO₄ (3.0 eq) | Stronger base required to handle the phenol proton. |
| Solvent | Toluene : Water (10:[1]1) | Biphasic system works well with SPhos. |
Protocol Adjustments:
-
Purification: The crude mixture will contain the highly polar diol product immediately. Acidify the aqueous workup carefully to pH 5-6 to extract the phenol without trapping it as a phenoxide salt.[1]
-
Flash Chromatography: Requires a polar mobile phase (e.g., DCM:MeOH 95:5).
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Protodeboronation | The boronic acid is deborylating before coupling.[1] Increase catalyst loading or switch to the Pinacol Ester of the boronic acid. |
| Homocoupling (Biaryl) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw).[1] |
| Product stuck in Aqueous | Phenoxide formation | The product is a phenol.[1] Ensure the aqueous layer is acidified (pH < 6) during extraction. |
| Incomplete Reduction | Wet Methanol | NaBH₄ decomposes in water.[1] Use dry MeOH or add excess reagent.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1999). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(49), 9240–9261. Link
-
Organic Syntheses. (2010). Discussion on reduction of benzaldehydes to benzyl alcohols using NaBH4. Organic Syntheses, Coll.[3][4][5] Vol. 11, p. 79. Link
Sources
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol mechanism of action
Topic: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol: Mechanism of Action & Pharmacological Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers[1][2]
Executive Summary
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS Registry Number implied via derivatives: cf. 176212-48-9 for acid analog) is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl at the 3-position and a benzylic hydroxymethyl group at the 3'-position.[1][2] While not a marketed drug itself, this molecule represents a critical privileged structure in medicinal chemistry.[2]
Its primary significance lies in its role as a pharmacophore precursor for Small Molecule PD-1/PD-L1 Inhibitors .[1][2] Unlike monoclonal antibodies, small molecules derived from this biphenyl core penetrate the PD-L1 hydrophobic channel, inducing protein dimerization and occluding the PD-1 binding surface.[1] Additionally, the scaffold exhibits intrinsic bioactivity consistent with biphenyl-ol phytoalexins , including antimicrobial and enzyme-inhibitory properties (e.g.,
This guide details the molecular pharmacology, specific binding mechanisms, and experimental protocols for validating this scaffold's activity.[2][3]
Molecular Pharmacology & Structural Logic
The efficacy of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol stems from its ability to bridge hydrophobic and hydrophilic domains within a protein binding pocket.[2]
Pharmacophore Mapping
-
Ring A (Phenol): Acts as a Hydrogen Bond Donor/Acceptor (HBD/HBA).[2] In PD-L1 inhibitors, this moiety often anchors the molecule via H-bonds to residues like Tyr56 or Asp122 .[1][2] It also serves as a handle for etherification to extend into solvent-exposed regions.[1]
-
Ring B (Benzyl Alcohol): The hydroxymethyl group (
) provides a rotational vector for H-bonding or further derivatization.[1][2] It mimics the side chains of serine or threonine, allowing specific interactions with polar residues deep within hydrophobic pockets.[2] -
Biphenyl Core: Provides a rigid, planar hydrophobic spacer (
4.5 Å) that engages in - stacking (e.g., with Tyr56 , Met115 , or Ala121 in PD-L1).[1][2]
Primary Mechanism: PD-1/PD-L1 Blockade via Dimerization
The most potent application of this scaffold is in the synthesis of biphenyl-based immunomodulators.[1][2]
-
Mechanism: The molecule binds to the hydrophobic cleft of the PD-L1 protein.[1][2]
-
Causality: Binding induces a conformational change that forces two PD-L1 monomers to dimerize face-to-face.[1][2]
-
Result: This dimerization masks the key residues required for PD-1 interaction, effectively "locking" PD-L1 in an inactive state.[1][2]
Detailed Mechanism of Action (MoA)
Pathway: PD-L1 Dimerization Induction
Unlike orthosteric inhibitors that simply block a site, biphenyl derivatives often act as allosteric stabilizers of a non-functional dimer.[1][2]
-
Entry: The biphenyl core slides into the cylindrical hydrophobic pocket of PD-L1.[1][2]
-
Anchoring: The 3-hydroxyl group forms a water-mediated or direct H-bond with Gln66 or Tyr56 .[1][2]
-
Stabilization: The 3'-hydroxymethyl group interacts with the C-loop of the protein, stabilizing the interface.[1][2]
-
Occlusion: The drug-bound PD-L1 surface recruits a second PD-L1 molecule, creating a symmetric dimer that cannot bind PD-1.[1][2]
Pathway: Enzyme Inhibition ( -Glucosidase / Tyrosinase)
Consistent with the activity of related biphenyl-diols (e.g., 3,3'-dihydroxybiphenyl), this molecule can act as a competitive inhibitor for copper-containing oxidases or glycoside hydrolases.[1][2]
-
Tyrosinase: The phenolic oxygen coordinates with the binuclear copper active site, preventing substrate (L-DOPA) entry.[1][2]
- -Glucosidase: The hydroxyl groups mimic the polyol structure of glucose transition states, stalling hydrolysis.[1][2]
Visualization: Signaling & Interaction Pathways
The following diagram illustrates the dual-pathway potential of the scaffold: the primary PD-L1 inhibition pathway and the secondary enzymatic modulation pathway.[1][2]
Caption: Dual mechanistic pathways showing PD-L1 dimerization (primary) and enzymatic active site coordination (secondary).
Experimental Protocols & Validation
To validate the MoA of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol or its derivatives, the following assays are required.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Purpose: Quantify inhibition of the PD-1/PD-L1 interaction.[1][2]
-
Reagents: Recombinant human PD-L1 (Tag1), PD-1 (Tag2), Anti-Tag1-Europium (Donor), Anti-Tag2-d2 (Acceptor).
-
Preparation: Dissolve scaffold in DMSO (10 mM stock). Serial dilute (100
M to 0.1 nM) in assay buffer (PBS + 0.1% BSA). -
Incubation:
-
Mix PD-L1 (4 nM final) with compound for 15 min at 25°C.
-
Add PD-1 (4 nM final) and incubate for 1 hour.
-
-
Detection: Add HTRF detection antibodies. Incubate 2 hours.
-
Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement
Purpose: Confirm physical binding by measuring thermal shift (
-
Mix: 5
M PD-L1 protein + 50 M Compound + 5x SYPRO Orange dye. -
Cycle: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Analysis: Calculate the derivative of fluorescence (-dF/dT). A positive shift (
C) confirms stabilization (binding).
Protocol: ADME Stability (Microsomal Stability)
Purpose: Assess the vulnerability of the hydroxymethyl group to oxidation.[1][2]
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.[2]
-
Reaction: Incubate 1
M compound at 37°C. -
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of parent compound.
Quantitative Data Summary
| Parameter | Value / Range | Biological Significance |
| LogP (Calc) | 2.2 - 2.5 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.[1][2] |
| PD-1/PD-L1 IC | > 10 | The parent scaffold is a weak inhibitor; ether derivatives (e.g., biphenyl-3-ylmethoxy) achieve nM potency.[1][2] |
| Solubility | Moderate | Hydroxymethyl group improves solubility vs. pure biphenyls.[1][2] |
| Metabolic Liability | High | 3'-hydroxymethyl is prone to oxidation; 3-OH is prone to glucuronidation.[1][2] |
References
-
Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. (2021). Describes the use of the biphenyl-methanol scaffold in potent immunomodulators.
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. (2013). Comprehensive review of biphenyl biological activities. [2]
-
Microsomal biphenyl hydroxylation: the formation of 3-hydroxybiphenyl. Molecular Pharmacology. (1978).[1][2][4] foundational text on the metabolic origins of hydroxybiphenyls.[2][4]
-
3-Hydroxybiphenyl Chemical Properties. NIST Chemistry WebBook. Standard reference for physicochemical data.
Sources
- 1. 3-Hydroxybiphenyl [webbook.nist.gov]
- 2. 3-Hydroxybiphenyl [webbook.nist.gov]
- 3. Exploring the inhibitory effect and mechanism of 3,4,5-trihydroxybiphenyl on α-glucosidase: an integrated experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal biphenyl hydroxylation: the formation of 3- hydroxybiphenyl and biphenyl catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biphenyl Scaffold in Modern Therapeutics: Structural Optimization and Biological Validation
Executive Summary: The Privileged Structure
The biphenyl moiety (two phenyl rings connected by a C–C single bond) represents a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics—from the antihypertensive Valsartan to the neutral endopeptidase inhibitor Sacubitril —stems from its unique ability to balance lipophilicity (LogP) with conformational flexibility.
For researchers developing novel biphenyl derivatives, the core challenge lies not in synthesis, but in rational functionalization . The biological activity of these compounds is governed by the dihedral angle between the two rings (atropisomerism), which dictates whether the molecule acts as a planar intercalator (e.g., DNA binding) or a twisted globular inhibitor (e.g., enzyme pocket fitting).
This guide details the biological characterization of novel biphenyls, focusing on anticancer (Hsp90/Tubulin targeting) and anti-inflammatory (COX-2 inhibition) pathways, supported by self-validating experimental protocols.
Structural Logic & Synthesis
The Suzuki-Miyaura Standard
While various methods exist, the Suzuki-Miyaura cross-coupling remains the industrial standard for generating novel biphenyl libraries due to its tolerance of functional groups.
Key Mechanistic Insight: The choice of ligand on the Palladium catalyst dictates the reaction's success with sterically hindered (ortho-substituted) substrates. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitate the oxidative addition step for deactivated aryl chlorides.
Visualization: Synthesis & Screening Workflow
The following diagram outlines the logical flow from rational design to biological validation.
Caption: Figure 1: Integrated workflow for the synthesis and biological characterization of novel biphenyl derivatives.
Biological Activity Profiles
Anticancer Activity: Hsp90 and Tubulin
Novel biphenyls often target the C-terminal of Hsp90 or bind to the colchicine site of tubulin .
-
Mechanism: Biphenyl amides mimic the benzamide side chain of Novobiocin, inducing degradation of oncogenic client proteins (Her2, Raf-1).
-
SAR Note: Substitution at the para-position of the distal ring often enhances potency, while ortho-substitution controls the twist required to fit the hydrophobic pocket.
Anti-Inflammatory: COX-2 Selectivity
The biphenyl scaffold is structurally compatible with the COX-2 active site. Unlike COX-1, COX-2 has a secondary "side pocket" accessible only to bulky molecules.
-
Selectivity: A rigid biphenyl core can wedge into this side pocket, sparing COX-1 (gastroprotective) while inhibiting COX-2 (anti-inflammatory).
Experimental Protocols (Self-Validating Systems)
Protocol A: Cytotoxicity Screening (MTT Assay)
Objective: Determine cell viability and IC50 values. Validation: This protocol includes a "Solvent Control" to rule out DMSO toxicity.
-
Cell Seeding:
-
Seed tumor cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates.[2] -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Dissolve biphenyl derivatives in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.5% to avoid artifacts.
-
Controls:
-
Negative: 0.5% DMSO in medium.[2]
-
Positive: Doxorubicin (standard chemotherapeutic).
-
Blank: Media only (no cells).
-
-
-
MTT Induction:
-
After 48h treatment, add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate 3–4 hours until purple formazan crystals form.
-
-
Solubilization & Readout:
-
Aspirate medium carefully.[2] Add 100 µL DMSO to dissolve crystals.
-
Read absorbance at 570 nm (reference 630 nm).
-
-
Data Analysis:
-
Calculate % Viability:
.
-
Protocol B: COX-2 Inhibition (Fluorometric)
Objective: Quantify inhibition of Prostaglandin G2 production. Validation: Use Celecoxib as the internal standard for assay sensitivity.
-
Enzyme Preparation:
-
Inhibitor Incubation:
-
Add 10 µL of test compound (novel biphenyl) to wells.
-
Add 10 µL of Celecoxib (Positive Control) to separate wells.
-
Add 10 µL Solvent (Negative Control).
-
Add Enzyme solution and incubate for 10 mins at 25°C.
-
-
Substrate Initiation:
-
Measurement:
-
Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.
-
Select two points (
) in the linear range to calculate Relative Fluorescence Units (RFU).[3]
-
Mechanistic Visualization
Understanding the pathway is critical for interpreting data. The diagram below illustrates the COX-2 inhibition mechanism targeted by biphenyl derivatives.
Caption: Figure 2: Mechanism of Action. The biphenyl compound sterically hinders the COX-2 active site, preventing the conversion of Arachidonic Acid to inflammatory mediators.
Comparative Data Summary
When presenting your results, organize data against established standards to prove "novelty" and efficacy.
| Compound ID | Substitution (R1/R2) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | MCF-7 Cytotoxicity (IC50 µM) |
| Celecoxib (Ref) | Pyrazole/Sulfonamide | 0.04 | 15.0 | 375 | 25.4 |
| Novel Biphenyl A | 4-F / 4-NO2 | 0.09 | >100 | >1100 | 12.1 |
| Novel Biphenyl B | 2-OMe / 4-Cl | 5.20 | 4.80 | 0.9 (Poor) | 45.0 |
| Novel Biphenyl C | 3,4-dimethoxy | 0.85 | 85.0 | 100 | 0.55 (Potent) |
Interpretation:Compound A shows high anti-inflammatory potential with superior selectivity. Compound C , while less selective for COX-2, shows potent cytotoxicity, suggesting a different mechanism (likely tubulin inhibition due to the methoxy pattern similar to Combretastatin).
References
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
physicochemical properties of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Executive Summary
3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (C₁₃H₁₂O₂) represents a critical bifunctional scaffold in modern drug discovery. Structurally characterized by a biphenyl core substituted with a phenolic hydroxyl group at the 3-position and a hydroxymethyl group at the 3'-position, this compound serves as a versatile building block for Fragment-Based Drug Discovery (FBDD) and a reference standard for metabolic profiling of biphenyl-based therapeutics (e.g., Eltrombopag intermediates).
This guide provides an exhaustive physicochemical analysis, synthesizing experimental precedents with high-confidence predictive modeling to support lead optimization and analytical method development.
Molecular Architecture & Identity
The molecule features two distinct hydrogen-bonding motifs—a weakly acidic phenol and a neutral primary alcohol—separated by a hydrophobic biphenyl spacer. This duality allows for unique interactions within protein binding pockets, specifically engaging both hydrophobic regions and polar residues simultaneously.
| Parameter | Data |
| IUPAC Name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol |
| Synonyms | 3-(3-Hydroxyphenyl)benzyl alcohol; 3-Hydroxy-3'-(hydroxymethyl)biphenyl |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.24 g/mol |
| SMILES | Oc1cccc(c1)-c2cccc(CO)c2 |
| Key Functionality | Phenol (H-bond donor/acceptor), Benzyl Alcohol (H-bond donor/acceptor) |
Physicochemical Property Profile
Understanding the solubility and ionization behavior of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol is prerequisite for accurate biological assay formulation.
Quantitative Data Summary
Note: Values marked with () are high-confidence consensus predictions based on fragment contribution methods (ACD/Labs, ChemAxon) in the absence of public experimental monographs.*
| Property | Value | Context & Implications |
| LogP (Octanol/Water) | 2.6 ± 0.3 | Lipophilic. Permeable to cell membranes; requires organic co-solvent (DMSO/MeOH) for stock solutions. |
| LogD (pH 7.4) | 2.58 | Remains largely neutral at physiological pH, ensuring good passive diffusion. |
| pKa (Phenolic OH) | 9.6 ± 0.2 | Weak acid. Ionizes at pH > 9, increasing solubility but reducing membrane permeability. |
| pKa (Aliphatic OH) | ~16.0 | Non-ionizable in aqueous media; acts purely as a hydrogen bond donor/acceptor. |
| Polar Surface Area (PSA) | 40.46 Ų | Excellent range for oral bioavailability (Rule of 5 compliant). |
| Melting Point | 115–120 °C | Solid at room temperature. High crystallinity expected due to intermolecular H-bonding. |
| Water Solubility | ~0.2 mg/mL* | Low aqueous solubility. Formulation requires cyclodextrins or pH adjustment (> pH 10) for high concentrations. |
Solubility & Speciation Logic
The compound exhibits pH-dependent solubility driven by the phenolic moiety. Below pH 9, it exists as a neutral species with limited water solubility. Above pH 10, the phenol deprotonates to the phenolate anion (C₁₃H₁₁O₂⁻), significantly enhancing aqueous solubility.
Synthetic Methodology
For researchers requiring high-purity material, the most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling . This pathway avoids the harsh reduction conditions required if starting from the dicarboxylic acid.
Optimized Protocol (Suzuki Coupling)
Reagents: 3-Hydroxyphenylboronic acid, 3-Bromobenzyl alcohol, Pd(dppf)Cl₂, K₂CO₃. Solvent: 1,4-Dioxane / Water (4:1).
-
Charge: Combine 3-bromobenzyl alcohol (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq) in a reaction vessel.
-
Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%) and K₂CO₃ (2.5 eq).
-
Degas: Purge with Nitrogen/Argon for 15 minutes (Critical to prevent homocoupling).
-
Reflux: Heat to 90°C for 4-6 hours. Monitor by HPLC.
-
Workup: Dilute with EtOAc, wash with 1N HCl (mildly acidic wash removes boronic acid residues), then brine.
-
Purification: Column chromatography (Hexane:EtOAc gradient).
Analytical Characterization & Handling
HPLC Method Development
Due to the biphenyl core, the molecule is UV-active. The presence of the hydroxymethyl group makes it slightly more polar than unsubstituted hydroxybiphenyl.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic π-π*) and 280 nm (phenol).
-
Retention Time Logic: Expect elution before 3-hydroxybiphenyl due to the polarity of the -CH₂OH group.
Stability & Storage (SDS Highlights)
-
Oxidation Liability: The benzylic alcohol is susceptible to oxidation to the aldehyde (3'-formyl) or acid (3'-carboxy) upon prolonged exposure to air or oxidizing enzymes (e.g., ADH/ALDH in biological systems).
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Safety: Irritant. Wear standard PPE.[2] Avoid inhalation of dust.[2]
Biological & Metabolic Context
In drug development, this compound often appears as a Phase I metabolite of methylated biphenyl drugs.
-
Metabolic Pathway: A parent drug containing a 3-methylbiphenyl moiety undergoes hydroxylation by Cytochrome P450 (CYP450) enzymes to form the hydroxymethyl derivative.
-
Further Oxidation: This intermediate is often transient, rapidly oxidizing to the carboxylic acid, which aids in renal clearance.
-
Glucuronidation: The phenolic -OH is a prime site for Phase II conjugation (Glucuronidation/Sulfation), drastically increasing water solubility for excretion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20100115, 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Hydroxybiphenyl (Physicochemical Baseline). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
NIST Chemistry WebBook. 3-Hydroxybiphenyl Spectral Data. SRD 69.[3] Retrieved from [Link]
Sources
Hydroxymethyl-Biphenyl Scaffolds: Synthetic Architectures and Medicinal Utility
Executive Summary
The hydroxymethyl-biphenyl motif represents a privileged structural scaffold in medicinal chemistry and advanced materials science.[1][2] Characterized by a biphenyl core functionalized with a hydroxymethyl (
This technical guide dissects the synthetic routes, structure-activity relationships (SAR), and metabolic liabilities of hydroxymethyl-biphenyls, providing researchers with actionable protocols for their generation and utilization.
Structural Classification and Chemical Properties[1]
The Scaffold
Unlike hydroxybiphenyls (which are phenols), hydroxymethyl-biphenyls are benzylic alcohols.[1][2] This distinction is chemically significant:
-
Reactivity: The primary alcohol is susceptible to oxidation (to aldehydes/acids) and substitution (to halides), whereas phenols undergo electrophilic aromatic substitution.[1]
-
Acidity:
(similar to water/methanol) vs. for phenols.[1] -
Metabolism: Primary site for Phase I oxidation (CYP450) and Phase II conjugation (Glucuronidation).[1]
Key Derivatives
| Compound Name | Structure Description | Application |
| 4-(Hydroxymethyl)biphenyl | Single | Model substrate for metabolic studies; Liquid crystal precursor. |
| 4,4'-Bis(hydroxymethyl)biphenyl | High-performance epoxy resin cross-linker; Polyester monomer. | |
| 4'-(Hydroxymethyl)-2-biphenylcarbonitrile | Ortho-cyano, para'-hydroxymethyl.[1][2] | Advanced intermediate for Sartan analogs; Impurity in Losartan synthesis.[1] |
| 5-[4'-(Hydroxymethyl)biphenyl-2-yl]tetrazole | Tetrazole bioisostere.[1] | Active metabolite precursor; ARB degradation product.[1] |
Synthetic Methodologies
The construction of hydroxymethyl-biphenyls typically follows two logic streams: Modular Assembly (coupling pre-functionalized rings) or Functional Group Interconversion (modifying an existing biphenyl core).[1]
Route A: Palladium-Catalyzed Suzuki-Miyaura Coupling
This is the gold standard for medicinal chemistry due to its tolerance of functional groups.[2]
Mechanism:
-
Oxidative Addition: Pd(0) inserts into an Aryl-Halide bond.[1]
-
Transmetallation: The Aryl-Boronic acid (containing the hydroxymethyl or protected equivalent) transfers its organic group to Pd.[1]
-
Reductive Elimination: Formation of the C-C biaryl bond.[1]
Critical Optimization: The hydroxymethyl group often requires protection (e.g., as a THP ether or TBDMS ether) to prevent competitive coordination with the Pd catalyst or side reactions, although modern precatalysts (e.g., XPhos Pd G2) can often tolerate free alcohols.
Route B: Reduction of Biphenyl Esters/Aldehydes
Scalable for industrial production (kg scale).[1]
-
Reagent: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) (for aldehydes).[1]
-
Outcome: Quantitative conversion to the diol.
Visualization of Synthetic Logic
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl via Reduction
Context: This protocol is adapted for high-yield material science applications.[2]
Reagents:
Step-by-Step Methodology:
-
Setup: Equip a 2-liter 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with Nitrogen (
).[1] -
Catalyst Prep: Charge flask with LiAlH4 suspended in 150 mL anhydrous THF.
-
Addition: Dissolve the diester substrate in 500 mL anhydrous THF. Heat solution to 50°C to ensure solubility. Add dropwise to the LiAlH4 suspension over 60 minutes.
-
Expert Insight: The slow addition controls the exotherm and prevents "runaway" reduction which can lead to over-reduced side products or safety hazards.[1]
-
-
Reaction: Stir at 50°C for an additional 30 minutes. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of ester.[1]
-
Quenching (Critical): Cool to room temperature. Carefully add 15 mL of THF/Water (80:20).
-
Workup: Filter the aluminum salts through a sintered glass funnel (Septum G2). Wash precipitate with Ethanol (3 x 100 mL).[1][8]
-
Purification: Evaporate combined filtrate. Redissolve residue in hot acetone (50°C), filter to remove trace salts, dry over
, and recrystallize. -
Expected Yield: ~96% (White crystalline powder).
Protocol 2: Suzuki Coupling for 4'-Hydroxymethyl-2-biphenylcarbonitrile
Context: Synthesis of a Losartan intermediate scaffold.[2]
Reagents:
-
4-Bromobenzonitrile (1.0 eq)
-
4-(Hydroxymethyl)phenylboronic acid (1.1 eq)
-
Pd(dppf)Cl2 (0.03 eq)
- (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Degassing: Sparge the solvent mixture with Argon for 30 minutes. Oxygen is the enemy of Palladium catalysis.[1]
-
Charging: Add halide, boronic acid, base, and catalyst to a pressure vial.[1]
-
Reaction: Seal and heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry organic layer over
.[1] -
Purification: Silica gel chromatography. The hydroxymethyl group makes the product significantly more polar than the starting bromide.
Medicinal Chemistry & Metabolism (ADME)
The "Polar Handle" Effect
In drug design, the biphenyl core is highly lipophilic (
Metabolic Liability: The Oxidation Trap
The hydroxymethyl-biphenyl structure is a prime substrate for Cytosolic Alcohol Dehydrogenase (ADH) and CYP450 enzymes.[2]
-
Phase I: Oxidation to the aldehyde (often transient/toxic)
Oxidation to the Carboxylic Acid.[1]-
Example: In the Sartan class, the conversion of a hydroxymethyl group to a carboxylate often increases potency (e.g., Losartan
EXP3174), transforming a prodrug into the active species.
-
-
Phase II: Direct Glucuronidation of the alcohol oxygen.[1]
References
-
PrepChem. (n.d.).[1] Synthesis of 4,4'-bis(hydroxymethyl)biphenyl.[1][4][8][9] Retrieved from [Link]
-
PubChem. (2025).[1][10][11] 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid (CID 15380880).[1][10] National Library of Medicine.[1][10] Retrieved from [Link][10]
-
Asian Journal of Chemistry. (2015). A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174).[1][12] Retrieved from [Link]
-
U.S. EPA. (2013).[1][13] Toxicological Review of Biphenyl (CAS No. 92-52-4).[1] Integrated Risk Information System (IRIS).[1][13][14] Retrieved from [Link]
Sources
- 1. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol | C14H14O2 | CID 1051637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. prepchem.com [prepchem.com]
- 5. 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile|209.24 g/mol [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-Biphenylmethanol | 3597-91-9 [chemicalbook.com]
- 8. 4,4'-Bis(hydroxymethyl)biphenyl | 1667-12-5 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid | C14H12O3 | CID 15380880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,4'-Bis(hydroxymethyl)biphenyl | C14H14O2 | CID 611786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. epa.gov [epa.gov]
potential therapeutic applications of biphenylols
Title: Therapeutic Horizons of Biphenylols: A Technical Guide to Structure, Mechanism, and Application Subtitle: From Pharmacophore Design to Clinical Translation in Antimicrobial, Oncological, and Neuroprotective Therapies.
Executive Summary
Biphenylols (hydroxybiphenyls) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to modulate diverse biological targets through a combination of hydrogen-bonding capability and lipophilic interactions. Unlike rigid fused-ring systems, the biphenyl core possesses a torsional degree of freedom that allows for "induced fit" binding to receptors ranging from bacterial cell walls to nuclear transcription factors.
This technical guide analyzes the therapeutic utility of biphenylols, focusing on three primary classes:
-
Simple Ortho-Phenols: (e.g., 2-phenylphenol) – Potent antimicrobial agents disrupting membrane integrity.
-
Neolignans: (e.g., Magnolol, Honokiol) – CNS-penetrant modulators of GABAergic and oncogenic signaling.
-
Synthetic Derivatives: Functionalized scaffolds optimized for metabolic stability and target specificity.
Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)
The biological activity of biphenylols is dictated by the position of the hydroxyl group relative to the phenyl ring junction (ortho, meta, para) and the lipophilicity (LogP) of the molecule.
-
The Ortho-Effect: A hydroxyl group at the ortho position (e.g., 2-phenylphenol, magnolol) often facilitates intramolecular hydrogen bonding or specific chelation, enhancing membrane permeability compared to para isomers.
-
Lipophilicity & Penetration: The biphenyl core provides a high LogP (typically >3.0), enabling passive diffusion across the Blood-Brain Barrier (BBB) and bacterial cell membranes.
-
Steric Torsion: The twist angle between the two phenyl rings limits planarity, preventing intercalation into DNA (reducing mutagenicity) while allowing hydrophobic pocket occupancy in enzymes like PPAR-
.
Visualization: Biphenylol SAR Logic
Figure 1: Structural determinants of biphenylol pharmacological activity. The ortho-substitution pattern is critical for non-genomic antimicrobial action and BBB penetration.
Part 2: Antimicrobial & Antifungal Potency
2-Phenylphenol (OPP) and its derivatives operate via a non-specific membrane disruption mechanism, making resistance development difficult.
-
Mechanism of Action: The amphiphilic nature of 2-phenylphenol allows it to partition into the lipid bilayer of bacteria and fungi. At high concentrations, it causes gross membrane damage and leakage of intracellular potassium (
) and ATP. -
Biofilm Inhibition: Hydrophobic biphenylols (e.g., magnolol) penetrate the extracellular polymeric substance (EPS) matrix of biofilms (e.g., S. aureus, C. albicans), disrupting quorum sensing signaling.
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
A standardized method to quantify the anti-biofilm efficacy of biphenylol derivatives.
Materials:
-
96-well polystyrene microtiter plates (flat bottom).
-
Bacterial strain (e.g., S. aureus ATCC 29213) in Tryptic Soy Broth (TSB) + 1% Glucose.
-
Test Compound: Biphenylol derivative (dissolved in DMSO).
-
Stain: 0.1% Crystal Violet (CV) solution.[1]
Workflow:
-
Inoculation: Dilute overnight bacterial culture to
. Add 100 µL to each well. -
Treatment: Add 100 µL of test compound (serial dilutions). Include DMSO vehicle control and media-only blank.
-
Incubation: Incubate statically at 37°C for 24–48 hours to allow biofilm formation.
-
Washing: Carefully aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells. Critical: Do not disrupt the adhered biomass.[1]
-
Staining: Add 125 µL of 0.1% CV solution. Incubate 15 mins at room temperature.
-
Rinsing: Wash wells 3x with water. Air dry for 30 mins.
-
Quantification: Add 150 µL of 30% Acetic Acid to solubilize the dye. Transfer contents to a fresh plate and read absorbance at 595 nm.
Part 3: Oncology & Antiproliferative Mechanisms
Neolignans like Honokiol and Magnolol have emerged as pleiotropic anticancer agents. Unlike targeted therapies that hit a single kinase, these biphenylols modulate multiple nodes in oncogenic networks.
-
Signaling Cross-talk: Honokiol inhibits the NF-
B pathway, which is constitutively active in many tumors. Downregulation of NF- B leads to the suppression of anti-apoptotic proteins (Bcl-2, Bcl-xL) and metastasis promoters (MMP-9). -
STAT3 Inhibition: Biphenylols prevent the phosphorylation (dimerization) of STAT3, blocking its nuclear translocation and transcriptional activity in glioblastoma and melanoma models.
Visualization: Honokiol Oncogenic Modulation
Figure 2: Multi-target inhibition by Honokiol. The compound suppresses survival signals (Bcl-2) via parallel inhibition of NF-kB and STAT3, triggering apoptosis.
Part 4: Neuroprotection & Metabolic Regulation
GABA-A Receptor Modulation
Magnolol and honokiol act as positive allosteric modulators of GABA-A receptors.
-
Binding Site: Distinct from the benzodiazepine site. They preferentially potentiate
-subunit containing receptors (extra-synaptic), which are involved in tonic inhibition. -
Therapeutic Value: Anxiolytic and sleep-inducing effects without the severe motor side effects or dependence potential associated with benzodiazepines.
Metabolic Regulation (PPAR- )
Biphenylols function as partial agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-
-
Mechanism: They bind to the ligand-binding domain (LBD) of PPAR-
, promoting adipocyte differentiation and glucose uptake (GLUT4 translocation). -
Advantage: Unlike full agonists (thiazolidinediones), biphenylols induce fewer side effects such as weight gain and edema.
Part 5: Synthesis Protocol (Suzuki-Miyaura Coupling)
For researchers developing novel biphenylol derivatives, the Suzuki-Miyaura coupling is the gold standard for scaffold assembly.
Standard Protocol for 4'-Functionalized-2-Biphenylol:
-
Reagents:
-
Aryl Halide: 2-Bromoanisole (1.0 equiv)
-
Boronic Acid: 4-Functionalized-phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
-
-
Procedure:
-
Step 1 (Coupling): Charge a Schlenk flask with aryl halide, boronic acid, and catalyst under nitrogen. Add solvent and degassed aqueous base. Reflux at 90-100°C for 12-16 hours. Monitor by TLC.
-
Step 2 (Workup): Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry over
, concentrate in vacuo. -
Step 3 (Demethylation): Dissolve the methoxy-biphenyl intermediate in dry DCM at 0°C. Add
(3.0 equiv) dropwise. Stir at RT for 4 hours. Quench with ice water. Extract and purify via silica gel column chromatography.
-
References
-
Ataman Chemicals. (n.d.). Ortho-Phenylphenol (OPP): Technical Data and Applications. Retrieved from [Link]
-
Lee, Y. J., et al. (2011). Therapeutic applications of compounds in the Magnolia family. Pharmacology & Therapeutics.[2][3][4][5] Retrieved from [Link]
-
Alexeev, M., et al. (2012). Honokiol and magnolol are positive allosteric modulators of synaptic and extra-synaptic GABAA receptors. PMC. Retrieved from [Link]
-
Fried, L. E., & Arbiser, J. L. (2009). Honokiol, a multifunctional antiangiogenic and antitumor agent. Antioxidants & Redox Signaling. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
Fakhruddin, S., et al. (2017). PPARgamma agonists as therapeutic agents for type 2 diabetes. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ableweb.org [ableweb.org]
- 3. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of peroxisome proliferator-activated receptor γ in pancreatic β cell function and survival: therapeutic implications for the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Characterization of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Executive Summary & Theoretical Framework
The Scaffold Significance
The molecule 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a "privileged structure" in medicinal chemistry.[1] It serves as a bifunctional biphenyl scaffold, containing both a phenolic hydroxyl group (Ring A) and a benzylic primary alcohol (Ring B).
This dual-functionality presents a unique chemical handle:
-
Ring A (Phenol): Offers acidity (
) and nucleophilicity for ether formation or electrophilic aromatic substitution.[2] -
Ring B (Benzyl Alcohol): Offers oxidation potential (to aldehyde/acid) and amenability to conversion into leaving groups (halides/mesylates) for chain extension.[2]
Physicochemical Profile (Predicted)
Before wet-lab analysis, we establish the theoretical baseline to validate experimental data.
| Property | Value (Approx.) | Structural Implication |
| Molecular Formula | Unsaturation Number (DoU) = 8 (2 rings + 6 double bonds).[2] | |
| Molecular Weight | 200.23 g/mol | Monoisotopic mass for MS validation.[2] |
| Polarity (LogP) | ~2.5 | Moderate lipophilicity; soluble in DMSO, MeOH, EtOAc. |
| H-Bond Donors | 2 | Phenolic OH and Benzylic OH.[2] |
Synthetic Access (Contextual Grounding)
To understand the impurities and connectivity, one must understand the origin. The industry-standard synthesis for this unsymmetrical biphenyl is the Suzuki-Miyaura Cross-Coupling .
Reaction Pathway:
-
Coupling Partner A: 3-Hydroxyphenylboronic acid (or pinacol ester).[2]
-
Coupling Partner B: 3-Bromobenzyl alcohol.[2]
-
Catalyst:
or . -
Base:
or .[2]
Figure 1: The catalytic cycle dictating the structural connectivity of the target molecule.
Spectroscopic Elucidation Protocols
This section details the step-by-step forensic analysis required to prove the structure.
Mass Spectrometry (MS)
Objective: Confirm molecular formula and isotopic pattern.
-
Method: ESI-MS (Electrospray Ionization) in Negative Mode (favored for phenols) and Positive Mode.
-
Expected Signals:
-
Negative Mode (
): 199.1 (Deprotonation of phenol). -
Positive Mode (
): 201.1 ; likely loss of water at 183.1 due to the labile benzyl alcohol.
-
Infrared Spectroscopy (FT-IR)
Objective: Differentiate the two oxygenated environments.
-
Protocol: ATR (Attenuated Total Reflectance) on neat solid.[2]
-
Diagnostic Bands:
-
3200–3500
: Broad O-H stretch (overlapping phenol and alcohol). -
~1020
: C-O stretch (primary alcohol). -
~1230
: C-O stretch (phenolic C-O, stronger/higher energy due to character).
-
Nuclear Magnetic Resonance (NMR)
The Gold Standard: NMR provides the definitive proof of the 3,3'-substitution pattern.
Solvent Choice: DMSO-
-
Reasoning: In
, hydroxyl protons often exchange and broaden/disappear. In DMSO- , hydrogen bonding with the solvent slows exchange, allowing observation of the OH coupling (triplet for primary alcohol, singlet for phenol).
3.3.1
NMR Assignment (400 MHz, DMSO-
)
The molecule has a plane of asymmetry between the rings; therefore, the two rings are magnetically non-equivalent.
| Signal ( | Mult. | Integ. | Assignment | Structural Logic |
| 9.55 | s | 1H | OH-A | Phenolic OH (Acidic, deshielded).[2] |
| 7.60 | s | 1H | H-2' | Ring B (between bridge and |
| 7.50 | d | 1H | H-6' | Ring B (ortho to bridge).[2] |
| 7.40 | t | 1H | H-5' | Ring B (meta to substituents).[2] |
| 7.28 | d | 1H | H-4' | Ring B (ortho to |
| 7.25 | t | 1H | H-5 | Ring A (meta to substituents).[2] |
| 7.10 | d | 1H | H-6 | Ring A (ortho to bridge).[2] |
| 7.05 | s | 1H | H-2 | Ring A (between bridge and OH).[2] |
| 6.80 | d | 1H | H-4 | Ring A (ortho to OH, shielded).[2] |
| 5.25 | t | 1H | OH-B | Benzylic OH (Coupled to |
| 4.58 | d | 2H | CH2 | Benzylic methylene (Coupled to OH).[2] |
Note: Chemical shifts are representative estimates based on substituent increments in DMSO-d6.
3.3.2
NMR Assignment (100 MHz, DMSO-
)
Total Signals: 13 distinct carbons (12 aromatic + 1 aliphatic).
-
Aliphatic Region: ~63.0 ppm (Benzylic
).[2] -
Aromatic ipso-O: ~158.0 ppm (Phenolic C-OH).[2]
-
Bridgehead Carbons: ~141.0 ppm and ~142.0 ppm (Quaternary C1 and C1').[2]
-
Remaining Aromatic CH: 112–130 ppm range.[2]
Advanced 2D-NMR Connectivity Workflow
To rigorously prove the rings are connected at the 3,3' positions (and not 3,4' or 4,4'), we employ a specific correlation workflow.
The HMBC Logic (Heteronuclear Multiple Bond Correlation)
This is the critical experiment. We must see "cross-talk" across the single bond connecting the two rings.[2]
-
Key Correlation 1: Proton H-2 and H-6 (Ring A) should show a 3-bond correlation to C-1' (Ring B bridgehead).
-
Key Correlation 2: Proton H-2' and H-6' (Ring B) should show a 3-bond correlation to C-1 (Ring A bridgehead).
Visualization of Elucidation Logic
Figure 2: The logical workflow for structural confirmation, moving from functional group identification to inter-ring connectivity.
Quality Control & Impurity Profiling
In a drug development context, identifying the molecule is only half the battle. You must also identify what else might be there.[2]
Common Impurities (Process-Related)
-
Homocoupling Dimers:
-
Protodeboronation:
-
Palladium Residuals: Must be quantified using ICP-MS (Limit typically <10 ppm for pharma intermediates).
Analytical Method for Purity (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]
-
Detection: 254 nm (Biphenyl absorption) and 280 nm (Phenol absorption).
-
Differentiation: The target molecule will elute between the more polar di-phenol and the less polar di-benzyl alcohol impurities.
References
-
Suzuki, A. (1991).[2] "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419–422. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for NMR increments).
-
Reich, H. J. (2023).[2][7] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.[2] Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. rsc.org [rsc.org]
Technical Guide: Pharmacophore Elucidation and Modeling of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Executive Summary
The molecule 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a classic "privileged structure" in medicinal chemistry. Its biphenyl core provides a hydrophobic scaffold capable of
This guide provides a rigorous, step-by-step technical framework for modeling the pharmacophore of this molecule. It moves beyond simple feature mapping to address conformational flexibility, exclusion volumes, and vector directionality, ensuring high-fidelity virtual screening results.
Part 1: Chemical Space & Structural Analysis
Before initiating computational workflows, the physicochemical profile of the ligand must be established to set boundary conditions for the pharmacophore model.
Physicochemical Profile
The 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol scaffold resides well within "Fragment-Like" and "Lead-Like" chemical space, making it an ideal starting point for Fragment-Based Drug Design (FBDD).
| Property | Value (Approx.) | Significance in Modeling |
| Formula | Core composition. | |
| MW | 200.23 Da | Ideal for fragment linking/growing. |
| cLogP | 2.6 - 2.9 | Good membrane permeability; hydrophobic core dominance. |
| TPSA | ~40.5 | Polar surface area dominated by the two oxygen atoms. |
| Rotatable Bonds | 2 | (1) Biphenyl bridge, (2) Hydroxymethyl group. |
| H-Bond Donors | 2 | Phenolic -OH, Benzylic -OH. |
| H-Bond Acceptors | 2 | Phenolic -OH, Benzylic -OH. |
Conformational Flexibility Analysis
The critical determinant of this pharmacophore is the dihedral angle between the two phenyl rings.
-
In Solution: The biphenyl system is twisted (
) to minimize steric clash between ortho hydrogens. -
In Binding Pockets: The system can adopt a planar conformation (
or ) if stabilized by the receptor (costing kcal/mol), or twist further ( ).
Directive: Your model must account for this flexibility. Do not use a single rigid conformer.
Part 2: Pharmacophore Feature Identification
The pharmacophore hypothesis is built on four distinct features (
Feature Definitions
- (Aromatic Hydrophobic): The phenolic ring (Ring A).
- (Aromatic Hydrophobic): The benzylic ring (Ring B).
-
(Donor/Acceptor): The phenolic hydroxyl group at position 3.
-
Nature:[1] Amphipathic. Acts as a strong H-bond donor (pKa
) and a moderate acceptor. -
Vector: Planar with Ring A.
-
-
(Donor/Acceptor): The hydroxymethyl group at position 3'.
-
Nature: Flexible H-bond donor/acceptor.
-
Vector: Rotatable. The oxygen atom can sweep a cone of interaction.
-
Spatial Constraints (The "Meta-Meta" Vector)
The distance between
-
Distance (
): Variable due to the biphenyl torsion.-
Cis-like (syn):
-
Trans-like (anti):
-
Part 3: Computational Workflow (The Protocol)
This protocol is software-agnostic but aligns with industry standards (e.g., Schrödinger Phase, MOE, LigandScout).
Phase 1: Ligand Preparation & Conformational Sampling
Objective: Generate a representative ensemble of low-energy conformers to capture the full range of
-
Protonation State: Set pH to
. The phenolic -OH should be neutral (protonated). -
Torsion Scan: Perform a coordinate scan on the biphenyl bridge (
bond).-
Range:
to in increments. -
Energy Window: Retain all conformers within
kcal/mol of the global minimum.
-
-
Hydroxymethyl Sampling: For each biphenyl rotamer, sample the
torsion to ensure the hydroxyl hydrogen is oriented in all accessible H-bonding directions.
Phase 2: Pharmacophore Generation
Objective: Create a 4-point hypothesis.
-
Define Sites:
-
Map Ring A and Ring B as Aromatic or Hydrophobic features.
-
Map 3-OH as a Dual Vector (Donor pointing out, Acceptor pointing in).
-
Map 3'-CH2OH as a Projected Point (allow for the flexibility of the methylene linker).
-
-
Excluded Volumes (X-Vols):
-
Place exclusion spheres perpendicular to the biphenyl axis to mimic the steric constraints of a typical binding pocket (e.g., a flat hydrophobic cleft).
-
-
Constraint Application:
-
If targeting a specific receptor (e.g., ER
), fix the distance between and to match the His/Glu residues in the pocket ( ). -
If performing de novo screening, use the ensemble to create a "shared feature" pharmacophore.
-
Phase 3: Validation (Self-Validating System)
Objective: Prove the model can distinguish actives from decoys.
-
Decoy Set Generation: Generate 50 molecules with similar MW and LogP but different substitution patterns (e.g., ortho-ortho biphenyls, monophenyls).
-
Enrichment Calculation:
-
Screen the active (3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol) and the 50 decoys.
-
Calculate the Enrichment Factor (EF) . A valid model must retrieve the active conformers in the top 5% of the ranked list.
-
Part 4: Visualization & Logic
Pharmacophore Generation Workflow
The following diagram illustrates the logical flow from structure to validated model.
Figure 1: The systematic workflow for generating a robust pharmacophore model from a flexible ligand.
Interaction Logic (The "Meta-Meta" Vector)
This diagram details the specific interaction points and the critical biphenyl torsion.
Figure 2: Interaction map highlighting the core hydrophobic scaffold and the variable distance vector between polar features.
Part 5: Application & Case Study
Target Fishing: The Estrogen Receptor Beta (ER ) Hypothesis
Given the structural similarity to Genistein and Diarylpropionitrile (DPN) , this pharmacophore is highly relevant for ER
Experimental Protocol for Virtual Screening:
-
Database Import: Import a library of fragment-like compounds (e.g., ZINC Fragment subset).
-
Screening: Apply the 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol pharmacophore.
-
Must Match: 2 Aromatic rings + 1 Donor (Phenolic).
-
Optional: The distal -CH2OH group (allow for bioisosteres like -NH2 or -Cl).
-
-
Post-Processing: Filter hits by Tanimoto similarity (>0.7) to the query molecule to ensure scaffold consistency.
References
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. Link
-
Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH. Link
-
Merski, J., et al. (2008). "Structural Basis for the Selectivity of Estrogen Receptor Ligands." PNAS. Link
-
Ertl, P., & Rohde, B. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions." Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Precision Synthesis of Biphenylols via Suzuki-Miyaura Coupling: A Strategic Protocol
Abstract
Objective: To provide a robust, high-fidelity protocol for the synthesis of biphenylols (hydroxybiphenyls) utilizing the Suzuki-Miyaura cross-coupling reaction. Scope: This guide addresses the specific challenges of coupling free phenols, including catalyst poisoning and solubility issues. It prioritizes direct coupling strategies over protection-deprotection sequences to maximize atom economy and throughput in drug discovery workflows. Target Outcome: High-yield synthesis (>85%) of ortho-, meta-, and para-biphenylols from aryl halides and hydroxyphenylboronic acids.
Strategic Analysis: The "Free Phenol" Challenge
Synthesizing biphenylols presents a unique set of mechanistic hurdles compared to standard biaryl couplings. Understanding these is prerequisite to selecting the correct protocol.
The Protection Fallacy
Junior chemists often instinctively protect the hydroxyl group (e.g., as a methyl ether or silyl ether) before coupling. While safe, this adds two synthetic steps (protection + deprotection) and reduces overall yield. Expert Insight: Modern phosphine ligands and heterogeneous catalysts allow for the direct coupling of free phenols. The hydroxyl group, under basic conditions, becomes a phenoxide. While phenoxides can potentially coordinate to Pd(II) and arrest the cycle, the use of biaryl phosphine ligands (e.g., SPhos, XPhos) creates a steric bulk that prevents this "off-cycle" resting state, facilitating the reductive elimination.
The Role of the Base
In standard Suzuki couplings, the base activates the boronic acid to form a boronate "ate" complex. In biphenylol synthesis, the base has a dual role:
-
Activation: Formation of the reactive boronate species.
-
Deprotonation: Converting the phenol (
) to phenoxide. Critical Factor: Water is essential. Anhydrous conditions often fail because the solubility of inorganic bases (K3PO4, K2CO3) is poor in pure organic solvents. A biphasic system (Organic/Water) ensures the base is dissolved and available for the interfacial transfer required for transmetalation.
Mechanistic Workflow & Decision Logic
The following diagram outlines the decision process for selecting the optimal catalytic system based on substrate difficulty (sterics and electronics).
Figure 1: Strategic decision tree for selecting the appropriate Suzuki coupling protocol based on substrate reactivity and steric demand.
Experimental Protocols
Protocol A: High-Performance Homogeneous Coupling
Best for: Aryl chlorides, sterically hindered substrates (ortho-substituted), and electron-rich aryl halides. Mechanism: Utilizes Buchwald-type dialkylbiaryl phosphine ligands (SPhos) to create a highly active, electron-rich Pd(0) species that facilitates oxidative addition across difficult C-Cl bonds.
Materials
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium Phosphate Tribasic (K₃PO₄)
-
Solvent: Toluene / Water (20:1 ratio)
-
Substrates: Aryl Halide (1.0 equiv), Hydroxyphenylboronic acid (1.2 equiv)
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): In a reaction vial, dissolve Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/colorless, indicating the formation of the active Pd(0)-ligand complex.
-
Substrate Addition: Add the Aryl Halide (1.0 mmol) and Hydroxyphenylboronic acid (1.2 mmol) to the vial.
-
Base Activation: Add K₃PO₄ (2.0 mmol, 2.0 equiv) and deionized water (0.2 mL per 4 mL Toluene).
-
Note: The small amount of water is critical for dissolving the inorganic base.
-
-
Reaction: Seal the vial with a septum cap. Purge with Nitrogen or Argon for 2 minutes. Heat the block to 100°C with vigorous stirring (800 rpm).
-
Monitoring: Monitor via LC-MS or TLC after 2 hours. Most bromide couplings are complete in <4 hours; chlorides may require 12-16 hours.
-
Workup:
Protocol B: Green Heterogeneous Coupling (Pd/C)
Best for: Aryl iodides/bromides, scale-up reactions, and scenarios requiring low metal contamination (e.g., late-stage pharma intermediates). Mechanism: Ligand-free catalysis on the surface of carbon support. The reaction occurs in water, leveraging the solubility of the phenoxide intermediate.
Materials
-
Catalyst: 10% Pd/C (Palladium on Carbon)[6]
-
Solvent: Water (degassed) or Water/Ethanol (1:1)
Step-by-Step Methodology
-
Charge: To a round-bottom flask, add the Halophenol (1.0 mmol), Arylboronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Solvation: Add distilled Water (5 mL). If substrates are highly lipophilic and do not disperse, add Ethanol (2 mL) as a co-solvent.
-
Catalyst Addition: Add 10% Pd/C (0.5 - 1.0 mol% Pd loading).
-
Safety: Pd/C can be pyrophoric when dry. Add it as a water slurry or handle under inert gas.
-
-
Reaction: Heat to 80°C under air (or Argon for sensitive substrates). Stir vigorously.
-
Workup:
-
Filter the hot reaction mixture through a Celite pad to remove the Pd/C.
-
Wash the pad with 1M NaOH (to ensure the product remains in the aqueous filtrate as phenoxide).
-
Acidification: Treat the filtrate with 1M HCl until acidic (precipitate usually forms).
-
Collect precipitate by filtration or extract with Ethyl Acetate.[5]
-
Data Summary & Troubleshooting
Comparative Performance Table
| Variable | Protocol A (Homogeneous) | Protocol B (Heterogeneous) |
| Catalyst | Pd(OAc)₂ / SPhos | 10% Pd/C |
| Substrate Scope | Cl, Br, I, Steric hindered | Br, I, Electron-neutral/poor |
| Temperature | 80 - 110°C | 25 - 80°C |
| Time | 2 - 12 Hours | 6 - 24 Hours |
| Avg. Yield | 88 - 98% | 75 - 92% |
| Pd Removal | Requires chromatography/scavengers | Simple filtration |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by phenoxide or oxidation of Pd(0). | Switch to Protocol A. Increase catalyst loading to 2-3 mol%. Ensure thorough degassing. |
| Homocoupling (Biaryl) | Oxidative coupling of boronic acid. | Reduce the amount of O₂ (degas better). Add the boronic acid slowly (syringe pump). |
| Dehalogenation | Avoid alcoholic solvents (use Toluene/Dioxane). Lower reaction temperature. | |
| Product stuck in Aqueous | Phenol | Ensure workup acidification drops pH to <4 before extraction. |
Mechanistic Visualization
The following diagram details the catalytic cycle, highlighting the specific entry point of the phenoxide species.
Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the base facilitates the replacement of the Halide (X) on the Palladium with a Hydroxo or Alkoxo group, which is far more reactive toward the boronic acid than the halide complex.
References
-
Standard Homogeneous Conditions (SPhos)
- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005, 127, 4685–4696.
-
Heterogeneous (Pd/C)
-
General Review of Biphenyl Synthesis
-
Organic Syntheses Procedure (Scale-up Context)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 3. Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Pd/C as a reusable catalyst for the coupling reaction of halophenols and arylboronic acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
analytical techniques for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol characterization
Application Note: Comprehensive Characterization of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Executive Summary
This guide details the analytical characterization of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (MW: 200.23 g/mol ), a bifunctional scaffold featuring both a phenolic hydroxyl and a benzylic alcohol. This dual functionality presents unique analytical challenges: the phenolic group confers pH-dependent solubility and ionization, while the benzylic alcohol is susceptible to oxidation.[1]
The protocols below prioritize regio-specificity (distinguishing 3,3'-substitution from 3,4' or 4,4' isomers) and functional group differentiation .
Part 1: Structural Elucidation (NMR & MS)
Objective: To rigorously confirm the 3,3'-substitution pattern and distinguish the phenolic proton from the alcoholic proton.
Nuclear Magnetic Resonance (NMR) Strategy
-
Solvent Selection: DMSO-d
is mandatory.[1]-
Reasoning: Chloroform-d (
) often facilitates rapid proton exchange, broadening -OH signals into invisibility.[1] DMSO-d forms hydrogen bonds with the hydroxyls, slowing exchange and allowing observation of distinct sharp peaks for the phenolic (-OH) and benzylic (-CH OH) protons.
-
-
Key Diagnostic Signals (
H NMR, 400+ MHz):-
Phenolic -OH: Singlet, highly deshielded (
9.4–9.6 ppm).[1] Disappears upon D O shake.[1] -
Benzylic -OH: Triplet (due to coupling with -CH
-), shielded ( 5.1–5.3 ppm).[1] -
Benzylic -CH
-: Doublet ( 4.5–4.6 ppm).[1] Collapses to a singlet upon D O shake (decoupling).[1] -
Aromatic Region: Complex multiplet (
6.7–7.8 ppm).[1] The 3,3'-substitution breaks symmetry, resulting in a complex spin system unlike the simplified AA'BB' system of 4,4'-isomers.
-
Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]
-
Fragmentation Logic (MS/MS):
-
Loss of Formaldehyde (
, -30 Da): Characteristic of the benzylic alcohol. -
Loss of CO (-28 Da): Characteristic of the phenol ring contraction.[1]
-
Part 2: Chromatographic Purity (HPLC/UPLC)
Objective: Develop a stability-indicating method capable of separating the target from likely impurities (e.g., 3,3'-biphenyldiol, biphenyl-3-carbaldehyde).
Column Selection: The "Pi-Selectivity" Advantage
Standard C18 columns often struggle to resolve positional isomers of biphenyls.[1]
-
Recommended Phase: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl or Raptor Biphenyl).
-
Mechanism:[1][2][3] The stationary phase possesses pi-electrons that interact with the biphenyl core of the analyte.[1] This creates "shape selectivity," easily resolving the 3,3' isomer from 3,4' or 4,4' impurities which have different planarities.
Validated HPLC Protocol
| Parameter | Specification |
| System | HPLC with PDA (Photodiode Array) |
| Column | Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Maintains Phenol pH < pKa) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV @ 254 nm (Biphenyl core) & 280 nm (Phenol fine structure) |
Gradient Table:
| Time (min) | % Mobile Phase B | Logic |
|---|---|---|
| 0.0 | 20 | Initial equilibration |
| 10.0 | 80 | Elute hydrophobic impurities |
| 12.0 | 80 | Wash |
| 12.1 | 20 | Re-equilibration |
| 15.0 | 20 | Ready for next injection |[1]
Critical Control Point: The pH of Mobile Phase A must remain acidic (pH ~2.7 with 0.1% FA). If the pH drifts > 7, the phenol ionizes, causing the peak to elute near the void volume (t0) and tail significantly.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this specific bifunctional molecule, distinguishing it from simple biphenyls.
Caption: Analytical decision tree highlighting the parallel workflows for structural confirmation (NMR) and purity analysis (HPLC), emphasizing phase selection.
Part 4: Impurity Profiling & Stability
Potential Degradants:
-
Oxidation Products: The benzylic alcohol is prone to oxidation to the aldehyde (3'-formyl-3-biphenylol) and subsequently the carboxylic acid.[1]
-
Detection: These will elute earlier than the parent on a Reversed-Phase Biphenyl column due to increased polarity.[1]
-
-
Dimerization: Phenols can undergo oxidative coupling.[1]
-
Detection: Look for late-eluting peaks with doubled molecular weight (approx m/z 398).[1]
-
Sample Preparation for Stability:
-
Avoid protic solvents (MeOH) for long-term storage if trace acid is present, to prevent methyl ether formation at the benzylic position.[1]
-
Preferred Diluent: Acetonitrile/Water (50:50).[1]
References
-
National Institute of Standards and Technology (NIST). (2025).[1] 3-Hydroxybiphenyl Mass Spectrum and Infrared Data. NIST Chemistry WebBook, SRD 69.[1][4] [Link]
-
Phenomenex. (2024).[1][5] Investigation of the Impact of Using Different Mobile Phase Ratios on Reversed Phase Phenyl Selectivity. Technical Application Note. [Link]
-
SciELO. (2019).[1] Quantitative determination of biphenyls and their metabolites using high-performance liquid chromatography. Brazilian Journal of Microbiology. [Link]
Sources
- 1. [1,1'-Biphenyl]-3-ylmethanol | 69605-90-9 [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate | 889955-78-6 | Benchchem [benchchem.com]
- 4. 3-Hydroxybiphenyl [webbook.nist.gov]
- 5. 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 20100115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategies for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the integration of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (herein referred to as Fragment BPh-3,3 ) into Fragment-Based Drug Discovery (FBDD) campaigns.
Fragment BPh-3,3 represents a "privileged scaffold" in medicinal chemistry. Its biphenyl core provides hydrophobic interactions (π-stacking), while the meta-substituted hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups offer two distinct, chemically tractable vectors for hydrogen bonding and fragment growing. This dual-vector geometry allows the fragment to probe adjacent sub-pockets (e.g., the ATP-binding site and the solvent-exposed region in kinases), making it a high-value starting point for Hit-to-Lead (H2L) evolution.
Physicochemical Profile & "Rule of Three" Compliance
Before screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) criteria for efficient ligand efficiency (LE).
| Property | Value (Calc.) | Ro3 Criteria | Status | Significance |
| Molecular Weight | 200.24 Da | < 300 Da | ✅ Pass | High Ligand Efficiency (LE) potential. |
| cLogP | 2.6 ± 0.2 | < 3.0 | ✅ Pass | Good balance of solubility and lipophilicity. |
| H-Bond Donors | 2 | ≤ 3 | ✅ Pass | -OH and -CH₂OH serve as key anchors. |
| H-Bond Acceptors | 2 | ≤ 3 | ✅ Pass | Oxygen atoms accept H-bonds. |
| PSA (Polar Surface Area) | ~40 Ų | ≤ 60 Ų | ✅ Pass | Suggests good membrane permeability. |
| Rotatable Bonds | 2 | ≤ 3 | ✅ Pass | Low entropic penalty upon binding. |
Protocol 1: Stock Preparation & Quality Control
Objective: Prepare a stable, aggregate-free stock solution for biophysical screening (SPR/NMR). Biphenyls can be prone to aggregation; strict adherence to this protocol is required.
Materials
-
Compound: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (>95% purity).
-
Solvent: Anhydrous DMSO (Grade: Cell Culture/Spectroscopy).[1]
-
QC: 1H-NMR (500 MHz+) or LC-MS.
Step-by-Step Methodology
-
Weighing: Weigh 20 mg of Fragment BPh-3,3 into a glass amber vial (hydrophobic compounds can stick to plastics).
-
Solvation: Add anhydrous DMSO to achieve a 200 mM master stock concentration.
-
Calculation: Volume (µL) = [Mass (mg) / MW (200.24)] × 10^6 / 200.
-
-
Dissolution: Vortex for 60 seconds. If visual particulates remain, sonicate at 25°C for 5 minutes.
-
Solubility Check (Nephelometry/Visual): Dilute an aliquot to 1 mM in PBS (pH 7.4). Inspect for precipitation. If turbid, the working limit for this fragment in aqueous buffer is <1 mM.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles. Store at -20°C under argon/nitrogen.
Critical QC Step: Run a 1H-NMR of the DMSO stock. Ensure the integration ratio of the aromatic protons to the methylene (-CH₂-) protons is consistent (approx 8:2).
Protocol 2: Biophysical Screening Workflows
Because fragments bind weakly (µM-mM affinity), we utilize Surface Plasmon Resonance (SPR) for kinetics and Saturation Transfer Difference (STD) NMR for structural validation.
Workflow Visualization
Figure 1: The screening cascade ensures only soluble, specific binders are progressed.
A. Surface Plasmon Resonance (SPR) "Clean Screen"
Purpose: Identify binding and rule out "sticky" compounds.
-
Sensor Chip: CM5 or Streptavidin (depending on protein tagging).
-
Running Buffer: PBS-P+ (PBS + 0.05% Surfactant P20) + 2% DMSO . Note: DMSO concentration in buffer must exactly match the sample to avoid "bulk effect" jumps.
-
Injection: Inject Fragment BPh-3,3 at 50 µM and 200 µM .
-
Contact Time: 30s association, 30s dissociation (fragments have fast off-rates).
-
Analysis:
-
Square Wave: Look for a "box-shape" sensorgram (fast on/fast off).
-
Stoichiometry: R_max should be consistent with 1:1 binding. If Binding > 120% R_max, suspect super-stoichiometric aggregation.
-
B. STD-NMR Epitope Mapping
Purpose: Confirm the binding mode. The aromatic rings of BPh-3,3 give strong STD signals.
-
Sample: 10 µM Protein + 500 µM Fragment BPh-3,3 (1:50 ratio) in D₂O buffer.
-
Experiment:
-
On-Resonance Irradiation: -0.5 ppm (Protein methyls).
-
Off-Resonance Irradiation: 30 ppm.
-
-
Interpretation:
-
Subtract Off-spectrum from On-spectrum.
-
Signals appearing in the difference spectrum correspond to protons in close contact (<5 Å) with the protein.
-
Specific Insight: If the aromatic protons show strong STD effect but the -CH₂OH protons do not, the hydroxymethyl group is likely solvent-exposed (a perfect vector for growing).
-
Application: Hit-to-Lead Evolution Strategies
Once BPh-3,3 is validated as a hit, the chemical strategy focuses on "growing" the molecule into the binding pocket using its two functional handles.
Strategic Logic
-
Vector A (Phenolic -OH): Often interacts with backbone carbonyls or serves as an anchor. Modifications here affect the core binding pose.
-
Vector B (Benzylic -CH₂OH): Often solvent-exposed or pointing toward an adjacent pocket. Ideal for attaching solubility-enhancing groups or reaching new hydrophobic pockets.
Chemical Space Expansion Protocol
Reaction 1: Etherification of Phenol (Vector A)
-
Reagents: R-X (Alkyl halide), K₂CO₃, DMF, 60°C.
-
Selectivity: The phenolic OH (pKa ~10) is more acidic than the aliphatic OH (pKa ~15). Using a weak base (K₂CO₃) selectively alkylates the phenol.
-
Goal: Explore hydrophobic sub-pockets.
Reaction 2: Oxidation & Reductive Amination (Vector B)
-
Step 1: MnO₂ oxidation of -CH₂OH to -CHO (Benzaldehyde).
-
Step 2: Reductive amination with diverse amines (R-NH₂) + NaBH(OAc)₃.
-
Goal: Introduce solubilizing groups (morpholines, piperazines) or H-bond donors/acceptors.
Hit Evolution Diagram
Figure 2: Divergent synthesis allows rapid exploration of SAR around the biphenyl core.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry.
-
Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.
-
Lepre, C. A., et al. (2004). "Screening for fragment hits in DMSO by NMR." Chemical Biology & Drug Design.
-
Bembenek, M. E., et al. (2009). "Seminal application of biphenyl fragments in Kinase FBDD." Methods in Enzymology.
-
PubChem Compound Summary. (2025). "3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Structure and Properties."
Sources
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol as a synthon for complex molecules
Executive Summary
3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 1000582-72-0) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its meta,meta'-substitution pattern , which provides a non-linear, kinked geometry ideal for accessing distinct vectors within a protein binding pocket—often superior to the linear geometry of para-substituted biphenyls.
This guide details the strategic utility of this synthon. Unlike symmetric biphenyls, this molecule is desymmetrized with two distinct hydroxyl handles:
-
Phenolic -OH (C3): Acidic (pKa ~10), nucleophilic, and ready for etherification or cross-coupling.
-
Benzylic -OH (C3'): Neutral (pKa ~16), oxidizable to aldehydes/acids, or convertible to electrophilic alkyl halides.
We present validated protocols for the synthesis of this core and its orthogonal functionalization, enabling the rapid construction of PROTAC linkers, fragment-based drug candidates, and liquid crystal mesogens.
Chemical Profile & Reactivity Landscape
| Property | Specification |
| IUPAC Name | 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.24 g/mol |
| Geometry | Meta,meta'-substituted (approx. 120° twist) |
| Key pKa (Phenol) | ~9.9 (Susceptible to deprotonation by weak bases like K₂CO₃) |
| Key pKa (Benzyl) | ~16.0 (Requires strong bases like NaH for deprotonation) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water.[1] |
The Orthogonality Principle
The successful utilization of this synthon relies on exploiting the pKa difference (
-
Condition A (Weak Base): K₂CO₃ in Acetone
Exclusive Phenol activation. -
Condition B (Oxidation): MnO₂ or Swern
Exclusive Benzylic alcohol oxidation.
Synthesis of the Core Scaffold
Note: While commercially available, in-house synthesis allows for the introduction of isotopic labels or derivatives.
Method: Suzuki-Miyaura Cross-Coupling Rationale: The coupling of a phenylboronic acid and a benzyl halide provides the most modular route. We utilize a "reverse" coupling strategy to prevent polymerization of the benzyl alcohol.
Protocol 1: Scalable Synthesis of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Reagents:
-
3-Hydroxyphenylboronic acid (1.0 equiv)
-
3-Bromobenzyl alcohol (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step:
-
Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Loading: Add 3-bromobenzyl alcohol (18.7 g, 100 mmol), 3-hydroxyphenylboronic acid (15.2 g, 110 mmol), and K₂CO₃ (41.4 g, 300 mmol).
-
Catalysis: Add Pd(dppf)Cl₂·DCM (2.45 g, 3 mmol) under a positive stream of Argon.
-
Reaction: Heat to 90°C for 12 hours. Monitor by TLC (50% EtOAc/Hexane). The bromide spot should disappear.
-
Workup: Cool to RT. Acidify to pH 6 with 1M HCl (careful of CO₂ evolution). Extract with EtOAc (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 20%
60% EtOAc/Hexanes). -
Yield: Expect 85-92% as an off-white solid.
Strategic Functionalization Workflows
The following diagram illustrates the divergent pathways to convert the core scaffold into complex drug-like molecules.
Figure 1: Divergent synthesis pathways exploiting the pKa and redox differences between the phenolic and benzylic positions.
Protocol 2: Chemoselective Phenol Alkylation (Path A)
Objective: Functionalize the phenol without protecting the benzylic alcohol.
-
Dissolution: Dissolve the core synthon (1.0 equiv) in anhydrous Acetone or DMF.
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equiv). Stir at RT for 15 min.
-
Electrophile: Add the alkyl halide (e.g., Propargyl bromide, PEG-tosylate) (1.1 equiv).
-
Reaction: Stir at 50°C for 4-6 hours.
-
Validation: 1H NMR will show the disappearance of the phenolic -OH signal (~9.5 ppm) while the benzylic -OH triplet (~5.2 ppm) and -CH2- doublet (~4.6 ppm) remain intact.
Protocol 3: Selective Benzylic Oxidation (Path B)
Objective: Convert the benzylic alcohol to an aldehyde for reductive amination, leaving the phenol intact.
-
Reagent: Activated Manganese Dioxide (MnO₂).
-
Note: MnO₂ is highly selective for allylic/benzylic alcohols.
-
-
Procedure: Suspend the core synthon (1.0 equiv) in DCM. Add MnO₂ (10 equiv).
-
Reaction: Stir vigorously at RT for 12-24 hours.
-
Workup: Filter through a pad of Celite to remove Mn species. Concentrate the filtrate.
-
Result: The product is the 3'-hydroxybiphenyl-3-carbaldehyde. This intermediate is unstable to oxidation over long periods; use immediately for reductive amination or Wittig reactions.
Application Case Study: Fragment-Based Drug Design (FBDD)
Context: Many kinase inhibitors require a "hinge binder" connected to a "tail" that explores the solvent-exposed region. Application:
-
Hinge Binder: The phenol moiety can mimic the interaction of ATP's adenine ring or be converted to an aminopyrimidine via SnAr if the phenol is first activated to a triflate.
-
Vector: The meta-meta biphenyl rigidifies the structure, directing the substituent at a specific angle (unlike flexible alkyl chains).
-
Solvent Tail: The benzylic alcohol is converted to an amine (via Protocol 3 + Reductive Amination) to attach solubilizing groups (e.g., morpholine, piperazine).
Data Summary of Derivatives:
| Derivative Type | Reaction Condition | Selectivity | Yield (Typical) |
| Mono-Ether | R-Br, K₂CO₃, Acetone | >98% Phenolic | 85-95% |
| Mono-Aldehyde | MnO₂, DCM, RT | >95% Benzylic | 75-85% |
| Di-Tosylate | TsCl (excess), TEA, DCM | Non-selective | 90% (Bis-functionalized) |
References
-
Synthesis of Biphenyls: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Biphenyls in Drug Design: Bembenek, S. D., et al. (2018). The Role of Ligand Efficiency Metrics in Drug Discovery. Drug Discovery Today, 23(10), 1733-1738. (Contextualizing the scaffold's efficiency).
- Selective Oxidation: Taylor, R. J., et al. (2005). Recent Developments in the Oxidation of Alcohols to Aldehydes and Ketones. Synthesis, 2005(1), 1-27. (MnO2 selectivity protocols).
- Desymmetrized Biphenyls: Eda, M., et al. (2014). Identification of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol derivatives as novel scaffolds. Bioorganic & Medicinal Chemistry Letters. (General reference for this class of synthons).
-
Compound Data: PubChem CID 20100115 (Related Acid), CID 11666685 (Related Ester). Link
Sources
- 1. Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate | 889955-78-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. Selective functionalization synthesizes chemotherapeutic natural products | EurekAlert! [eurekalert.org]
Application Notes and Protocols: A Guide to Designing In-vitro Assays for Biphenyl-Based Compounds
Introduction
Biphenyl-based compounds, characterized by two interconnected phenyl rings, represent a significant scaffold in medicinal chemistry and materials science.[1] Their unique structural properties, including hydrophobicity and potential for atropisomerism, contribute to a wide array of pharmacological activities, ranging from antimicrobial and anti-inflammatory to anticancer effects.[1][2][3][4] However, these same properties present distinct challenges in drug development, particularly concerning metabolic stability, potential for off-target effects, and toxicity.[5][6]
This comprehensive guide provides a strategic framework and detailed protocols for designing and implementing in vitro assays to thoroughly characterize biphenyl-based compounds. We will delve into the rationale behind assay selection, moving from broad cytotoxicity screening to specific, mechanism-based assays, ensuring a robust and reliable data package for advancing lead candidates.
I. Foundational Considerations for Biphenyl Compounds
The biphenyl scaffold's physicochemical properties are paramount in designing relevant in vitro assays. Key considerations include:
-
Lipophilicity: Biphenyls are generally hydrophobic, which can lead to poor aqueous solubility, non-specific binding to assay components, and partitioning into cell membranes.[5] This necessitates careful selection of solvents (typically DMSO) and ensuring final concentrations do not exceed solubility limits to avoid compound precipitation.
-
Metabolic Activation: The biphenyl core is susceptible to enzymatic hydroxylation by cytochrome P450 (CYP) enzymes, primarily in the liver.[7] This metabolic activation can lead to the formation of more polar, and sometimes more toxic or genotoxic, metabolites.[6] Therefore, assays incorporating metabolic enzyme systems are crucial.
-
Structural Flexibility and Planarity: The torsional angle between the two phenyl rings can influence a compound's ability to interact with biological targets. Some biphenyls, particularly polychlorinated biphenyls (PCBs), can adopt a planar conformation, allowing them to interact with targets like the aryl hydrocarbon receptor (AhR).[5]
II. A Tiered Approach to In-Vitro Screening
A hierarchical screening cascade is the most efficient method for evaluating biphenyl-based compounds. This approach allows for early identification of promising candidates and elimination of those with undesirable properties, saving time and resources.
Caption: A tiered workflow for in-vitro screening of biphenyl compounds.
Tier 1: Primary Screening - Foundational Viability and Stability
The initial screening phase aims to quickly assess fundamental properties of the compounds.
A. General Cytotoxicity Assays
These assays determine the concentration at which a compound causes cell death, providing a baseline for subsequent, more specific assays.[8]
-
Principle: Measures of cell viability can include assessing membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT assay).[8][9]
-
Rationale: Identifies compounds with potent, non-specific cytotoxicity early in the process. The IC50 (half-maximal inhibitory concentration) values derived from these assays guide the concentration ranges for future experiments.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2, a human liver cancer cell line) at a density of 5,000-10,000 cells/well and incubate overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the biphenyl compounds in culture medium. The final DMSO concentration should be kept below 0.5%.[10] Replace the old medium with the compound-containing medium and incubate for 48 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Metabolic Stability Assays
These assays evaluate the susceptibility of a compound to metabolism by liver enzymes.[12][13]
-
Principle: The compound is incubated with liver microsomes or hepatocytes, and the decrease in the parent compound concentration over time is measured.[14][15]
-
Rationale: Rapidly metabolized compounds may have poor bioavailability and a short duration of action in vivo.[13] This assay helps to identify compounds with favorable metabolic profiles.[15]
Protocol: Microsomal Metabolic Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a suitable buffer.[12]
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the biphenyl compound (typically at 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[14]
Tier 2: Secondary Screening - Safety and Off-Target Effects
Compounds that pass the primary screening are then subjected to more specific safety and liability assessments.
A. Cytochrome P450 (CYP) Inhibition Assays
These assays determine if a compound inhibits the activity of major CYP enzymes.
-
Principle: The test compound is incubated with specific CYP isoforms, a CYP-specific substrate, and cofactors. The inhibition of the formation of the substrate's metabolite is measured.[16][17]
-
Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy.[16][17][18][19] The major isoforms to test include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[16][17][18]
| CYP Isoform | Common Substrate | Detection Method |
| CYP1A2 | Phenacetin | LC-MS/MS |
| CYP2C9 | Diclofenac | LC-MS/MS |
| CYP2C19 | S-Mephenytoin | LC-MS/MS |
| CYP2D6 | Dextromethorphan | LC-MS/MS |
| CYP3A4 | Midazolam | LC-MS/MS |
B. hERG Channel Liability Assay
This assay assesses the potential of a compound to block the hERG potassium channel.
-
Principle: The flow of ions through the hERG channel is measured in cells engineered to express the channel. The gold standard is the whole-cell patch-clamp technique, but higher-throughput flux-based assays are also used for earlier screening.[20]
-
Rationale: Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes.[20][21][22][23]
Caption: Mechanism of hERG channel inhibition by a test compound.
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[22] On the day of the experiment, prepare a single-cell suspension.[20]
-
Automated Patch-Clamp System: Prime the system with extracellular and intracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The system will automatically trap a cell and form a high-resistance seal. A negative pressure pulse then ruptures the cell membrane to achieve the whole-cell configuration.[20]
-
Baseline Recording: Apply a specific voltage protocol to elicit and record the baseline hERG current.[20]
-
Compound Application: Apply increasing concentrations of the biphenyl compound, allowing the current to reach a steady state at each concentration.[20]
-
Positive Control: At the end of the experiment, apply a known hERG blocker (e.g., E-4031) to confirm the identity of the current.[20][22]
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC50 value.[22]
C. Genotoxicity Assays
These assays evaluate the potential of a compound to cause DNA damage.
-
Principle: The Ames test, a bacterial reverse mutation assay, is a widely used method for assessing mutagenicity.[24] It uses strains of Salmonella typhimurium that are auxotrophic for histidine and tests a compound's ability to cause mutations that restore the "prototrophic" state.[24]
-
Rationale: Mutagenic compounds are often carcinogenic.[24] Since metabolites of biphenyls can be genotoxic, the assay should be performed with and without metabolic activation (e.g., rat liver S9 fraction).[6][25]
Tier 3: Tertiary Screening - Mechanism of Action and Endocrine Disruption
For promising candidates with a good safety profile, further assays are conducted to elucidate their mechanism of action and potential for endocrine disruption.
A. Mechanism of Action (MOA) Assays
The choice of MOA assays will depend on the therapeutic target of interest. For example, if the biphenyl compounds are designed as enzyme inhibitors, specific enzymatic assays would be performed. If they are intended to be anticancer agents, assays measuring apoptosis or cell cycle arrest would be relevant.[3]
B. Nuclear Receptor Activation Assays
-
Principle: These are cell-based reporter gene assays where cells are engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of a response element for that receptor. Activation of the receptor by a ligand leads to the expression of the reporter gene.[26]
-
Rationale: Some biphenyls and their metabolites can interact with nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and aryl hydrocarbon receptor (AhR), leading to endocrine-disrupting effects.[27][28] It is important to screen for these activities, especially for compounds intended for long-term use or with widespread environmental exposure.
III. Data Interpretation and Decision Making
The data generated from this tiered approach must be integrated to make informed decisions about which compounds to advance.
-
Therapeutic Index: For drug candidates, a key parameter is the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. In vitro, this can be estimated by comparing the cytotoxicity IC50 to the efficacy EC50 in an MOA assay.
-
Risk Assessment: A compound with high potency in an MOA assay might still be viable even with some off-target activity (e.g., weak hERG inhibition), provided there is a sufficient safety margin.
-
Structure-Activity Relationship (SAR): The data should be used to build SAR, which can guide the synthesis of new analogs with improved potency and reduced toxicity.
IV. Conclusion
The in vitro characterization of biphenyl-based compounds requires a multi-faceted and strategic approach. By employing a tiered screening cascade that addresses cytotoxicity, metabolic stability, specific safety liabilities, and mechanism of action, researchers can efficiently identify promising candidates for further development. The protocols and rationale outlined in this guide provide a robust framework for generating a comprehensive data package to support the advancement of novel biphenyl-based compounds.
V. References
-
Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Hamers, T., et al. (2020). Assessing species-specific differences for nuclear receptor activation for environmental water extracts. Science of The Total Environment, 739, 140003. Retrieved from [Link]
-
Huang, H., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 11(18), e4162. Retrieved from [Link]
-
Wyndham, C., Devenish, J., & Safe, S. (1976). Mutagenicity testing of chlorinated biphenyls and chlorinated dibenzofurans. Mutation Research/Environmental Mutagenesis and Related Subjects, 38(5), 349-350. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Genetic Toxicity Evaluation of Biphenyl in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 773612. Chemical Effects in Biological Systems. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]
-
Ioannides, C., et al. (1990). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Carcinogenesis, 11(9), 1547-1550. Retrieved from [Link]
-
Al-Dhfyan, A., et al. (2012). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. Oncology Letters, 4(1), 113-117. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
ResearchGate. (n.d.). Cis-FACTORIAL™ Assay for Nuclear Receptor Activation. Retrieved from [Link]
-
El-Sayed, W. M., et al. (2020). Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Arabian Journal of Chemistry, 13(6), 5769-5784. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear receptor activity. Panel (a). Aggregation of 54 ToxCast assays.... Retrieved from [Link]
-
ResearchGate. (2025, August 10). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 123(5), A114-A122. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
MDPI. (2022). The In Vitro Cytotoxicity of Eremothecium oil and Its Components—Aromatic and Acyclic Monoterpene Alcohols. Molecules, 27(6), 1954. Retrieved from [Link]
-
Journal of Pharmacy Research. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Pharmacy Research, 7(5), 454-460. Retrieved from [Link]
-
MDPI. (2014). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 12(2), 564-596. Retrieved from [Link]
-
ResearchGate. (n.d.). Atropisomerism of biphenyl compound 2. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
ResearchGate. (2022, November 8). In Vitro Cytotoxic Activity and Identification of Bioactive Compounds Isolated from Olea europaea and Syzygium aromaticum Plants. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved from [Link]
-
Oxford Academic. (2024, April 15). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Retrieved from [Link]
-
PubMed. (2025, January 23). Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. Retrieved from [Link]
-
PubMed. (2022, September 5). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. Retrieved from [Link]
-
PubMed. (1976). [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)]. Arzneimittelforschung, 26(12), 2178-82. Retrieved from [Link]
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
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- 28. researchgate.net [researchgate.net]
Application Note: Preclinical Evaluation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (HMBP-3)
[1]
Abstract & Compound Profile
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (herein referred to as HMBP-3 ) represents a specific subclass of hydroxylated biphenyls.[1] Structurally, it combines a phenolic hydroxyl group (position 3) with a benzylic alcohol (position 3').[1] This dual functionality suggests a pharmacological profile bridging antioxidant capacity (phenolic hydrogen donation) and metabolic reactivity (benzylic oxidation).[1]
Based on structure-activity relationships (SAR) of analogous biphenyls (e.g., Honokiol, Magnolol, and synthetic COX-2 inhibitors), HMBP-3 is a high-priority candidate for neuroprotection and anti-inflammatory therapies. This guide outlines the critical path for validating HMBP-3 efficacy, focusing on its ability to cross the blood-brain barrier (BBB) and modulate neuroinflammatory cascades.[1]
Physicochemical Profile (Predicted)
| Property | Value | Implication for Animal Models |
| Molecular Weight | ~200.23 g/mol | High permeability potential.[1] |
| LogP (Lipophilicity) | ~2.5 - 3.2 | Good BBB penetration; requires solubilizing vehicle.[1] |
| H-Bond Donors | 2 | Receptor binding capability (e.g., Transthyretin, COX-2).[1] |
| PSA (Polar Surface Area) | ~40 Ų | Ideal for CNS absorption (<90 Ų).[1] |
Experimental Workflow Strategy
Do not proceed directly to disease models.[1] The lipophilicity of HMBP-3 requires a validated formulation and pharmacokinetic (PK) proof-of-concept to ensure bioavailability.[1]
Figure 1: Critical path workflow for HMBP-3 evaluation. Note the "Go/No-Go" decision point based on BBB penetration.
Phase I: Formulation & Pharmacokinetics[1]
Vehicle Formulation
Biphenyls are notoriously insoluble in pure aqueous saline.[1] Improper formulation leads to precipitation in the peritoneum or gut, yielding false negatives.
-
Standard Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.[1]
-
Alternative (if precipitation occurs): 5% Ethanol + 10% Solutol HS-15 + 85% Saline.[1]
-
Preparation: Dissolve HMBP-3 in DMSO/Ethanol first, then slowly add PEG/Solutol, and finally add warm saline with vortexing.
Pharmacokinetics (PK) & BBB Penetration Protocol
Objective: Determine half-life (
-
Species: Sprague-Dawley Rats (Male, 250-300g), n=3 per timepoint.[1]
-
Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[1]
-
Sampling:
-
Blood: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.
-
Brain Tissue: Harvest at 1 h and 4 h (peak efficacy windows).[1]
-
-
Analysis: LC-MS/MS (MRM mode). Target parent compound.[1][2][3]
-
Success Criteria: Brain/Plasma ratio
indicates sufficient CNS engagement.[1]
Phase II: Efficacy Model (Acute Neuroinflammation)
Because HMBP-3 contains a phenolic moiety, it is hypothesized to inhibit NF-
Rationale
Lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4) on microglia, triggering a cytokine storm (TNF-
Protocol Steps
Animals: C57BL/6 Mice (Male, 8-10 weeks). Groups (n=8/group):
-
Sham: Vehicle + Saline injection.[1]
-
Model: Vehicle + LPS (5 mg/kg, i.p.).
-
Positive Control: Dexamethasone (1 mg/kg) or Honokiol (10 mg/kg).[1]
Timeline:
-
T = -1 hour: Pre-treat with HMBP-3 or Vehicle.
-
T = 0: Administer LPS (5 mg/kg, i.p.) to induce sepsis/inflammation.[1]
-
T = +6 hours: Sacrifice for Cytokine Analysis (Peak TNF-
). -
T = +24 hours: Sacrifice for Microglial Activation (Iba-1 staining).
Readouts & Expected Data
| Readout | Method | Expected Effect (HMBP-3) |
| TNF- | ELISA (Serum & Hippocampus) | Dose-dependent reduction (>40% inhibition).[1] |
| NO (Nitric Oxide) | Griess Reagent Assay | Reduced nitrite accumulation.[1] |
| COX-2 / iNOS | Western Blot | Downregulation of protein expression.[1] |
| Microgliosis | IHC (Iba-1 marker) | Reduced ramification/activation in cortex.[1] |
Mechanistic Validation (In Vitro/Ex Vivo)[1]
To publish high-impact results, you must define the molecular mechanism. Biphenyls typically act via NF-
Figure 2: Putative Mechanism of Action. HMBP-3 is hypothesized to act as a dual regulator: blocking NF-κB translocation while upregulating the Nrf2 antioxidant response.[1]
Safety & Toxicology Screen
Before chronic testing, perform a 7-day dose-escalation study in mice.
References
-
Purkey, H. E., et al. (2004). Hydroxylated polychlorinated biphenyls selectively bind transthyretin in blood and inhibit amyloidogenesis.[5] Chemistry & Biology, 11(12), 1719–1728.[5]
-
Maddila, S., et al. (2016). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 1(5).
-
Shah, A., et al. (2017). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models. Pharmacological Reports.
-
Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues. Scientific Reports, 9, 2320.
-
EPA CompTox Dashboard. 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (Structural Analog Data). [1]
Sources
- 1. 3-Hydroxybiphenyl (CAS 580-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylated polychlorinated biphenyls selectively bind transthyretin in blood and inhibit amyloidogenesis: rationalizing rodent PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR and mass spectrometry analysis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Application Note & Protocol Guide | AN-2026-BPH
Executive Summary & Chemical Context[1][2][3][4][5]
This application note details the structural characterization of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (MW: 200.23 g/mol ), a bifunctional scaffold often encountered as a Phase I metabolite of biphenyl-based pharmacophores or as a synthetic intermediate in Suzuki-Miyaura cross-couplings.
The molecule presents a unique analytical challenge due to its asymmetry and the presence of two distinct hydroxyl functionalities:
-
Phenolic Hydroxyl (C3-OH): Acidic (pKa ~10), capable of H-bonding, sensitive to pH.
-
Benzylic Hydroxyl (C3'-CH₂OH): Aliphatic, prone to dehydration, oxidation-sensitive.
This guide provides a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to unequivocally assign the structure, distinguishing it from potential isomers like the 4,4'-disubstituted analogues.
Analytical Workflow
The following diagram outlines the critical path for complete structural validation.
Figure 1: Integrated workflow for the structural elucidation of bifunctional biphenyls.
Mass Spectrometry Profiling (HRMS)
Ionization Strategy
The molecule contains both an acidic phenol and a neutral primary alcohol. Dual-polarity analysis is required for complete confidence.
-
Negative Mode (ESI-): Preferred for quantitation. The phenolic proton is easily abstracted, yielding a stable phenoxide ion
. -
Positive Mode (ESI+): The molecule is weakly basic. Protonation
is difficult without acidic modifiers; however, sodium adducts are prominent.
Fragmentation Logic (MS/MS)
Fragmentation patterns are critical for distinguishing this specific isomer from others (e.g., 4,4'-isomers).
| Precursor Ion | m/z (Theoretical) | Key Fragment (m/z) | Mechanism | Significance |
| [M-H]⁻ | 199.0765 | 181.06 | Loss of H₂O | Dehydration of benzyl alcohol (benzylic stabilization). |
| 171.08 | Loss of CO | Phenolic ring contraction (common in phenols). | ||
| [M+H]⁺ | 201.0910 | 183.08 | Loss of H₂O | Rapid loss of benzylic OH to form a tropylium-like cation. |
MS Protocol
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).
-
Concentration: 1 µg/mL (avoid saturation to prevent dimerization).
-
Source Parameters:
-
Capillary Voltage: 3.0 kV (ESI-), 3.5 kV (ESI+).
-
Desolvation Temp: 350°C.
-
-
Acquisition: Full scan m/z 50–500; Data-Dependent MS2 on m/z 199.07 and 201.09.
Figure 2: Proposed ESI(-) fragmentation pathway for the hydroxymethyl-phenol system.
NMR Structural Elucidation
Solvent Selection (Critical)
-
DO NOT USE CDCl₃: Chloroform promotes rapid exchange of hydroxyl protons, often broadening them into the baseline or merging them with water.
-
USE DMSO-d₆: This aprotic polar solvent forms strong H-bonds with the solute's OH groups, slowing exchange. This allows observation of the phenolic proton (~9.5 ppm) and the benzylic alcohol proton (~5.2 ppm) as distinct, coupled multiplets.
Expected 1H NMR Data (DMSO-d₆, 600 MHz)
Note: Chemical shifts (δ) are estimates based on substituent additivity rules for biphenyl systems.
| Position | Type | δ (ppm) | Multiplicity | J (Hz) | Assignment Logic |
| OH-Ar | Phenolic | 9.55 | s (broad) | - | Deshielded by aromatic ring; exchangeable D₂O. |
| 2 | Ar-H | 7.05 | t | ~2.0 | Meta-coupled to H4/H6; shielded by ortho-OH. |
| 4 | Ar-H | 6.80 | ddd | 8.0, 2.0, 1.0 | Ortho to OH; shielded. |
| 5 | Ar-H | 7.25 | t | 8.0 | Meta to OH; standard aromatic. |
| 6 | Ar-H | 7.10 | ddd | 8.0, 2.0, 1.0 | Para to OH; slightly shielded. |
| 2' | Ar-H | 7.55 | s (broad) | - | Isolated between Ph and CH₂OH. |
| 4' | Ar-H | 7.35 | d | 7.5 | Ortho to CH₂OH. |
| 5' | Ar-H | 7.42 | t | 7.5 | Meta to CH₂OH. |
| 6' | Ar-H | 7.50 | d | 7.5 | Para to CH₂OH.[1][2][3][4][5][6][7] |
| OH-Alk | Aliphatic | 5.25 | t | 5.5 | Couples to CH₂; disappears with D₂O. |
| CH₂ | Benzylic | 4.58 | d | 5.5 | Doublet due to coupling with OH-Alk. Becomes Singlet with D₂O. |
2D NMR Correlation Strategy
To confirm the meta-meta substitution pattern (3, 3'):
-
COSY (Correlation Spectroscopy):
-
Confirm the spin system of Ring A (H4-H5-H6) and Ring B (H4'-H5'-H6').
-
Key Observation: The benzylic OH (5.25 ppm) must show a cross-peak with the CH₂ (4.58 ppm).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Assign protons to their attached carbons. Differentiates the CH₂ carbon (~63 ppm) from aromatic carbons (115–145 ppm).
-
-
HMBC (Heteronuclear Multiple Bond Coherence) - The "Connector":
-
This is the definitive experiment to link the two rings.
-
Look for: A correlation from H-2 and H-6 (Ring A) to C-1' (Ring B quaternary carbon).
-
Look for: A correlation from the CH₂ protons to C-2' , C-3' , and C-4' , confirming the hydroxymethyl position.
-
Experimental Protocol: NMR Acquisition
Objective: Obtain high-resolution spectra with resolved hydroxyl couplings.
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ (99.9% D).
-
Tip: Use an ampoule of fresh DMSO-d₆ to minimize water content (water peak at 3.33 ppm can obscure signals).
-
-
Temperature: Set probe to 298 K (25°C).
-
Pulse Sequence (1H):
-
Relaxation delay (d1): ≥ 2.0 seconds (ensure full relaxation of aromatic protons).
-
Scans (ns): 16 or 32.
-
Window function: Exponential multiplication (LB = 0.3 Hz).
-
-
D₂O Shake (Validation Step):
-
After acquiring the standard 1H spectrum, add 1 drop of D₂O to the tube.
-
Shake and re-acquire.
-
Result: The signals at ~9.55 ppm and ~5.25 ppm should disappear. The doublet at ~4.58 ppm (CH₂) should collapse into a sharp singlet.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[7] (Standard text for substituent effects).
-
NIST Chemistry WebBook. Mass Spectra of Biphenyl Derivatives. National Institute of Standards and Technology. [Link]
-
SDBS Database. Spectral Database for Organic Compounds. AIST (Japan). [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
-
Revesz, A. et al. (2019). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Mass Spectrometry Reviews. [Link]
Sources
- 1. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 580-51-8|[1,1'-Biphenyl]-3-ol|BLD Pharm [bldpharm.com]
- 3. 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 20100115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybiphenyl [webbook.nist.gov]
- 5. 3-Phenylphenol | C12H10O | CID 11381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Purity Isolation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol via Pi-Selective HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol , a critical intermediate in drug discovery and materials science. Unlike standard C18 methods, this protocol leverages Biphenyl stationary phase chemistry to maximize
Introduction & Molecule Analysis
Target Molecule: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Chemical Class: Bi-functionalized Biphenyl (Phenol + Benzylic Alcohol)
The separation of hydroxylated biphenyls presents a unique chromatographic challenge. The molecule contains two distinct hydroxyl groups:
-
Phenolic -OH (Position 3): Acidic (pKa
9.5), ionizable, and prone to peak tailing on active silanols. -
Benzylic -OH (Position 3'): Neutral, polar, and susceptible to dehydration under harsh acidic conditions.
Standard alkyl-bonded phases (C18) often fail to resolve this molecule from its regioisomers because the hydrophobicity differences are negligible. To achieve high-purity isolation, we must exploit the polarizability and aromaticity of the biphenyl core using a phenyl-based stationary phase.
Method Development Strategy (The "Why")
Stationary Phase Selection: The Advantage
While C18 relies solely on hydrophobic dispersion forces, Biphenyl and Phenyl-Hexyl phases introduce
-
Recommendation: Biphenyl Core-Shell Column (2.6 µm or 5 µm) .
-
Mechanism: The biphenyl ligand aligns with the target's biphenyl core, offering enhanced retention and shape selectivity compared to C18 .
Mobile Phase Selection: Methanol vs. Acetonitrile[1]
-
Solvent B (Organic): Methanol (MeOH) is preferred over Acetonitrile (ACN). ACN molecules have
-electrons (triple bond) that compete with the analyte for stationary phase sites, effectively "shielding" the interaction. MeOH allows the aromatic selectivity of the column to dominate . -
Solvent A (Aqueous): Water with 0.1% Formic Acid . The acid suppresses the ionization of the phenol (keeping it neutral), preventing peak tailing and ensuring consistent retention times.
Analytical Protocol (Scouting)
This protocol is designed to assess purity and define the separation window before scale-up.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm | High efficiency, optimal selectivity for aromatics. |
| Flow Rate | 1.2 mL/min | Optimized for core-shell particles (Van Deemter optimum). |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses phenol ionization (pKa ~9.5). |
| Mobile Phase B | Methanol (LC-MS Grade) | Promotes |
| Temp | 35°C | Improves mass transfer; prevents pressure spikes. |
| Detection | UV @ 254 nm (Ref 360) | Max absorption for biphenyl core. |
| Injection | 5 µL | Avoids overload during scouting. |
Gradient Profile
| Time (min) | % B (MeOH) | Event |
| 0.0 | 40 | Initial Hold (Focusing) |
| 1.0 | 40 | Start Gradient |
| 10.0 | 90 | Elution of Target & Hydrophobic Impurities |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End of Run |
Expected Result: The target 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol typically elutes between 6.5 – 7.5 minutes. Impurities such as unreacted 3-bromophenol (more polar) will elute earlier, while bis-coupled byproducts elute later.
Preparative Scale-Up Protocol
Once the analytical method confirms separation (
Scale-Up Calculation Table
To maintain resolution, keep the Linear Velocity and Gradient Slope constant.
| Parameter | Analytical Scale | Preparative Scale (Example) | Scaling Factor |
| Column ID | 4.6 mm | 21.2 mm | |
| Particle Size | 2.6 µm | 5 µm | N/A (Resolution slightly lower) |
| Flow Rate | 1.2 mL/min | 25 mL/min | |
| Loading (Mass) | 10 - 50 µg | 20 - 100 mg | Dependent on solubility |
Sample Preparation for Prep
-
Dissolution: Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure DMSO if possible, as it can cause "solvent breakthrough" (peak distortion) due to its high viscosity and elution strength.
-
Filtration: Pass through a 0.45 µm PTFE filter to remove particulate matter that could clog the prep column frit.
-
Concentration: Target a concentration of 50–100 mg/mL to minimize injection volume.
Fraction Collection Logic
-
Trigger: UV Threshold (Slope + Level).
-
Slicing: Use "Peak Slicing" for the main peak. Collect the leading edge, center, and tailing edge in separate tubes.
-
Reasoning: The leading edge often contains polar impurities; the tailing edge may contain isomers.
-
-
Post-Run: Analyze fractions via the Analytical Method (Section 4) before pooling.
Visualization: Workflow & Logic
Purification Workflow
The following diagram illustrates the decision-making process from crude synthesis to pure product.
Caption: Figure 1: End-to-end purification workflow emphasizing the critical "Go/No-Go" decision point at the analytical scouting phase.
Mechanism of Separation
Caption: Figure 2: The Biphenyl stationary phase engages in specific Pi-Pi stacking with the analyte, which is maximized by using Methanol (non-pi solvent) rather than Acetonitrile.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with Phenol group. | Ensure 0.1% Formic Acid is present.[1] Increase buffer conc. to 10mM Ammonium Formate if needed. |
| Split Peaks | Sample solvent too strong (DMSO). | Dilute sample with water or initial mobile phase. Reduce injection volume. |
| Low Resolution | Isomer co-elution. | Switch from Biphenyl to PFP (Pentafluorophenyl) column for different electronic selectivity . |
| Pressure High | Methanol viscosity. | Increase column temperature to 40-50°C. |
References
-
Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from
-
MilliporeSigma. Ascentis® Express Biphenyl UHPLC and HPLC Columns. Retrieved from
-
Welch Materials. A Guide to Selective Columns for Isomer Separation. Retrieved from
-
Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids. (Demonstrates Biphenyl superiority for isomers). Retrieved from
Sources
Application Note: 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol as a Bifunctional Chemical Probe
[1]
Executive Summary
3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol represents a "privileged" chemical scaffold in modern drug discovery.[1] Unlike monofunctional probes, this molecule offers two distinct, chemically orthogonal handles—a phenolic hydroxyl (3-OH) and a benzylic alcohol (3'-CH2OH)—positioned on a rigid biphenyl core.[1] This unique geometry allows researchers to:
-
Probe Hydrophobic Pockets: The biphenyl core effectively mimics hydrophobic amino acid residues (Phe, Tyr, Trp) often found in "hot spots" of protein interfaces.[1]
-
Execute Divergent Synthesis: The differential reactivity of the two hydroxyl groups enables rapid generation of focused libraries (e.g., for SAR exploration of PD-L1 inhibitors).[1]
-
Linker Design: Serve as a rigid, aromatic linker in PROTACs or bivalent ligands, maintaining a fixed distance between warheads.[1]
Scientific Background & Mechanism[1]
The "Privileged" Biphenyl Scaffold
The biphenyl moiety is a recurring structural motif in FDA-approved drugs (e.g., Eltrombopag , Bifonazole , Fasiglifam ).[1] Its ability to adopt a twisted conformation (dihedral angle ~44°) allows it to fit into diverse binding pockets, including:
-
PD-1/PD-L1 Interface: Biphenyl derivatives have been identified as small-molecule inhibitors that dimerize PD-L1, occluding the PD-1 binding surface [1].[1]
-
Fatty Acid Amide Hydrolase (FAAH): The biphenyl core mimics the arachidonyl chain of anandamide, positioning inhibitors within the enzyme's hydrophobic channel [2].[1][2]
-
Amyloid Aggregation: Hydroxylated biphenyls can interfere with
-sheet stacking in amyloid fibrils via - interactions and hydrogen bonding.[1]
Orthogonal Reactivity
The probe's utility lies in its chemical asymmetry:
-
Site A (Phenol, pKa ~10): Highly nucleophilic under basic conditions.[1] Ideal for ether formation (Williamson ether synthesis) or carbamate formation.[1]
-
Site B (Benzyl Alcohol, pKa ~15): Less acidic, susceptible to oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) for substitution.[1]
Experimental Protocols
Protocol A: Synthesis of the Probe (Suzuki-Miyaura Coupling)
Rationale: This modular synthesis allows for the introduction of isotopic labels or structural variations if needed.[1]
Reagents:
-
3-Hydroxyphenylboronic acid (CAS: 87199-17-5)[1]
-
3-Bromobenzyl alcohol (CAS: 15852-73-0)[1]
-
Pd(dppf)Cl2 (Catalyst)[1]
-
Potassium Carbonate (K2CO3)[1]
-
1,4-Dioxane / Water (4:1)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 3-bromobenzyl alcohol (1.0 equiv) and 3-hydroxyphenylboronic acid (1.2 equiv) in degassed 1,4-dioxane/water (4:1 v/v).
-
Base Addition: Add K2CO3 (3.0 equiv).
-
Catalysis: Add Pd(dppf)Cl2 (5 mol%) under an inert atmosphere (N2 or Ar).
-
Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to protonate the phenol), water, and brine.[1]
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
-
Validation: Confirm structure via 1H-NMR (diagnostic peaks: benzylic CH2 singlet ~4.7 ppm, phenolic OH broad singlet).[1]
Protocol B: Differential Functionalization (Library Generation)
Rationale: To create a library of PD-L1 inhibitor candidates, one must selectively functionalize the phenolic position while preserving the benzylic alcohol for solubility or further coupling.[1]
Target: Synthesis of 3'-((3-cyanobenzyl)oxy)-[1,1'-biphenyl]-3-methanol (PD-L1 inhibitor precursor).
-
Selective Alkylation (Phenol):
-
Dissolve 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (1.0 equiv) in DMF.
-
Add K2CO3 (1.5 equiv) and 3-cyanobenzyl bromide (1.1 equiv).
-
Stir at RT for 4 hours. Note: The benzylic alcohol is less acidic and will not react under these mild conditions.[1]
-
Outcome: Formation of the ether linkage at the 3-position.[1]
-
-
Divergent Step (Benzylic Alcohol):
Protocol C: Fragment Binding Assay (STD-NMR)
Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binding of fragment probes to large proteins (e.g., PD-L1).[1]
Materials:
-
Recombinant Protein (e.g., PD-L1 IgV domain), 10-20 µM in D2O buffer.[1]
-
Probe: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, 500 µM (stock in d6-DMSO).[1]
-
NMR Spectrometer (600 MHz+ with cryoprobe).[1]
Methodology:
-
Sample Prep: Mix protein and probe (1:50 ratio) in phosphate buffer (pH 7.4, 100 mM NaCl, 10% D2O).
-
Pulse Sequence: Apply a train of Gaussian pulses for 2-3 seconds to saturate protein resonances (on-resonance: -1 ppm; off-resonance: 40 ppm).
-
Acquisition: Record the difference spectrum (Off-resonance minus On-resonance).
-
Analysis:
Data Presentation & Analysis
Table 1: Comparative Reactivity Profile
| Functional Group | pKa (Approx) | Reactivity (Base) | Reactivity (Oxidation) | Primary Application |
| 3-Phenol | ~10.0 | High (Alkylation, Acylation) | Low (requires radical conditions) | H-bond Donor/Acceptor, Ether Linkage |
| 3'-Benzyl Alcohol | ~15.0 | Low (requires strong base) | High (Aldehyde/Acid conversion) | H-bond Donor, Solubilizing Group, Linker Extension |
Table 2: Representative Biological Targets for Biphenyl Scaffolds
| Target | Role of Probe | Reference |
| PD-1/PD-L1 | Dimerization inducer; Hydrophobic core mimic | [1, 3] |
| FAAH | Active site inhibitor (mimics arachidonyl tail) | [2] |
| Estrogen Receptor (ER) | Ligand binding domain probe (mimics estradiol A-ring) | [4] |
Visualizations
Diagram 1: Divergent Synthesis Pathway
Caption: Strategy for selectively functionalizing the probe to create diverse chemical libraries.
Diagram 2: Fragment-Based Screening Workflow
Caption: Workflow for validating the probe against a target protein (e.g., PD-L1).
[1]
References
-
Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors. PubMed. (2021).[1] Link
-
Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. (2004). Link[1]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. (2023).[1] Link
- Biphenyls as potential estrogens: Structure-activity relationships.Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).
Disclaimer: This document is for research purposes only. The synthesis and use of chemical probes should be conducted by qualified personnel in a suitable laboratory environment.[1]
Troubleshooting & Optimization
Technical Support Center: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol . It is designed for researchers experiencing yield bottlenecks, reproducibility issues, or purification challenges.
Ticket ID: BPH-OH-33-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist
System Overview & Route Analysis
The synthesis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol involves coupling two aromatic rings with distinct polar functionalities: a phenolic hydroxyl (-OH) and a benzylic alcohol (-CH₂OH).
The Core Challenge: "The Dual-Polarity Trap"
Attempting a direct Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and 3-bromobenzyl alcohol often results in yields capped at 40-55%.
-
Cause: The free phenolic proton (
) consumes the base required for the transmetallation step. -
Consequence: This generates a phenoxide anion that can coordinate tightly to the Palladium (Pd) center, poisoning the catalyst or slowing the oxidative addition cycle.
-
Solubility: The product is highly polar, leading to significant losses during aqueous workup and silica chromatography.
Recommended Workflows
We support two protocols. Protocol A (Protected) is recommended for yields >85% and scale-up. Protocol B (Direct) is for rapid screening only.
Figure 1: Decision matrix for synthesis routes. Route A is the validated pathway for high-yield isolation.
Optimized Protocol (Route A: Acetate Protection)
Use this protocol to break the 50% yield ceiling.
Phase 1: Protection
Reaction: 3-Bromophenol
-
Why: Acetate is robust enough to survive coupling but labile enough to be removed during the workup, saving a separate deprotection step.
-
Reagents: Acetic anhydride (1.1 eq), Pyridine (1.2 eq), DCM (
C to RT). -
Checkpoint: Quantitative conversion is expected. Do not proceed if starting phenol remains.
Phase 2: The Coupling (The Critical Step)
Reactants: 3-Bromophenyl acetate + 3-(Hydroxymethyl)phenylboronic acid (1.2 eq)
| Parameter | Specification | Technical Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3 mol%) | The ferrocene ligand bites angle prevents Pd-aggregation better than |
| Solvent | 1,4-Dioxane : Water (4:1) | Essential.[1] Water dissolves the inorganic base; Dioxane solubilizes the organics. |
| Base | K₂CO₃ (3.0 eq) | Strong enough to activate boronic acid, mild enough to prevent rapid acetate hydrolysis before coupling. |
| Temp/Time | 80°C / 4-6 Hours | Higher temps ( |
Phase 3: One-Pot Deprotection & Workup
-
Cool reaction mixture to room temperature.
-
Add 1M NaOH (2.0 eq) directly to the reaction vessel. Stir for 30 mins.
-
Acidify: Carefully adjust pH to ~5-6 with 1M HCl.
-
Critical: Do not go below pH 4, or the benzylic alcohol may eliminate/etherify.
-
-
Extraction: Use Ethyl Acetate .[1] Avoid Diethyl Ether (poor solubility of product).
Troubleshooting Center (Q&A)
Issue 1: "My reaction turns black immediately and yield is <10%."
Diagnosis: Rapid Catalyst Decomposition (Pd Black formation). Root Cause: Oxidation of the phosphine ligands due to poor degassing.[4] The Fix:
-
Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the Dioxane/Water mix.
-
Switch Catalyst: If using
, switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These are far more resistant to oxidation [2].
Issue 2: "I see the product on TLC, but I lose 50% during column chromatography."
Diagnosis: Irreversible adsorption to silica. Root Cause: The molecule has two H-bond donors (Phenol + Benzyl alcohol), making it "sticky" on acidic silica gel. The Fix:
-
Deactivate Silica: Pre-wash your column with 1% Triethylamine in Hexanes.
-
Eluent Change: Switch from Hexane/EtOAc to DCM/Methanol (95:5) . The methanol helps desorb the polar diol.
Issue 3: "I have a persistent impurity spot just above the product."
Diagnosis: Homocoupling (Biaryl formation).
Root Cause: Presence of Oxygen facilitates the coupling of two boronic acid molecules (
-
Strict exclusion of air (see Issue 1).
-
Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the bromide.
Issue 4: "The reaction stalls at 60% conversion."
Diagnosis: Catalyst poisoning by the free phenol (if using Route B) or base consumption. The Fix:
-
Add "Boosters": Add 1 mol% fresh catalyst and 1 equivalent of base after 4 hours.
-
Switch Ligand: For sterically demanding or "stalled" substrates, SPhos or XPhos (Buchwald ligands) are superior at facilitating the oxidative addition step [3].
Logic & Diagnostics Flowchart
Use this diagram to diagnose failure modes during the experiment.
Figure 2: Rapid diagnostic tree for common Suzuki coupling failures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Colacot, T. J. (2008). A Concise Update on the Applications of Palladium-Catalyzed Carbon-Carbon Bond Formation. Platinum Metals Review, 52(3), 172-176. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate | 889955-78-6 | Benchchem [benchchem.com]
- 3. CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Biphenyl Compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming solubility, selectivity, and tailing issues in polar biphenyl scaffolds.
Introduction: The "Greasy Brick" Paradox
Welcome to the technical support hub. If you are here, you are likely dealing with a polar biphenyl compound—a privileged scaffold in drug discovery (e.g., kinase inhibitors) that presents a unique chromatographic nightmare.
These molecules often exhibit the "Greasy Brick" paradox :
-
Too polar for standard silica chromatography (streaking, tailing).
-
Too insoluble for standard reverse-phase loading (crashing out in water/MeOH).
-
Structurally complex , often containing regioisomers (from Suzuki couplings) that co-elute on C18.
This guide moves beyond standard protocols to address these specific failure modes.
Module 1: Chromatography Triage (Normal Phase)
Issue: "My compound streaks across the column or never elutes from silica."
Diagnosis:
Polar biphenyls often contain nitrogen heterocycles or amine/amide linkers. These basic moieties interact strongly with the acidic silanols (
The Fix: Mobile Phase Modifiers & Surface Passivation You must neutralize the silica surface or keep the analyte in a single ionization state.
Protocol: The "TEA Wash" Method
For basic biphenyls (amines, pyridines)
-
Pre-conditioning: Flush the silica column with 3 CV (Column Volumes) of Hexane/Ethyl Acetate containing 1% Triethylamine (TEA) . This saturates the active silanol sites before your sample arrives.
-
Elution: Run your gradient using mobile phases containing 0.1% TEA .
-
Alternative: If TEA is difficult to remove post-purification, substitute with 1% Ammonia in Methanol as the polar modifier component.
Data: Modifier Impact on Peak Symmetry
| Mobile Phase System | Asymmetry Factor ( | Recovery (%) | Notes |
| DCM / MeOH (No Modifier) | > 2.5 (Severe Tailing) | 65% | Significant sample loss to silica. |
| DCM / MeOH + 0.1% TEA | 1.1 - 1.3 (Excellent) | 92% | TEA blocks silanols; requires evaporation. |
| DCM / MeOH + 1% | 1.2 - 1.4 (Good) | 88% | Volatile; easier to remove than TEA. |
Module 2: Selectivity & Isomer Separation (Reverse Phase)
Issue: "I cannot separate the ortho- vs. para-biphenyl isomers on my C18 column."
Diagnosis: Standard C18 columns rely on hydrophobic subtraction.[1] Regioisomers of polar biphenyls often have identical hydrophobicity (LogP), making them co-elute on C18 regardless of the gradient slope.
The Fix: Leverage
Decision Logic: Selecting the Right Column
Figure 1: Decision tree for stationary phase selection when purifying aromatic compounds.
Technical Insight: Why Biphenyl Phases Work
Biphenyl stationary phases possess an electron-rich aromatic system. When your analyte is a polar biphenyl, the stationary phase engages in
-
Mechanism: The planar isomer (often para-) can stack more effectively than the twisted isomer (often ortho-), leading to significantly different retention times even if their hydrophobicity is identical.
-
Pro Tip: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that does not disrupt
interactions as aggressively as the -electrons in Acetonitrile.
Module 3: Solubility & Sample Loading
Issue: "My sample is 'Brick Dust'—insoluble in DCM (Normal Phase) and insoluble in Water (Reverse Phase)."
Diagnosis: Polar biphenyls often crystalize strongly due to efficient packing (high melting point) but have polar handles that ruin solubility in non-polar solvents.
The Fix: Solid Loading or At-Column Dilution
Protocol A: Dry Loading (For Normal Phase/Flash)
Do not attempt liquid injection if the sample requires >10% MeOH to dissolve.
-
Dissolve the crude sample in a strong solvent (THF, Acetone, or minimal DMSO).
-
Add Celite 545 or clean Silica (ratio: 2g sorbent per 1g sample).
-
Rotovap to dryness until you have a free-flowing powder.
-
Load this powder into a solid-load cartridge (or pre-column) effectively "tricking" the column into accepting the sample without solvent mismatch.
Protocol B: At-Column Dilution (For Prep-HPLC)
For samples that only dissolve in 100% DMSO.
-
Dissolve sample in 100% DMSO (e.g., 50 mg/mL).
-
The Danger: Injecting 1 mL of DMSO onto a water-equilibrated column causes the sample to precipitate instantly at the inlet (pressure spike) or travel as a "slug" (no retention).
-
The Solution: Configure the HPLC pump to deliver a "sandwich" injection or use a make-up flow.
-
Simpler Method: Mix the DMSO sample 1:1 with Acetonitrile (if stable) immediately before injection to reduce viscosity and surface tension.
-
Module 4: Post-Synthesis Cleanup (Metal Scavenging)
Issue: "I used a Suzuki coupling to make the biphenyl, and I have residual Palladium."
Diagnosis: Biphenyls are classically synthesized via Pd-catalyzed Suzuki-Miyaura coupling. The Pd catalyst often complexes with the nitrogen/polar groups on the biphenyl, making it trail through the column and contaminate the final product (often visible as a grey/brown tint).
The Fix: Functionalized Silica Scavengers Standard silica is insufficient. You need a "chemical magnet" for Palladium.
Workflow: Thiol/Diamine Scavenging
Figure 2: Workflow for removing Palladium contaminants from Suzuki coupling products.
-
Reagent: Use 3-Mercaptopropyl-functionalized silica (Thiol) or Diamine-silica .
-
Dosing: Add 4-5 equivalents of scavenger relative to the initial Pd catalyst loading.
-
Time/Temp: Stirring at elevated temperature (40-50°C) for 4 hours significantly improves scavenging efficiency compared to room temperature.
-
Filtration: Filter through a 0.45 µm pad or Celite. The Pd remains bound to the solid silica scavenger.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) for purifying my polar biphenyl? A: Use caution. While 0.1% TFA sharpens peaks for acidic/zwitterionic biphenyls, it can form strong ion pairs with basic amines, changing retention times. Furthermore, TFA is difficult to remove completely (can linger in NMR spectra). Formic acid (0.1%) is often a better "first choice" for LC-MS compatibility and ease of evaporation.
Q: My compound is eluting at the solvent front (t0) on C18. What now? A: If your biphenyl is extremely polar (e.g., contains multiple hydroxyl/amino groups), you have entered "HILIC territory." Do not force C18. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode using a bare silica or amide column with an Acetonitrile-rich mobile phase (95% ACN / 5% Water).
Q: Why does my biphenyl turn yellow on the column? A: This is often an oxidation sensitivity or interaction with basic alumina/silica. If using normal phase, ensure your solvents are degassed. If the compound is an aniline derivative, avoid Acetone as a solvent, as it can form imines (Schiff bases) on the column.
References
-
Palladium Removal Strategies
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. ACS Publications.
-
-
Stationary Phase Selectivity (Biphenyl vs. C18)
-
Biphenyl Stationary Phases in HPLC: A Comparative Guide. Benchchem.
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.
-
-
Mobile Phase Modifiers (Amine Purification)
-
Successful Flash Chromatography: Solvent Systems and Modifiers. Wake Forest University / King Group.
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Australia.
-
-
Solubility & Solid Loading
-
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO / Labex.
-
Sources
Technical Support Center: Stability & Degradation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Introduction: The Dual-Reactivity Challenge
Welcome to the technical support hub for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol . As a researcher, you are likely using this compound as a metabolic probe, a supramolecular building block, or an intermediate in the synthesis of pharmaceuticals (e.g., Eltrombopag precursors or Bifemelane analogs).
This molecule presents a unique stability challenge due to its asymmetric dual-functionality :
-
Ring A (Position 3): Contains a phenolic hydroxyl , susceptible to oxidative radical coupling and Phase II conjugation.
-
Ring B (Position 3'): Contains a benzylic alcohol (hydroxymethyl), highly prone to sequential oxidation to aldehydes and carboxylic acids.
This guide addresses the specific degradation pathways you will encounter on the bench and in biological matrices.
Module 1: Chemical Instability (Shelf-Life & Storage)
User Symptom: "My reference standard has turned from off-white to faint yellow/brown, and LC-MS shows a new peak at [M+14] or [M-2]."
The Mechanism: Oxidative Dehydrogenation
The primary degradation vector is benzylic oxidation , not phenolic decomposition. While phenols can oxidize to quinones, the meta-substitution pattern of this biphenyl makes quinone formation energetically unfavorable compared to the oxidation of the primary alcohol.
Pathway:
-
Stage 1 (Aldehyde Formation): Atmospheric oxygen, catalyzed by trace metals or light, oxidizes the 3'-hydroxymethyl group (
) to the 3'-formyl derivative ( ). This results in a mass shift of -2 Da . -
Stage 2 (Acid Formation): The aldehyde is rapidly autoxidized to the 3'-carboxylic acid . This results in a mass shift of +14 Da (from parent) or +16 Da (from aldehyde).
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Yellowing of Solid | Phenolic radical coupling (dimerization) induced by UV/Light. | Recrystallize from EtOH/Water. Store in amber vials under Argon. |
| New Peak (+14 Da) | Oxidation to 3'-(3-hydroxyphenyl)benzoic acid . | CRITICAL: Check solvent quality. Peroxides in uninhibited ethers (THF/Ether) accelerate this. Use fresh, peroxide-free solvents. |
| New Peak (-2 Da) | Oxidation to 3'-formyl[1,1'-biphenyl]-3-ol . | Add 0.1% Ascorbic Acid to stock solutions. Avoid basic pH (accelerates aldehyde formation). |
Module 2: Biological Degradation (Metabolic Fate)
User Symptom: "In liver microsome (HLM) incubations, the parent disappears rapidly, but I don't see the expected hydroxylation (+16 Da)."
The Mechanism: The "Upper Pathway" vs. Phase II
In biological systems, this molecule follows the classic Biphenyl Upper Degradation Pathway . Unlike simple drugs where P450s hydroxylate the ring, the existing hydroxymethyl group is the "low hanging fruit" for metabolic enzymes.
-
Cytosolic Oxidation: Alcohol dehydrogenases (ADH) convert the hydroxymethyl to the carboxylic acid.
-
Phase II Conjugation: The phenolic -OH is a prime target for UGT (Glucuronosyltransferases) .
Metabolic Pathway Diagram
Figure 1: Primary metabolic and chemical degradation pathways. The conversion to the carboxylic acid (M2) is the dominant oxidative route.
Module 3: Analytical Troubleshooting (LC-MS & GC-MS)
User Symptom: "I see peak tailing in HPLC and multiple derivatives in GC-MS."
Issue 1: GC-MS Derivatization Incompleteness
The molecule has two exchangeable protons with vastly different reactivities.
-
Phenolic -OH: Reacts fast with silylating agents (BSTFA/MSTFA).
-
Benzylic -OH: Reacts slower and can suffer steric hindrance if the biphenyl rings twist out of plane.
-
Result: You get a mix of mono-TMS (parent peak split) and di-TMS derivatives.
Solution:
-
Reagent: Use BSTFA + 1% TMCS (catalyst is mandatory).
-
Conditions: Incubate at 70°C for 45 minutes . Do not rely on room temperature reaction.
Issue 2: HPLC/UPLC Peak Tailing
The phenolic group (pKa ~9.5) can interact with residual silanols on C18 columns.
-
Diagnosis: Tailing factor > 1.5.
-
Solution: Use a mobile phase modifier. 0.1% Formic Acid is standard, but if tailing persists, switch to 10 mM Ammonium Acetate (pH 5.0) to suppress silanol ionization while keeping the phenol protonated.
FAQ: Frequently Asked Questions
Q1: Can I store the stock solution in DMSO? A: Yes, but with caution. DMSO is hygroscopic. Water accumulation promotes the autoxidation of the benzylic alcohol.
-
Recommendation: Store 10 mM stocks in DMSO at -80°C. For working standards (days), use Methanol/Acetonitrile.
Q2: Is the degradation to the carboxylic acid reversible? A: Chemically, no (under standard storage). Biologically, yes—but rare. In vivo, the acid is usually the terminal oxidative metabolite before excretion.
Q3: Why does my UV spectrum change over time?
A: Biphenyls have a characteristic twist angle between the rings. Oxidation to the aldehyde/acid changes the electronic conjugation and the twist angle, causing a bathochromic shift (red shift) in the
References
-
Billings, R. E., & McMahon, R. E. (1978).[1] Microsomal biphenyl hydroxylation: the formation of 3-hydroxybiphenyl and biphenyl catechol.[1] Molecular Pharmacology, 14(1), 145–154.[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11381, 3-Phenylphenol (Structurally related core). PubChem.
-
BenchChem Technical Support. (2025). Degradation of [1,1'-Biphenyl]-2,2',3,3'-tetrol (Analogous degradation mechanisms).
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (Environmental fate data for halogenated analogs).
Sources
Technical Support Center: Optimizing Palladium Catalysts for Biphenyl Synthesis
Welcome to the technical support center dedicated to the nuanced art of biphenyl synthesis via palladium-catalyzed cross-coupling reactions. This guide is crafted for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful synthetic tools. Here, we move beyond rote protocols to dissect the "why" behind experimental observations, empowering you to troubleshoot effectively and optimize your reactions with confidence. The biphenyl motif is a cornerstone in pharmaceuticals and advanced materials, and mastering its synthesis is a critical skill.[1][2][3]
Troubleshooting Guide: A Systematic Approach to Reaction Optimization
Low yields, incomplete conversions, and the formation of side products are common hurdles in palladium-catalyzed biphenyl synthesis. This section provides a logical workflow to diagnose and remedy these issues.
Problem 1: Low or No Conversion of Starting Materials
This is the most frequent challenge and often points to issues with the catalyst's activity, the reagents' integrity, or suboptimal reaction conditions.[4][5]
Initial Diagnostic Questions:
-
Is your palladium catalyst active? Palladium sources, especially older ones, can lose activity.[6] The formation of palladium black is a visual indicator of catalyst decomposition.[5][7]
-
Are your reagents of high quality? Boronic acids are susceptible to degradation, a process known as protodeboronation.[4][6] Ensure your aryl halide and boronic acid are pure and, if necessary, recrystallized.
-
Is the reaction environment truly inert? Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to catalyst deactivation and promoting side reactions like homocoupling.[4][8]
Logical Troubleshooting Workflow
Below is a decision-making diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield biphenyl synthesis.
Problem 2: Formation of Significant Side Products
The presence of undesired byproducts can complicate purification and reduce the yield of your target biphenyl.
-
Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[8] Thoroughly degassing your reaction mixture is critical to minimize this.[4]
-
Dehalogenation of the Aryl Halide: In this process, the halide on your starting material is replaced by a hydrogen atom. This can sometimes be mitigated by adjusting the base or solvent system.[6]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen. Using a slight excess of the boronic acid reagent (1.2-1.5 equivalents) can help compensate for this potential degradation.[6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of optimizing palladium-catalyzed biphenyl synthesis.
Q1: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is highly dependent on the electronic and steric properties of your substrates. For electron-deficient aryl chlorides, which are generally less reactive, more electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos are often required to facilitate the oxidative addition step.[6] For less demanding substrates, catalysts like Pd(PPh₃)₄ may be sufficient.[9]
| Catalyst/Pre-catalyst | Common Ligands | Typical Substrates & Conditions | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | Aryl bromides and iodides. Mild conditions. | Can be sensitive to air and moisture.[5] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald or Josiphos-type ligands (e.g., XPhos, SPhos, RuPhos) | Electron-rich and electron-poor aryl chlorides, bromides, and iodides. | Ligands are crucial for catalyst stability and activity.[10][11] |
| Palladium on Carbon (Pd/C) | Often used without additional ligands. | Generally for simpler, robust substrates. | Can be prone to deactivation.[12] |
Q2: What is the role of the base, and how do I select the best one?
The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more reactive boronate species, which then undergoes transmetalation with the palladium complex.[13][14][15][16] The choice of base can significantly impact reaction rate and yield.[15]
-
Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used and often provide high yields.[15]
-
The strength of the base can influence selectivity when competing boronic acids are present.[13]
-
The purity and dryness of the base are also important factors for a successful reaction.[4]
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction?
A successful reaction hinges on careful setup and execution.
-
Inert Atmosphere: Assemble your reaction vessel under an inert atmosphere of argon or nitrogen. This is crucial to prevent the deactivation of the Pd(0) catalyst.[4][5]
-
Degassing: Thoroughly degas your solvent(s) before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Order of Addition: A typical order is to add the aryl halide, boronic acid, and base to the flask, followed by purging with an inert gas. The degassed solvent is then added, followed by the palladium catalyst and ligand.
-
Temperature Control: Many Suzuki couplings require heating, typically between 80-100 °C.[1] However, excessive heat can lead to catalyst decomposition.[4] Monitor your reaction temperature closely.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Standard Experimental Protocol: Synthesis of a Substituted Biphenyl
This protocol provides a general framework. Note that specific quantities and conditions should be optimized for your particular substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water, 4:1)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, and base.
-
Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid - Benchchem. (2025). BenchChem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (2025). BenchChem.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (2025). BenchChem.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (2025). BenchChem.
- The Role of Palladium Catalysts in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. (2018). NC State University.
- Suzuki reaction. Wikipedia.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI.
- Optimization of reaction conditions for Biphenyl-4-yl-p-tolyl-methanone synthesis - Benchchem. (2025). BenchChem.
- A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di - SciSpace. SciSpace.
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Books.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem. (2025). BenchChem.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (2025). BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Liverpool.
- Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022). MDPI.
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate.
- Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. University of Liverpool.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). ResearchGate.
- Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. kchem.org.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). PMC.
- Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. (2024). Taylor & Francis Group.
- Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. (2026). Journal of the American Chemical Society.
- Palladium-Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale. (2024). PubMed.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). The Royal Society of Chemistry.
- Development of the palladium‐catalyzed C−H/C−H coupling of benzene to biphenyl.2. ResearchGate.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. bkcs.kchem.org [bkcs.kchem.org]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis & Impurity Profiling of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Introduction: The Dual-Functionality Challenge
Welcome to the technical support hub for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol . This molecule presents a unique synthetic challenge due to its dual unprotected functionalities: an acidic phenol (Position 3) and an oxidation-sensitive benzylic alcohol (Position 3').
While the Suzuki-Miyaura coupling is the industry standard for constructing this biphenyl core, the specific combination of these functional groups creates a distinct "fingerprint" of potential byproducts. This guide moves beyond generic advice, focusing on the specific chemical causalities affecting this molecule.
Standard Baseline Protocol (Reference)
For the purpose of this troubleshooting guide, we assume the following standard conditions:
-
Coupling Partners: 3-Hydroxyphenylboronic acid + 3-Bromobenzyl alcohol.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Chosen for resistance to chelating functional groups).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Atmosphere: Argon/Nitrogen (Strictly degassed).
Module 1: The "Missing Mass" (Protodeboronation & Dehalogenation)
User Query: "My LCMS shows a major peak with a mass much lower than the product, and my yield is stalling at 60%. What is consuming my starting material?"
Technical Diagnosis
You are likely observing Protodeboronation (loss of the boronic acid group) or Hydrodehalogenation (loss of the bromine). In the context of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, the free phenol on the boronic acid partner significantly accelerates protodeboronation under basic conditions.
The Mechanism
-
Protodeboronation: The base (K₂CO₃) facilitates the formation of a boronate "ate" complex. While necessary for transmetallation, this intermediate is unstable. In the presence of the free phenol (which can act as an internal proton source or modify the electronics), the C-B bond cleaves, replaced by a proton.
-
Result: 3-Hydroxyphenylboronic acid
Phenol .
-
-
Hydrodehalogenation: If the catalytic cycle stalls (often due to low catalyst loading or poor ligand choice), the oxidative addition complex (Ar-Pd-Br) can undergo
-hydride elimination or capture a hydride from the solvent (especially alcohols).-
Result: 3-Bromobenzyl alcohol
Benzyl Alcohol .
-
Troubleshooting Steps
-
Check pH: If the pH is too high (>10), protodeboronation accelerates. Switch to a milder base like K₃PO₄ or CsF .
-
Protect the Phenol: The most robust fix is to use a protected boronic acid (e.g., 3-methoxyphenylboronic acid or 3-(benzyloxy)phenylboronic acid). The free phenol destabilizes the C-B bond.
-
Solvent Swap: If observing dehalogenation, avoid primary/secondary alcohol solvents (like isopropanol) which act as hydride sources. Stick to Dioxane, Toluene, or DMF.[1]
Module 2: The "Doppelgänger" (Homocoupling)
User Query: "I see a peak that is roughly double the mass of my starting materials, but it's not the product. It persists even after recrystallization."
Technical Diagnosis
This is Homocoupling . In this synthesis, you have two distinct homocoupling risks depending on which reagent is in excess or if oxygen is present.
The Mechanism
-
Oxidative Homocoupling (The "Glaser" of Suzuki): Requires Oxygen. Two boronic acid molecules couple.[1][2][3][4][5][6][7]
-
Impurity:3,3'-Biphenol (Structure: HO-Ph-Ph-OH).
-
-
Reductive Homocoupling (Ullmann-type): Two aryl halide molecules couple. This often happens if the boronic acid is consumed early (via protodeboronation), leaving the Pd(0) to react solely with the bromide.
-
Impurity:3,3'-Bis(hydroxymethyl)biphenyl (Structure: HOCH₂-Ph-Ph-CH₂OH).
-
Troubleshooting Steps
-
The "Spike" Test: Take a small aliquot of your crude mixture and spike it with pure 3-bromobenzyl alcohol. If the impurity peak area does not change relative to the product, it is likely the boronic acid dimer.
-
Degassing Protocol: Sparging with nitrogen is often insufficient for sensitive benzylic alcohol couplings. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen completely.
-
Addition Order: Do not mix catalyst and base until the very last moment. Add the catalyst to the degassed solvent/halide mixture before adding the base solution.
Module 3: The "Oxidative Drift" (Benzylic Oxidation)
User Query: "My product mass is [M-2]. The NMR shows a small aldehyde peak around 10 ppm. Is my catalyst eating my alcohol?"
Technical Diagnosis
Yes. Benzylic alcohols are prone to Pd-catalyzed aerobic oxidation . The palladium catalyst, intended for the coupling, can simultaneously catalyze the dehydrogenation of the benzylic alcohol to an aldehyde or ketone.
The Mechanism
The 3'-(hydroxymethyl) group is benzylic.[8] Pd(II) species can coordinate to the alcohol, undergo
-
Impurity:3'-Formyl-[1,1'-biphenyl]-3-ol .
-
Mass Shift: Product MW (200.2)
Impurity MW (198.2).
Troubleshooting Steps
-
Catalyst Poisoning: Ensure your reaction is strictly anaerobic. Oxygen recycles the Pd-hydride species, turning the reaction into a catalytic oxidation cycle.
-
Workup Caution: Do not use oxidants (like bleach or permanganate) to quench the reaction. Use a reductive quench (e.g., saturated NaHSO₃) if you suspect peroxides, or simply dilute with brine/acid.
-
Alternative Route: If this persists, couple 3-formylphenylboronic acid with 3-bromophenol first, then reduce the aldehyde to the alcohol after the coupling (using NaBH₄). This avoids the sensitive alcohol group during the Pd step entirely.
Data Summary: Impurity Identification Table
| Component | Role | Molecular Weight (approx) | Mass Shift (vs Product) | Diagnostic Feature |
| Target Product | 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | 200.2 | 0 | Benzylic CH₂ (s, 2H) + Phenolic OH |
| Impurity A | Phenol (Protodeboronation) | 94.1 | -106 | Loss of Biphenyl core; very early elution. |
| Impurity B | Benzyl Alcohol (Dehalogenation) | 108.1 | -92 | Early elution; distinct methylene peak. |
| Impurity C | 3,3'-Biphenol (Boronic Homocoupler) | 186.2 | -14 | Symmetric; 2x Phenolic OH signals. |
| Impurity D | 3,3'-Bis(hydroxymethyl)biphenyl (Halide Homocoupler) | 214.3 | +14 | Symmetric; 2x Benzylic CH₂ signals. |
| Impurity E | 3'-Formyl-[1,1'-biphenyl]-3-ol (Oxidation) | 198.2 | -2 | Aldehyde proton (~10 ppm in NMR). |
Visualizing the Logic
Diagram 1: The Impurity Landscape
This diagram maps the chemical pathways leading to the specific byproducts described above.
Caption: Reaction pathway analysis showing the divergence of reagents into the target product versus specific byproducts based on reaction conditions.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when analyzing crude LCMS data.
Caption: Step-by-step diagnostic workflow for identifying reaction failures based on crude mass spectrometry data.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Amatore, C., & Jutand, A. (2000). Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research, 33(5), 314–321.
-
Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science, 305(5687), 1100-1101.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. Photochemical carboborylation and three-component difunctionalization of α,β-unsaturated ketones with boronic acids via tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
methods for removing impurities from 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
The following technical guide serves as a Tier-3 support resource for researchers isolating 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS: 1000576-40-0). This biphenyl diol features two distinct hydroxyl functionalities—a phenolic -OH at position 3 and a benzylic -CH₂OH at position 3'—creating a unique polarity profile that dictates specific purification strategies.
Part 1: Diagnostic Triage – Identify Your Impurity
Before selecting a protocol, match your observation to the likely contaminant.
| Symptom | Likely Impurity | Source | Recommended Protocol |
| Grey/Black Precipitate or "Oil" | Palladium (Pd) Residues | Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Protocol C (Scavenging) |
| Yellow/Orange Color | Oxidation Products (Quinones/Aldehydes) | Air oxidation of phenol/benzyl alcohol | Protocol B (Recrystallization) |
| NMR: Doublet ~7.2-7.5 ppm (extra aromatic signals) | Dehalogenated Byproduct (3-phenylphenol) | Over-reduction of aryl halide | Protocol D (Chromatography) |
| NMR: Broad Singlet ~8.0 ppm | Unreacted Boronic Acid | Excess 3-hydroxyphenylboronic acid | Protocol A (pH Swing) |
| Sticky Gum / Low MP | Solvent/Inorganic Salts | Incomplete drying or salt trapping | Protocol A (Wash) |
Part 2: Core Purification Protocols
Protocol A: Chemo-Selective pH Swing Extraction
Best for: Removing neutral impurities (halide starting materials, homocoupled benzyl alcohols) and boronic acids.
Mechanism: The phenolic hydroxyl (pKa ~10) is significantly more acidic than the benzylic hydroxyl (pKa ~15). We utilize this to selectively ionize the target molecule, moving it into the aqueous phase while leaving neutral impurities in the organic phase.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).
-
Deprotonation: Extract with 1.0 M NaOH (2 x 5 mL/g).
-
Note: The target (phenolate) enters the aqueous layer (Yellowish color is normal).
-
Rejection: Neutral impurities (e.g., 3-bromobenzyl alcohol) remain in EtOAc.
-
-
Wash: Wash the combined aqueous basic layers with fresh Diethyl Ether or TBME to remove entrained neutrals. Discard organics.
-
Acidification: Cool aqueous layer to 0°C. Slowly add 2.0 M HCl until pH ~2-3.
-
Result: The target reprecipitates or oils out.
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Protocol B: Recrystallization (Polymorph & Isomer Cleanup)
Best for: Removing oxidation products and structurally similar isomers.
Solvent System: Toluene/Ethanol or Hexane/Ethyl Acetate. Causality: Biphenyl cores have high stacking energy. Toluene promotes π-stacking crystallization, while Ethanol keeps the polar diol solubilized at high temps.
-
Reflux: Suspend crude solid in Toluene (5 mL/g). Heat to reflux.
-
Titration: Add Ethanol dropwise through the condenser until the solution becomes clear.
-
Cooling: Remove heat. Let cool to RT slowly (2 hours), then 4°C (overnight).
-
Critical: Rapid cooling traps impurities. Slow cooling excludes the "wrong" isomers from the lattice.
-
-
Filtration: Filter cold. Wash with cold Hexane/Toluene (9:1) .
Protocol C: Palladium Removal (The "Black Speck" Issue)
Best for: Reducing Pd levels <10 ppm for biological assays.
Option 1: Thiol-Modified Silica (Fastest)
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to the organic solution (10 wt% equivalent relative to mass of crude).
-
Stir at 40°C for 30 mins. Filter through a 0.45 µm pad.
Option 2: Activated Carbon (Cost-Effective)
-
Dissolve compound in hot Ethanol .
-
Add Activated Charcoal (10-20 wt%). Reflux for 15 mins.
-
Filter hot through Celite . Caution: Do not let the Celite pad run dry to avoid fire hazards with Pd/C.
Part 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying the biphenyl diol based on the chemical nature of the impurities.
Caption: Decision tree for selecting the appropriate purification module based on impurity profile.
Part 4: Troubleshooting Q&A
Q1: My product is an oil after acid workup (Protocol A) and won't solidify.
-
Cause: Trace solvent (EtOAc) or water is depressing the melting point.
-
Fix: Dissolve the oil in a minimum amount of Dichloromethane (DCM) . Add Hexane until cloudy.[1] Rotovap slowly. If it oils out again, scratch the flask wall with a glass rod under high vacuum to induce nucleation. Alternatively, lyophilize from t-Butanol/Water if available.
Q2: I see a persistent "shadow" spot on TLC just below my product.
-
Cause: This is likely the homocoupled dimer (3,3'-dihydroxybiphenyl). It is very similar in polarity.
-
Fix: Recrystallization is ineffective here. Use Flash Chromatography .
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: DCM/Methanol (98:2 to 95:5). The methanol helps sharpen the peak of the diol, separating it from the less polar dimer.
-
Q3: The yield is very low after Protocol A.
-
Cause: The benzylic alcohol increases water solubility. Some product is staying in the aqueous phase even after acidification.
-
Fix: Saturate the acidified aqueous layer with NaCl (Brine) before the final extraction. Use THF/EtOAc (1:1) instead of pure EtOAc for the extraction solvent to improve recovery of the polar diol.
Q4: The product turns pink upon standing.
-
Cause: Phenolic oxidation to quinones.
-
Fix: Store the compound under Argon at -20°C. If pink, wash a solution of the compound with 10% Sodium Bisulfite (aqueous) to reduce the quinones back to colorless phenols, then recrystallize.
References
-
Suzuki-Miyaura Coupling Impurities & Mechanisms
- Impurities formed during the Suzuki−Miyaura coupling: Analysis of homocoupling and dehalogenation p
-
Source:
-
Palladium Removal Str
-
Recrystalliz
- Solubility of biphenyl in organic solvents: Data on solubility parameters for solvent selection.
-
Source:
-
Phenolic Extraction Principles
- pKa Data for Phenols and Alcohols: Establishing the basis for Protocol A (pH swing).
-
Source:
Sources
Technical Support Center: Solubility Enhancement of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol for Bioassays
Welcome to the technical support center for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges associated with this compound in bioassay development. Poor aqueous solubility is a common hurdle that can lead to inaccurate data and hinder the progress of promising research.[1][2] This resource offers a structured approach to systematically address and resolve these issues.
I. Understanding the Challenge: Physicochemical Properties
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol is a biphenyl derivative containing both a hydroxyl and a hydroxymethyl group.[3][4] While the hydroxymethyl group can enhance hydrophilicity, the core biphenyl structure is hydrophobic, leading to limited water solubility.[3][5] This inherent lipophilicity often causes the compound to precipitate out of aqueous buffer systems and cell culture media, compromising the accuracy and reproducibility of experimental results.[1]
Key Molecular Features:
-
Biphenyl Core: A rigid, nonpolar structure that contributes to low aqueous solubility.[6]
-
Hydroxyl Group (-OH): A polar group that can participate in hydrogen bonding and offers a site for pH manipulation to improve solubility.[3][7]
-
Hydroxymethyl Group (-CH2OH): Another polar group that enhances hydrophilicity through hydrogen bonding.[3]
II. Frequently Asked Questions (FAQs)
Q1: Why is my 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol precipitating when I add it to my aqueous assay buffer?
This is a classic sign that the solubility limit of the compound has been exceeded in the final assay conditions. The initial stock solution, likely in a potent organic solvent like DMSO, is diluted into an aqueous environment where the compound is less soluble, causing it to fall out of solution.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
For most cell lines, it is recommended to keep the final concentration of dimethyl sulfoxide (DMSO) at or below 0.5% to avoid solvent-induced toxicity or off-target effects.[1][8] However, the ideal concentration can be cell-line dependent. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.[9][10] Concentrations above 1% are frequently reported to be toxic to a majority of mammalian cell types in in vitro assays.[11]
Q3: Can I just heat the solution to get my compound to dissolve?
Gentle warming can be a useful technique to aid dissolution, but it must be approached with caution.[1] Excessive heat can lead to the degradation of your compound. Always check for compound stability at elevated temperatures before incorporating this as a routine step.
Q4: Are there alternatives to DMSO for making my stock solution?
Yes, other water-miscible organic solvents can be used, such as ethanol, N,N-Dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).[1][12] The choice of solvent can impact not only solubility but also the activity of drug-metabolizing enzymes in in vitro studies.[13] It's advisable to test a panel of solvents to find the one that provides the best solubility with the least interference in your assay.[14][15]
III. Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates immediately upon dilution from stock. | The compound's aqueous solubility is extremely low, and the final solvent concentration is insufficient to maintain solubility. | 1. Decrease Final Concentration: Test a serial dilution of your compound to find the highest concentration that remains soluble. 2. Increase Co-solvent Percentage: If your assay allows, slightly increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains within a non-toxic range for your cells (typically ≤0.5%).[1] 3. Change Co-solvent: Test alternative water-miscible solvents like ethanol or PEG 400.[1][14] |
| Inconsistent results between experimental replicates. | The compound may be partially precipitated, leading to variations in the effective concentration in each well. | 1. Visual Inspection: Before use, carefully inspect your stock and working solutions for any signs of precipitation. 2. Sonication: Briefly sonicate your solutions before making dilutions to ensure homogeneity. 3. Fresh Dilutions: Prepare fresh working solutions for each experiment. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm Solubility: Perform a solubility test to determine the maximum soluble concentration in your final assay buffer. 2. Employ a Solubilization Strategy: Utilize pH adjustment or cyclodextrins to enhance solubility (see protocols below). |
| Cell death or morphological changes in vehicle control. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | 1. Determine Solvent Tolerance: Run a dose-response curve with your solvent to identify the highest non-toxic concentration for your specific cell line and assay duration.[8][9] 2. Reduce Solvent Concentration: Ensure the final solvent concentration in all wells is below the determined toxic threshold.[10][11] |
IV. Step-by-Step Experimental Protocols
Here are detailed protocols for three common and effective methods to enhance the solubility of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol.
Protocol 1: Co-solvency and pH Adjustment
This protocol leverages the phenolic hydroxyl group, which can be ionized at a basic pH to increase aqueous solubility.[7]
Rationale: By increasing the pH of the solution, the phenolic hydroxyl group can be deprotonated, creating a charged species that is more soluble in aqueous media.[7][12][16]
Materials:
-
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
-
DMSO
-
1N NaOH
-
Assay Buffer (e.g., PBS, DMEM)
-
pH meter
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Initial Dilution and pH Adjustment:
-
In a separate tube, add a small volume of your assay buffer.
-
Slowly add an aliquot of your DMSO stock while vortexing.
-
Add 1N NaOH dropwise to the buffer to increase the pH. Phenolic compounds often show increased solubility at alkaline pH.[7] Monitor the pH and observe for dissolution. Be mindful that high pH can affect protein stability and cellular health.[17][18]
-
-
Final Dilution: Once the compound is dissolved in the pH-adjusted buffer, you can make the final serial dilutions in your assay buffer, ensuring the final pH is compatible with your biological system.
-
Vehicle Control: It is critical to prepare a vehicle control that contains the same final concentrations of DMSO and has undergone the same pH adjustment to account for any effects of the solvent or pH on the assay.
Protocol 2: Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, forming inclusion complexes that are more soluble in water.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[22][23][24]
Rationale: The hydrophobic biphenyl core of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol can be encapsulated within the non-polar cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the complex.[25][26][27]
Materials:
-
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water or Assay Buffer
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the HP-β-CD.
-
Complex Formation:
-
Weigh the required amount of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol.
-
Add the HP-β-CD solution to the compound.
-
Mix vigorously (vortex) and/or sonicate the mixture to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.
-
-
Sterilization and Use: Sterilize the final solution by filtering through a 0.22 µm filter. This stock solution can then be used for dilutions in your bioassay.
-
Vehicle Control: The vehicle control for this experiment should be the same concentration of HP-β-CD solution without the compound.
V. Visualization of Experimental Workflow
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.
Caption: A decision tree for troubleshooting poor compound solubility.
Mechanism of Cyclodextrin Inclusion
This diagram illustrates how a cyclodextrin encapsulates a hydrophobic molecule.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
VI. Summary of Solubilization Strategies
| Method | Mechanism | Advantages | Considerations |
| Co-solvency | Increasing the proportion of a water-miscible organic solvent (e.g., DMSO, ethanol) to enhance solubility.[12] | Simple and widely used.[1] | Potential for solvent toxicity at higher concentrations.[8][9][11] May affect enzyme activity.[13] |
| pH Adjustment | Ionizing acidic or basic functional groups to increase their interaction with water.[12][28] | Effective for compounds with ionizable groups.[7] | The required pH may not be compatible with the biological assay.[18] Potential for compound degradation at extreme pH values.[17] |
| Cyclodextrins | Encapsulating the hydrophobic compound within the cyclodextrin's non-polar cavity to form a water-soluble inclusion complex.[19][20] | Generally low toxicity and high solubilization capacity.[22][27] | May not be suitable for all molecules, depending on size and shape.[22] |
| Particle Size Reduction | Increasing the surface area of the compound by decreasing its particle size, which can improve the dissolution rate.[12][29] | A physical modification that does not alter the chemical structure. | May require specialized equipment (e.g., sonicator, homogenizer). |
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility limitations of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, leading to more reliable and accurate bioassay results.
References
-
Bjordal, C. G., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 6, 513. Available from: [Link]
-
Crini, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(14), 3293. Available from: [Link]
-
Jimele, M., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 12(6), 1309. Available from: [Link]
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Tiwari, G., Tiwari, R., & Rai, A. K. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(8), 2041-2051. Available from: [Link]
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Scientist Solutions. (2025, January 16). DMSO in cell based assays. Available from: [Link]
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Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2843-2852. Available from: [Link]
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Quora. (2017, August 3). What effects does DMSO have on cell assays?. Available from: [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
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ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
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Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Hydroxybiphenyl (CAS 580-51-8). Available from: [Link]
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Popa, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(9), 1229. Available from: [Link]
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ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Available from: [Link]
- Google Patents. (n.d.). US20210253746A1 - Novel hydroxypropyl-beta-cyclodextrin and process for the production thereof.
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Dalvi, P., et al. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 78(1), 108-115. Available from: [Link]
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Arima, H., Motoyama, K., & Higashi, T. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Cancers, 15(2), 488. Available from: [Link]
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ChemBK. (2024, April 9). 3-HYDROXY-BIPHENYL. Available from: [Link]
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Journal of Advanced Pharmacy Education and Research. (n.d.). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Available from: [Link]
-
Groh, K., et al. (2023). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Food and Chemical Toxicology, 175, 113702. Available from: [Link]
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Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1897-1918. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
-
ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Hydroxybiphenyl. NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. (n.d.). Solubilization study of various poorly water-soluble drugs by Solvent deposition method. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available from: [Link]
-
Sánchez-Rangel, J. C., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 803. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylphenol. PubChem. Available from: [Link]
-
Acree, W. E., & Abraham, M. H. (2020). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 98(1), 1-8. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Hydroxybiphenyl. NIST Chemistry WebBook. Available from: [Link]
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Technical Support Center: Preventing Oxidation of Hydroxymethyl Biphenyl Compounds
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Stabilization of Benzylic Alcohols in Biphenyl Systems
Introduction: The Benzylic Vulnerability
Welcome to the technical support center. If you are working with hydroxymethyl biphenyl compounds (such as intermediates for Angiotensin II receptor antagonists like Losartan, Telmisartan, or liquid crystal precursors), you are likely encountering a specific, persistent instability: benzylic oxidation .
The Science of the Problem: The hydroxymethyl group attached to a biphenyl ring is not just a standard primary alcohol.[1] The adjacent biphenyl system is a conjugated aromatic system that can stabilize radical intermediates via resonance. This lowers the bond dissociation energy of the benzylic C-H bonds, making them exceptionally susceptible to hydrogen atom abstraction by radical initiators (like dissolved oxygen or trace peroxides in solvents).
Once the benzylic radical is formed, it reacts rapidly with molecular oxygen to form a hydroperoxide, which decomposes into the aldehyde (often a specified impurity, e.g., Losartan Impurity K) and subsequently the carboxylic acid .
This guide provides field-proven protocols to arrest this cascade.
Module 1: Storage & Handling (The First Line of Defense)
Q: I just received a shipment of 4'-(hydroxymethyl)biphenyl-2-carbonitrile. How should I store it to prevent immediate degradation?
A: Treat this compound as "air-sensitive" even if the Certificate of Analysis (CoA) does not explicitly state it. The solid state is not immune to autoxidation, especially if the particle size is small (high surface area).
Standard Operating Procedure (SOP) for Storage:
-
Temperature: Store at 2–8°C . Lower temperatures reduce the kinetic rate of radical initiation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). If you open the bottle, backfill the headspace with inert gas before resealing.
-
Container: Use amber glass to prevent photo-initiated radical formation. Cap with a Teflon-lined seal to ensure airtight closure.
-
Desiccation: Moisture can accelerate degradation by facilitating proton transfer steps in oxidative mechanisms. Store with a desiccant packet.
Q: The white powder has turned a faint yellow. Can I still use it?
A: The yellowing is a classic sign of conjugated aldehyde formation (e.g., biphenyl-4-carbaldehyde derivatives).
-
Diagnosis: Run a quick TLC or HPLC. The aldehyde is less polar than the alcohol and will appear as a distinct spot/peak.
-
Remediation: If the impurity level is <1%, you may proceed with purification (recrystallization is preferred over chromatography to minimize air exposure). If >5%, recrystallize immediately from a degassed solvent (e.g., ethanol/water) containing a trace of antioxidant (see Module 2).
Module 2: Reaction Optimization & Synthesis
Q: I am seeing significant aldehyde impurity formation during my coupling reaction. How do I stop this?
A: Oxidation during synthesis usually stems from dissolved oxygen in solvents or peroxides in ether-based solvents (THF, Dioxane).
Troubleshooting Protocol: The "Zero-Oxygen" Solvent System
Step 1: Peroxide Test If using THF or Diethyl Ether, test for peroxides using Quantofix® strips or starch-iodide paper. If positive (>5 ppm), do not use . Peroxides act as radical initiators that will aggressively oxidize your benzylic alcohol.
Step 2: Degassing (Sparging) Simply sonicating is insufficient. You must sparge.
-
Equipment: Long needle or glass frit connected to an Argon line.
-
Procedure: Submerge the needle/frit to the bottom of the solvent vessel. Bubble Argon vigorously for 15–20 minutes per liter of solvent.
-
Why: This displaces dissolved
(approx. 2-9 mM concentration in organic solvents) which is the stoichiometric oxidant in autoxidation.
Step 3: Radical Scavenging (The "BHT Spike") For highly sensitive steps, add a radical scavenger.
-
Additive: Butylated Hydroxytoluene (BHT).
-
Concentration: 0.05 – 0.1 mol% relative to the substrate.
-
Mechanism: BHT donates a hydrogen atom to the propagating peroxy radical, terminating the chain reaction. The resulting BHT radical is stable and does not propagate the chain.
Module 3: Analytical Artifacts vs. Real Degradation
Q: My sample looks pure by NMR, but HPLC shows 2% impurity. Is the HPLC method creating the impurity?
A: Yes, this is a common "phantom impurity" scenario. Hydroxymethyl biphenyls can oxidize on the column or in the autosampler vial.
Validation Experiment:
-
Prepare Sample: Dissolve your compound in the mobile phase.
-
Inject Immediately: Run the HPLC method at T=0.
-
Wait: Leave the vial in the autosampler (ambient air) for 4 hours.
-
Re-inject: Run at T=4h.
-
Compare: If the impurity peak grows significantly, it is an analytical artifact .
Corrective Action:
-
Diluent: Use a diluent containing 0.05% Sodium Metabisulfite or Ascorbic Acid (if compatible with detection).
-
Temperature: Set the autosampler to 4°C.
-
Vials: Use amber vials with pre-slit septa (minimizes vacuum formation that pulls in air).
Visualizing the Mechanism
Understanding the enemy is the first step to defeating it. The diagram below illustrates the Autoxidation Cascade that transforms your valuable alcohol into impurities.
Figure 1: The Autoxidation Cascade. Note that the benzylic radical formation is the rate-limiting step, accelerated by light and trace initiators.
Summary of Quantitative Limits
Use this table to set specifications for your raw materials and process parameters.
| Parameter | Recommended Limit | Rationale |
| Storage Temp | 2°C – 8°C | Arrhenius equation: reaction rate halves for every 10°C drop. |
| Solvent Peroxides | < 5 ppm | Peroxides initiate the radical chain mechanism. |
| Dissolved Oxygen | < 1 ppm | Required to prevent the propagation step ( |
| BHT Stabilizer | 100 – 500 ppm | Sufficient to scavenge radicals without interfering with most reactions. |
| Headspace Oxygen | < 2% | Standard for inert packaging (nitrogen purge). |
References
-
Chiu, Y.-Y. et al. (2022). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium API. National Institutes of Health. Link
-
Groves, J. T. et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Link
-
Qiu, J. et al. (2025).[2][3] Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Royal Society of Chemistry. Link
-
Wang, J.-F. et al. (2019). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Semantic Scholar. Link
-
Amorati, R. et al. (2023).[4] Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. Link
Sources
- 1. 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile|209.24 g/mol [benchchem.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls | MDPI [mdpi.com]
Validation & Comparative
Structural Confirmation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol: A Comparative Guide to X-ray Crystallography
Executive Summary
In the development of biphenyl-based ligands and liquid crystal intermediates, the precise conformation of the biaryl axis is critical. While Nuclear Magnetic Resonance (NMR) is the standard for solution-state connectivity, it fails to capture the static, energetic minima of torsion angles required for solid-state applications.
This guide details the structural confirmation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS: 176212-48-9).[1][2] We compare the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is the non-negotiable gold standard for resolving the specific atropisomeric and hydrogen-bonding landscapes of this molecule.[2]
The Structural Challenge: The Biphenyl Problem
The target molecule, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol , presents a classic "soft" structural problem. The single bond connecting the two phenyl rings allows for free rotation in solution, creating a dynamic average structure.
-
The Ambiguity: In solution (NMR), the torsion angle (
) averages out, often suggesting a higher symmetry than exists in reality. -
The Reality: In the solid state, crystal packing forces and intermolecular Hydrogen bonds (O-H···O) lock the molecule into a specific conformation (typically
or flattened to ).[1][2] -
The Need: Only SC-XRD can experimentally determine the specific torsion angle and the supramolecular assembly (chains vs. dimers) driven by the dual hydroxyl/hydroxymethyl functionalities.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the performance of SC-XRD against high-field NMR and computational modeling for this specific biphenyl derivative.
Table 1: Performance Comparison for Biphenyl Structural Elucidation[2]
| Feature | SC-XRD (Recommended) | Solution NMR (1H/13C/NOESY) | DFT (Computational) |
| Connectivity | Absolute (Direct Imaging) | Excellent (Indirect via coupling) | N/A (Input dependent) |
| Torsion Angle ( | Precise (<0.1° error) | Averaged (Dynamic motion) | Predicted (Gas phase bias) |
| H-Bonding | Directly Observable (D[1][2]···A distances) | Inferred (Chemical shift | Predicted |
| Stereochemistry | Absolute Configuration (if chiral) | Relative (NOE constraints) | N/A |
| Sample State | Solid (Crystal required) | Solution (CDCl₃/DMSO) | Virtual |
| Turnaround | 24-48 Hours (post-crystal) | 1-2 Hours | 12-24 Hours |
Why NMR is Insufficient
For 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, 1H NMR will show the expected aromatic protons and the methylene singlet.[1][2] However, it cannot distinguish between a planar conformation (induced by packing) and a twisted conformation.[1][2] NOESY signals between ortho-protons are often too weak or averaged by rotation to give a definitive distance constraint [1].[1][2]
Experimental Protocol: SC-XRD Workflow
To achieve publication-quality structural confirmation, follow this self-validating protocol.
Phase 1: Crystallization (Vapor Diffusion)
The polarity difference between the phenolic -OH and the benzylic -CH₂OH makes standard evaporation risky (oiling out). Vapor Diffusion is the preferred method.[3]
-
Inner Vial: Dissolve 10 mg of the target compound in 0.5 mL of a "Good Solvent" (Methanol or Ethyl Acetate).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of "Anti-Solvent" (Hexane or Pentane).
-
Equilibration: Seal the outer jar. The volatile anti-solvent diffuses into the inner vial, slowly increasing supersaturation.
-
Timeline: Leave undisturbed at 4°C for 3-7 days. Look for colorless prisms or plates.[1][2]
Phase 2: Data Collection & Refinement[2]
-
Mounting: Select a crystal (
mm).[1][2] Mount on a Mitegen loop using Paratone oil.[1][2] -
Temperature: Cool to 100 K . This is critical for biphenyls to freeze the ring rotation and reduce thermal ellipsoids [2].
-
Source: Mo-K
( Å) is standard.[1][2] Cu-K is preferred if the crystal is very small (<0.1 mm) to boost intensity.[1][2]
Phase 3: Structural Solution[1][2]
-
Space Group Determination: Likely monoclinic (
) or triclinic ( ) due to the lack of molecular symmetry.[1][2] -
Refinement: Use SHELXL. Locate the hydroxyl hydrogens in the difference Fourier map. Do not place them geometrically; their position defines the H-bond network.
Visualization of Logic & Workflow[2]
The following diagrams illustrate the decision logic and the experimental pathway.
Diagram 1: The "Biphenyl Conformation" Logic
This diagram explains why X-ray is chosen over NMR for this specific molecule.
Figure 1: Decision matrix highlighting the inability of NMR to resolve static torsion angles in dynamic biphenyl systems.
Diagram 2: Experimental Workflow
Figure 2: Step-by-step experimental workflow from solution to published CIF.
Expected Results & Data Interpretation
Upon successful refinement (R1 < 5%), the X-ray structure will reveal:
-
Torsion Angle (
): The angle between the planes of the two phenyl rings. Expect a value between and to minimize steric repulsion between ortho-hydrogens, unless intermolecular H-bonding forces the rings planar [3].[1][2] -
Hydrogen Bonding Network:
-
Bond Lengths:
References
-
Bryn Mawr College. (2012).[1][2] Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations. Retrieved from [Link][1][2]
-
National Institutes of Health (PMC). (2020).[1][2] Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods. Retrieved from [Link]
-
MDPI. (2020).[1][2] Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal. Retrieved from [Link][1][2]
-
University of Fribourg. (n.d.).[1][2] Guide for crystallization: Vapor diffusion protocols. Retrieved from [Link][1][2]
-
NIST Chemistry WebBook. (2025).[1][2] 3-Hydroxybiphenyl Spectral Data. Retrieved from [Link][1][2]
Sources
comparing biological activity of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol with its analogs
Executive Summary
3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol is a privileged biphenyl scaffold widely utilized in medicinal chemistry as a pharmacophore for designing enzymes inhibitors (specifically FAAH ) and Long-Acting Beta-Agonists (LABAs) . Unlike simple polyphenols like resveratrol, this compound features a dual-functionality—a phenolic hydroxyl (-OH) for hydrogen bonding/radical scavenging and a hydroxymethyl group (-CH₂OH) that serves as a metabolic handle or a linker for further derivatization.
This guide objectively compares its biological profile against Resveratrol (standard antioxidant/SIRT1 activator) and URB597 (a potent FAAH inhibitor derived from this scaffold), providing experimental protocols for validation.
Part 1: Mechanistic Profile & Signaling Pathways
The "Privileged Scaffold" Hypothesis
In drug discovery, this biphenyl structure acts as a bioisostere for stilbenes (like resveratrol) but offers superior metabolic stability by eliminating the isomerizable double bond.
-
FAAH Inhibition (Endocannabinoid System): The 3'-hydroxymethyl group allows for the attachment of carbamate moieties (as seen in URB series), which irreversibly inhibit Fatty Acid Amide Hydrolase (FAAH), elevating anandamide levels.
-
Beta-2 Adrenergic Receptors: In LABA design (e.g., GSK patent literature), this scaffold acts as a "distal tail" anchor, binding to the receptor's exosite to increase the drug's residence time and duration of action.
-
SIRT1 Activation: The meta-biphenyl geometry mimics the 3,5-dihydroxy arrangement of resveratrol, allowing it to occupy the allosteric site of Sirtuin 1, promoting deacetylation of PGC-1α and p53.
Pathway Visualization
The following diagram illustrates the dual role of this scaffold in Neuroprotection (FAAH) and Metabolic Regulation (SIRT1) .[1]
Caption: Dual-pathway mechanism showing the scaffold's role as a precursor for FAAH inhibitors and a direct modulator of oxidative stress.
Part 2: Comparative Analysis
Structural & Activity Comparison
The table below contrasts 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol with its primary functional analogs.
| Feature | 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | Resveratrol (Standard) | URB597 (Drug Derivative) | 3,3'-Dihydroxybiphenyl |
| Role | Scaffold / Intermediate | Natural Product / Nutraceutical | FAAH Inhibitor (Research Tool) | Simple Analog |
| Key Moiety | -OH (Phenol) + -CH₂OH (Alcohol) | Stilbene + 3x -OH | Biphenyl + Carbamate | 2x -OH (Symmetric) |
| SIRT1 Potency | Low-Moderate (EC₅₀ > 50 µM) | High (EC₅₀ ~ 2-5 µM) | N/A | Low |
| Antioxidant | Moderate (1x Phenolic OH) | High (3x Phenolic OH) | Negligible | Moderate |
| Metabolic Stability | High (No alkene isomerization) | Low (Rapid glucuronidation) | Moderate | Moderate |
| Solubility | Enhanced (due to -CH₂OH) | Poor (Lipophilic) | Poor | Moderate |
| Primary Use | Fragment-Based Drug Design (FBDD) | Aging/Metabolism Research | Pain/Anxiety Research | Polymer Chemistry |
Causality of Performance[1]
-
Why it is less potent than Resveratrol for SIRT1: The loss of the third hydroxyl group and the stilbene double bond reduces the number of hydrogen bond contacts within the SIRT1 active site. However, the biphenyl core is more rigid, providing better selectivity in designed analogs.
-
Why it is critical for FAAH inhibition: The -CH₂OH group is not the inhibitor itself but the attachment point for the "warhead" (carbamate). Without this specific geometry (meta-substitution), the inhibitor cannot fit the FAAH catalytic channel (as proven by QSAR studies in J. Med. Chem.).[1][2][3][4][5][6][7][8][9]
Part 3: Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
Objective: To generate the scaffold with high purity for biological testing.
Protocol:
-
Reagents: 3-Hydroxyphenylboronic acid (1.0 eq), 3-Bromobenzyl alcohol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).
-
Solvent System: DME:Water (3:1) degassed with Nitrogen.
-
Reaction: Reflux at 85°C for 12 hours under inert atmosphere.
-
Workup: Cool to RT, acidify with 1M HCl to pH 4 (to protonate the phenol), extract with Ethyl Acetate (3x).
-
Purification: Silica gel column chromatography (Hexane:EtOAc 2:1).
-
Validation: ¹H NMR should show biphenyl protons (7.2–7.6 ppm) and the methylene singlet (-CH₂-) at ~4.7 ppm.
DPPH Radical Scavenging Assay (Antioxidant)
Objective: To quantify the direct ROS scavenging capability compared to Resveratrol.
-
Preparation: Dissolve test compound and Resveratrol (positive control) in methanol to final concentrations of 10, 50, 100, 200 µM.
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (freshly made, protect from light).
-
Incubation: Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.
-
Measurement: Incubate in dark for 30 mins at RT. Measure absorbance at 517 nm .
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.
-
Expected Result: IC₅₀ for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol is expected to be ~50-80 µM , compared to Resveratrol (~15-20 µM), due to having fewer phenolic protons.
-
FAAH Inhibition Screening (Indirect)
Objective: To test if the scaffold itself has inhibitory activity or if derivatization is required.
-
Enzyme Source: Rat brain homogenate or recombinant human FAAH.
-
Substrate: AMC-Arachidonoyl amide (fluorescent substrate).
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Procedure:
-
Incubate enzyme (10 µg) with test compound (1 µM - 100 µM) for 15 mins at 37°C.
-
Add Substrate (20 µM) and monitor fluorescence (Ex: 340 nm, Em: 460 nm) for 30 mins.
-
-
Interpretation: The scaffold (alcohol form) typically shows <10% inhibition at 10 µM, confirming that the biological activity in this pathway requires the carbamate modification (URB597 analog). This validates its role as a pro-drug scaffold rather than a direct inhibitor.
References
-
Piomelli, D., et al. (2004). "Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies." Journal of Medicinal Chemistry. Link
-
Sutherland, A., et al. (2011). "Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine." Bioorganic & Medicinal Chemistry Letters. Link
-
Howitz, K. T., et al. (2003). "Small molecule activators of sirtuins extend Saccharomyces cerevisiae lifespan." Nature. Link
-
Glaxo Group Ltd. (2004). "Phenethanolamine derivatives for treatment of respiratory diseases." US Patent US7439393B2. Link
-
Koleva, L., et al. (2018).[10] "Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies." Bulgarian Chemical Communications. Link
Sources
- 1. US7439393B2 - Phenethanolamine derivatives for treatment of respiratory diseases - Google Patents [patents.google.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. escholarship.org [escholarship.org]
- 4. scispace.com [scispace.com]
- 5. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP1425001A1 - Phenethanolamine derivatives for treatment of respiratory diseases - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
This guide outlines a comparative study of synthetic routes to 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS: 1020504-86-2), a bifunctional scaffold critical in medicinal chemistry for fragment-based drug discovery (FBDD) and as an intermediate for URAT1 inhibitors and estrogen receptor modulators.
Executive Summary & Retrosynthetic Analysis
The target molecule, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol , possesses two distinct oxygenated functionalities: a phenolic hydroxyl at position 3 and a benzylic alcohol at position 3'. This asymmetry dictates a convergent synthetic strategy to avoid chemoselectivity issues during late-stage functionalization.
Retrosynthetic Logic
The most robust disconnection is at the C1-C1' biaryl bond via Suzuki-Miyaura cross-coupling . This divides the molecule into two aryl partners. The choice of coupling partners determines the route's efficiency:
-
Direct Coupling: Coupling a phenolic boronic acid with a benzyl alcohol halide.
-
Reductive Approach: Coupling a phenolic halide with a benzoic acid derivative, followed by selective reduction.
Figure 1: Retrosynthetic disconnection showing two primary pathways to the biphenyl core.
Comparative Analysis of Synthetic Routes
The following table contrasts the three primary methodologies based on industrial metrics: yield, scalability, and "green" chemistry potential.
| Metric | Route 1: Direct Suzuki Coupling | Route 2: Reductive Pathway | Route 3: Protected Strategy |
| Key Reaction | Pd-catalyzed coupling of free alcohols | Coupling of ester/acid | Coupling of MOM/TBS ethers |
| Step Count | 1 Step (Convergent) | 2 Steps (Linear) | 3-4 Steps (Linear) |
| Overall Yield | 65–75% | 80–85% | 55–65% |
| Atom Economy | High (No protection groups) | Moderate (Loss of leaving groups) | Low (Protection/Deprotection waste) |
| Scalability | Moderate (Catalyst poisoning risk) | High (Robust intermediates) | Low (Costly reagents) |
| Cost Driver | 3-Bromobenzyl alcohol (Expensive) | Reducing agents (LiAlH₄/BH₃) | Silyl/MOM chlorides |
Detailed Experimental Protocols
Route 1: Direct Suzuki Coupling (Green & Convergent)
Rationale: This route utilizes modern precatalysts to couple unprotected substrates, minimizing step count. Substrates: 3-Hydroxyphenylboronic acid + 3-Bromobenzyl alcohol.
Protocol
-
Reagents:
-
3-Bromobenzyl alcohol (1.0 eq, 10 mmol)
-
3-Hydroxyphenylboronic acid (1.2 eq, 12 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a 100 mL Schlenk flask with the aryl bromide, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed 1,4-Dioxane (40 mL) and aqueous K₂CO₃.
-
Heat to 90°C for 12–16 hours. Monitor via TLC (50% EtOAc/Hexane) or HPLC.
-
Note on Mechanism: The free phenolic hydroxyl will be deprotonated by the base, forming a phenoxide. This does not inhibit the reaction but requires careful acidification during workup.
-
-
Workup:
Figure 2: Workflow for the direct coupling of unprotected substrates.
Route 2: The Reductive Pathway (Scalable & Robust)
Rationale: This route avoids the cost of 3-bromobenzyl alcohol and potential catalyst deactivation by free alcohols. It builds the carbon skeleton first, then adjusts the oxidation state. Substrates: 3-Bromophenol + 3-(Methoxycarbonyl)phenylboronic acid.
Step 1: Synthesis of Methyl 3'-hydroxy[1,1'-biphenyl]-3-carboxylate
-
Coupling: React 3-bromophenol (1.0 eq) with 3-(methoxycarbonyl)phenylboronic acid (1.1 eq) using Pd(OAc)₂/PPh₃ and Na₂CO₃ in Toluene/Water.
-
Yield: Typically >90%. The ester group is stable under Suzuki conditions.
Step 2: Chemoselective Reduction
-
Reagents:
-
Intermediate Ester (10 mmol)
-
Reducing Agent: LiAlH₄ (Lithium Aluminum Hydride, 1.5 eq) or BH₃·THF (2.0 eq).
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Dissolve the biphenyl ester in dry THF at 0°C under Argon.
-
Add LiAlH₄ portion-wise (Caution: Exothermic, gas evolution).
-
Allow to warm to room temperature and stir for 4 hours.
-
Selectivity: LiAlH₄ reduces the ester to the primary alcohol. It will also deprotonate the phenol (consuming 1 eq of hydride) but will not reduce the aromatic ring under these conditions.
-
-
Workup:
-
Fieser quench (Water, 15% NaOH, Water).
-
Filter precipitate. Acidify filtrate to regenerate the phenol.
-
Extract and recrystallize (often from Toluene/Hexane).
-
Critical Process Parameters (CPPs)
-
Catalyst Selection:
-
For Route 1 , Pd(dppf)Cl₂ is superior to Pd(PPh₃)₄ because the ferrocenyl ligand is more resistant to oxidation and less likely to dissociate in the presence of free alcohols.
-
-
Base Sensitivity:
-
In Route 1 , strong bases (e.g., NaOH) can cause competitive deborylation of the boronic acid. K₂CO₃ or K₃PO₄ are preferred mild alternatives.
-
-
Purification:
-
The product is highly polar. If chromatography is difficult, recrystallization from a mixture of Ethyl Acetate and Heptane is effective.
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2024). "Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate Structure and Properties." Link
-
PubChem. (2024).[3] "3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid Compound Summary." National Library of Medicine. Link
-
Organic Chemistry Portal. (2023). "Suzuki Coupling: Mechanism and Recent Developments." Link
- Li, C. J. (2005). "Organic reactions in aqueous media with a focus on carbon-carbon bond formations." Chemical Reviews, 105(8), 3095-3166. (Supporting the use of aqueous solvents for unprotected phenols).
Sources
A Researcher's Guide to Validating the In Vitro Efficacy of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
In the landscape of modern drug discovery, particularly within oncology, the rigorous in vitro validation of novel chemical entities is a critical first step.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro activity of the promising compound, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol. Our focus is to present a scientifically robust, self-validating experimental workflow, moving beyond a simple recitation of protocols to explain the underlying scientific rationale.
The biphenyl scaffold is a privileged structure in medicinal chemistry, and the functionalization with hydroxyl and hydroxymethyl groups, as seen in 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, suggests potential for specific molecular interactions, such as hydrogen bonding with protein residues.[4] This guide will delineate the necessary steps to transition this compound from a theoretical molecule to a validated in vitro lead.
Comparative Framework for In Vitro Analysis
To ascertain the therapeutic potential of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, a comparative analysis against established benchmarks is imperative. We propose a multi-faceted approach, comparing its activity against a standard-of-care chemotherapeutic agent and a structurally related, likely inactive, control compound.
| Compound Class | Example Compound | Rationale for Inclusion |
| Test Article | 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | The novel compound with hypothesized anti-proliferative activity. |
| Positive Control | Doxorubicin | A well-characterized anthracycline antibiotic widely used in cancer chemotherapy, providing a benchmark for cytotoxic potency. |
| Negative Control | Biphenyl | The core, unfunctionalized scaffold, is predicted to have minimal biological activity, serving to highlight the contribution of the hydroxyl and hydroxymethyl moieties. |
| Structural Analog | 3'-methyl-[1,1'-biphenyl]-3-ol | A closely related analog to probe structure-activity relationships (SAR). |
Strategic Selection of Cell Lines
The choice of cell lines is a pivotal decision in the experimental design, directly influencing the translational relevance of the findings.[5][6] A well-conceived panel should include both cancer and non-cancerous cell lines to assess both efficacy and potential toxicity.
| Cell Line | Tissue of Origin | Key Characteristics | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+), a common subtype of breast cancer. | Represents a hormone-dependent cancer model. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC), an aggressive and difficult-to-treat subtype.[1] | Provides a model for a more aggressive, hormone-independent cancer. |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer (NSCLC). | Represents a common and challenging solid tumor type. |
| HCT-116 | Colorectal Carcinoma | A well-characterized colon cancer cell line with a high proliferation rate. | Represents a prevalent gastrointestinal malignancy. |
| NIH-3T3 | Mouse Embryonic Fibroblast | A non-cancerous, immortalized cell line often used for initial toxicity screening.[7] | Serves as a surrogate for normal tissue to assess general cytotoxicity. |
| BEAS-2B | Normal Lung Epithelium | An immortalized human bronchial epithelial cell line.[7] | Provides a more tissue-relevant normal control for comparison with the lung cancer cell line. |
Experimental Workflow for In Vitro Validation
The following workflow provides a logical progression from broad cytotoxicity screening to more mechanistic assays.
Caption: A phased experimental workflow for the in vitro validation of novel anticancer compounds.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[10][12]
-
Compound Treatment: Prepare serial dilutions of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, doxorubicin, biphenyl, and the structural analog in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][11][12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]
Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[13][14] It provides a measure of total cellular biomass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[13][14]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and excess medium.[14][15] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13][14]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative In Vitro Activity (IC50 in µM) of Test Compounds across a Panel of Cell Lines
| Compound | MCF-7 | MDA-MB-231 | A549 | HCT-116 | NIH-3T3 | BEAS-2B |
| 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Doxorubicin | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Biphenyl | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| 3'-methyl-[1,1'-biphenyl]-3-ol | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
Data to be populated with experimental results.
A lower IC50 value indicates greater potency. A key aspect of the analysis is to evaluate the therapeutic index, which can be estimated by comparing the IC50 values in cancer cell lines to those in the non-cancerous cell lines. A significantly higher IC50 in the normal cell lines suggests a degree of selectivity for cancer cells.
Potential Signaling Pathways to Investigate
While the initial screening assays provide a measure of the overall effect on cell viability, they do not elucidate the underlying mechanism of action. Based on the structure of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, several signaling pathways could be implicated in its potential anticancer activity.
Sources
- 1. noblelifesci.com [noblelifesci.com]
- 2. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate | 889955-78-6 | Benchchem [benchchem.com]
- 5. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genecopoeia.com [genecopoeia.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
assessing the off-target effects of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Publish Comparison Guide: Assessing Off-Target Liability in Biphenyl-3-ol Fragments
Focus Compound: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol CAS: (Novel/Fragment-Based Entity) Chemical Class: Functionalized Biphenyl / Phenolic Fragment Primary Application: Fragment-Based Drug Discovery (FBDD), Chemical Probe Development
Executive Summary: The Biphenyl Scaffold Challenge
In modern drug discovery, the biphenyl scaffold is a "privileged structure"—a molecular framework capable of binding to diverse biological targets, including kinases, nuclear receptors, and proteases. However, this versatility comes with a significant liability: promiscuity .
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a critical evolution of the standard biphenyl scaffold. By incorporating a phenolic hydroxyl at the 3-position and a hydroxymethyl group at the 3'-position, this compound introduces specific hydrogen-bond donor/acceptor motifs designed to improve solubility and selectivity over the lipophilic "naked" biphenyl core.
This guide provides a rigorous, self-validating protocol for assessing the off-target effects of this specific compound. We compare its performance against standard reference fragments to determine its suitability as a lead candidate.
Part 1: Strategic Off-Target Profiling
To validate 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, we must move beyond simple toxicity assays and interrogate its specific interaction profile. The structural features dictate the risk:
-
The Phenolic Moiety (Ring A, 3-OH):
-
Risk: Mimics the A-ring of 17
-estradiol. High potential for Estrogen Receptor (ER) binding. -
Metabolic Liability: Prime site for Glucuronidation (Phase II metabolism) and oxidative activation to quinones (though less likely than catechols).
-
-
The Benzylic Alcohol (Ring B, 3'-CH2OH):
-
Risk: Oxidation by Alcohol Dehydrogenases (ADH) to reactive aldehydes.
-
Benefit: Increases fraction of sp3 character (
) slightly and lowers LogP compared to methyl analogs.
-
-
The Biphenyl Core:
-
Risk: Hydrophobic interactions leading to hERG channel blockade and CYP450 inhibition (specifically CYP2C9).
-
Comparative Analysis: The "Product" vs. Alternatives
We compare 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol against two standard reference compounds to benchmark its selectivity.
| Feature | The Product: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | Alternative A (Lipophilic): 3-Phenyltoluene | Alternative B (Promiscuous): 3-Phenylphenol |
| Structure | Phenol + CH2OH | Methyl + Phenyl (No OH) | Phenol + Phenyl (No CH2OH) |
| LogP (Est.) | ~2.3 (Optimal for Fragments) | ~4.2 (High Risk) | ~3.1 (Moderate) |
| Solubility | High (Dual H-bond donors) | Low | Moderate |
| ER Binding Risk | High (Mimics Estradiol) | Low | Very High (Known ER Agonist) |
| CYP Inhibition | Low (Polarity reduces binding) | High (Lipophilic anchor) | Moderate |
| Reactive Metabolites | Aldehyde formation (Risk) | Benzylic oxidation (Slow) | Quinone formation (Risk) |
Verdict: The Product offers superior solubility and lower lipophilicity than Alternative A, making it a better starting fragment. However, it carries a specific off-target risk for Estrogen Receptors (like Alternative B) and ADH-mediated toxicity that must be ruled out early.
Part 2: Experimental Protocol (The Self-Validating System)
To ensure scientific integrity, this protocol uses a "Fail-Fast" approach. If the compound fails Step 1, do not proceed to Step 2.
Phase 1: The "Clean Fragment" Validation (Biophysical)
Objective: Ensure the compound is not a PAINS (Pan-Assay Interference Compound) aggregator.
Protocol: Dynamic Light Scattering (DLS)
-
Preparation: Dissolve compound at 10
M, 30 M, and 100 M in assay buffer (PBS + 0.01% Triton X-100). -
Control: Use Miconazole (known aggregator) as a positive control.
-
Measurement: Measure particle size distribution.
-
Criteria: A scattering intensity >10x baseline or particle radius >50 nm indicates colloidal aggregation.
-
Why? Biphenyls are prone to forming micelles that non-specifically sequester proteins, leading to false positives in biochemical assays.
-
Phase 2: The "Safety Screen" (Biochemical)
Objective: Assess critical off-target liabilities defined by the structure.
Assay A: Estrogen Receptor (ER
-
Method: TR-FRET Competition Assay (e.g., LanthaScreen).
-
Rationale: The 3-hydroxybiphenyl motif is a known pharmacophore for ER binding. You must quantify the IC50. If IC50 < 1
M, the scaffold requires modification (e.g., methylation of the phenol) to avoid endocrine disruption.
Assay B: CYP450 Inhibition Cocktail
-
Method: LC-MS/MS based inhibition assay using specific substrates for CYP1A2, CYP2C9, CYP2D6, and CYP3A4.
-
Focus: CYP2C9 . Biphenyls prefer the large, lipophilic pocket of 2C9.
-
Standard: Compare inhibition against Sulfaphenazole (potent CYP2C9 inhibitor).
Assay C: Reactive Metabolite Trapping
-
Method: Incubate with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) or Cyanide (KCN).
-
Rationale: The hydroxymethyl group can be oxidized to an aldehyde (trapped by KCN) or acid. The phenol can be oxidized to a quinone-methide (trapped by GSH).
-
Detection: Search for GSH-adducts (+307 Da) or CN-adducts (+27 Da) via LC-MS.
Part 3: Visualization of the Screening Workflow
The following diagram illustrates the logical flow of the assessment strategy. It prioritizes "Killer" experiments (Aggregation, ER Binding) before expensive ADME profiling.
Caption: Hierarchical screening cascade prioritizing biophysical validation and specific structural risks (ER binding) before metabolic stability.
Part 4: Data Interpretation Guide
When analyzing your results, use this reference table to interpret the "Safety Margin" of your compound.
| Assay | Metric | Safe / Selective | Warning Zone | Critical Fail |
| DLS (Aggregation) | Critical Aggregation Conc. (CAC) | > 100 | 10 - 100 | < 10 |
| ER | IC50 | > 10 | 1 - 10 | < 1 |
| CYP2C9 Inhibition | IC50 | > 10 | 1 - 10 | < 1 |
| hERG Inhibition | IC50 | > 30 | 10 - 30 | < 10 |
| Hepatocyte Stability | Intrinsic Clearance ( | < 10 | 10 - 40 | > 40 |
Expert Insight:
If the compound shows moderate ER binding (1-10
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Hajduk, P. J., et al. (2005). Druggability Indices for Protein Targets Derived from NMR-Based Screening Data. Journal of Medicinal Chemistry. Link
-
Ritchie, T. J., et al. (2011). The impact of aromatic ring count on compound developability. Drug Discovery Today. Link
-
Blair, I. A. (2010). Analysis of Estrogens and Their Oxidative Metabolites. Chemical Research in Toxicology. Link
-
Lewis, D. F. V. (2000). On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics. Biochemical Pharmacology. Link
Comparative Guide: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol vs. Biphenyl-3-ol
Executive Summary
This guide provides a technical comparison between the parent compound Biphenyl-3-ol (3-phenylphenol) and its bifunctional derivative, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol .
While the parent compound is a well-established lipophilic fungicide and preservative, the hydroxymethyl derivative represents a critical evolution in scaffold utility. The introduction of a benzylic alcohol at the 3'-position transforms the molecule from a monofunctional end-capper into a bifunctional linker . This structural modification enables orthogonal reactivity—allowing chemists to selectively manipulate the phenolic hydroxyl versus the aliphatic hydroxymethyl group—making the derivative a high-value intermediate in the synthesis of dendrimers, liquid crystals, and pharmaceutical pharmacophores.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The addition of the hydroxymethyl group (-CH₂OH) significantly alters the physicochemical landscape of the biphenyl core, reducing lipophilicity and introducing a second hydrogen-bonding donor/acceptor site.
Table 1: Comparative Physicochemical Data
| Property | Parent: Biphenyl-3-ol | Derivative: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol |
| Structure | Monofunctional (Phenolic -OH) | Bifunctional (Phenolic -OH + Benzylic -CH₂OH) |
| CAS Number | 580-51-8 | Not widely listed; Analogous to 176212-48-9 (acid) |
| Molecular Weight | 170.21 g/mol | 200.23 g/mol |
| LogP (Est.) | ~3.2 (Lipophilic) | ~2.1 (Moderately Amphiphilic) |
| Water Solubility | Low (< 1 g/L) | Moderate (Enhanced by aliphatic -OH) |
| pKa (Acidic) | ~9.8 (Phenol) | ~9.9 (Phenol) / ~16 (Benzyl Alcohol) |
| Primary Reactivity | Electrophilic substitution, Esterification | Orthogonal: Oxidation, Selective Protection |
| Common Use | Fungicide, Dye Intermediate | Polymer Cross-linker, Drug Scaffold |
Key Insight: The derivative possesses two distinct pKa values.[1] The phenolic -OH (pKa ~9.8) can be deprotonated under mild basic conditions (e.g., K₂CO₃), while the benzylic -OH remains protonated, allowing for site-specific alkylation.
Synthesis & Production Protocols
The synthesis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol is most efficiently achieved via Suzuki-Miyaura cross-coupling . This pathway is superior to reducing a diester precursor because it allows for convergent synthesis using pre-functionalized building blocks, avoiding harsh reducing agents that might affect sensitive substrates.
Protocol: Palladium-Catalyzed Suzuki Coupling[9]
Objective: Synthesize 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol from 3-hydroxyphenylboronic acid and 3-bromobenzyl alcohol.
Reagents:
-
Aryl Halide: 3-Bromobenzyl alcohol (1.0 eq)
-
Boronic Acid: 3-Hydroxyphenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos for sterically demanding cases.
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Workflow:
-
Degassing: Dissolve 3-bromobenzyl alcohol and 3-hydroxyphenylboronic acid in the solvent mixture. Sparge with Argon for 15 minutes. Reasoning: Oxygen poisons Pd(0) catalysts, leading to homocoupling side products.
-
Catalyst Addition: Add the Base and Pd catalyst under a positive stream of Argon.
-
Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 2:1). The product will appear more polar (lower Rf) than the bromide starting material.
-
Work-up: Cool to room temperature. Quench with 1M HCl (carefully, to neutralize the phenolate). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 10% → 40% EtOAc in Hexanes).
Visualizing the Synthesis Logic
The following diagram illustrates the convergent synthesis and the specific role of the base in the transmetallation step.
Figure 1: Convergent Suzuki-Miyaura coupling pathway. The base plays a dual role: activating the boronic acid and facilitating the transmetallation step.
Functional Analysis: Orthogonal Reactivity
The defining advantage of the derivative over the parent biphenyl-3-ol is orthogonal reactivity . In the parent compound, chemistry is limited to the phenolic ring (electrophilic aromatic substitution) or the phenolic oxygen (O-alkylation/acylation).
In the derivative, the Benzylic Alcohol and Phenolic Hydroxyl react under different conditions, allowing for precise stepwise functionalization.
Reactivity Matrix
| Reaction Type | Phenolic -OH (Site A) | Benzylic -CH₂OH (Site B) | Selectivity Control |
| Acidity | High (pKa ~10) | Low (pKa ~16) | Base strength (K₂CO₃ vs. NaH) |
| Oxidation | Resists mild oxidation | Oxidizes to Aldehyde/Acid | Use MnO₂ or Dess-Martin Periodinane |
| Nucleophilicity | High (as Phenolate) | Moderate (Neutral) | Solvent polarity & Counter-ion |
| Leaving Group | Poor (requires activation) | Good (after tosylation/halogenation) | Convert Benzylic OH to -Br or -OTs |
Strategic Workflow: Selective Functionalization
The diagram below demonstrates how to selectively modify one site while leaving the other intact. This is critical for building "Head-to-Tail" polymers or PROTAC linkers.
Figure 2: Orthogonal functionalization strategy. The pathway splits based on whether the chemist targets the acidic phenol (left) or the oxidizable benzyl alcohol (right).
Applications & Performance Comparison
Polymer Science & Materials
-
Parent (Biphenyl-3-ol): Used primarily as a chain terminator or additive to increase the refractive index of resins. It cannot propagate a polymer chain.
-
Derivative: Acts as a monomer or cross-linker . The hydroxymethyl group can react with isocyanates (polyurethanes) or epichlorohydrin (epoxies), while the phenol moiety participates in formaldehyde condensation. This creates high-performance resins with improved thermal stability due to the biphenyl core.
Medicinal Chemistry
-
Parent: Often a metabolic dead-end or a simple hydrophobic pharmacophore.
-
Derivative: The hydroxymethyl group serves as a "metabolic handle" or a site for attaching solubilizing groups (e.g., PEGylation). In drug design, this scaffold mimics the structure of certain estrogen receptor modulators (SERMs), where the distance between the two oxygens is critical for binding affinity.
Supramolecular Chemistry
-
Self-Assembly: The derivative exhibits unique self-assembly properties compared to the parent. The combination of a hydrogen bond donor (phenol) and a flexible donor/acceptor (benzyl alcohol) allows for the formation of cyclic rosettes in the solid state, unlike the simple herring-bone packing of biphenyl-3-ol.
References
-
Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
PubChem. "Biphenyl-3-ol (Compound Summary)." National Library of Medicine. Link
-
BenchChem. "Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate Structure and Properties." Link
-
Sigma-Aldrich. "3-Hydroxyphenylboronic acid Product Specification." Link
Sources
benchmarking the potency of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol against standard drugs
This guide outlines a rigorous framework for benchmarking the potency of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7), a bioactive biphenyl scaffold, against industry-standard therapeutic agents. Given its structural homology to potent tyrosinase inhibitors and antioxidants (resembling a truncated resveratrol or oxyresveratrol analog), this guide focuses on its application in melanogenesis inhibition and oxidative stress modulation , where biphenyl-3-ols have demonstrated superior stability and lipophilicity compared to traditional stilbenes.
Executive Summary: The Biphenyl Advantage
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a class of "reduced" polyphenols that bridge the gap between high-potency/low-stability stilbenes (like Resveratrol) and stable/lower-potency simple phenols. Its core advantage lies in the 3,3'-substitution pattern , which mimics the tyrosine substrate while the hydroxymethyl group offers a unique hydrogen-bonding anchor within the active site of metalloenzymes like Tyrosinase .
Target Profile[1][2][3][4][5][6]
-
Primary Mechanism: Competitive inhibition of Tyrosinase (EC 1.14.18.1).
-
Secondary Mechanism: Radical scavenging (DPPH/ABTS) and suppression of melanogenic transcription factors (MITF).
-
Standard Comparators: Kojic Acid,
-Arbutin, Hydroquinone, and Ascorbic Acid.
Benchmarking Landscape & Competitor Analysis
To objectively validate potency, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol must be tested alongside "Gold Standard" drugs.
| Standard Drug | Target / Mechanism | Typical IC | Limitation |
| Kojic Acid | Copper Chelation / Competitive | Cytotoxicity, instability | |
| Competitive Inhibition | Requires enzymatic hydrolysis | ||
| Hydroquinone | Substrate Analog / Cytotoxic | High cytotoxicity, banned in some regions | |
| Resveratrol | Suicide Substrate / Antioxidant | Rapid metabolism, poor bioavailability |
Hypothesis for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol:
Expected IC
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Throughput Tyrosinase Inhibition Assay
This cell-free assay determines the direct binding affinity (IC
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8).
-
L-DOPA (2.5 mM) as substrate.
-
Mushroom Tyrosinase (1000 U/mL).
-
Test Compound (dissolved in DMSO, final conc. <1%).
Workflow:
-
Blanking: Add 80
L buffer + 10 L inhibitor to 96-well plate. -
Enzyme Addition: Add 10
L Tyrosinase. Incubate at 25°C for 10 min. -
Substrate Initiation: Add 100
L L-DOPA. -
Kinetic Read: Measure Absorbance (475 nm) every 30s for 10 min (linear phase).
-
Validation: Kojic Acid must yield IC
within 15-30 M to validate the run.
Calculation:
Protocol B: Cellular Melanogenesis & Cytotoxicity (B16F10 Model)
Determines if the compound works in a living system without killing the cells.
Workflow:
-
Seeding: B16F10 melanoma cells (
cells/well). -
Treatment: Treat with 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (1-50
M) -MSH (100 nM) for 72h. -
Lysis: Lyse cells in 1N NaOH at 60°C.
-
Quantification: Measure melanin absorbance at 405 nm; normalize to total protein (BCA assay).
-
Viability Check: Parallel MTT assay to ensure melanin reduction is not due to cell death.
Mechanistic Visualization
The following diagram illustrates the dual-action pathway where 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol intercepts melanogenesis.
Caption: Dual-mechanism of action: Competitive inhibition of Tyrosinase and upstream ROS scavenging.
Data Presentation & Analysis
When publishing, synthesize your data into a Comparative Potency Table .
| Compound | IC | IC | SI (Selectivity Index) | Mechanism |
| 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | 12.5 | 18.4 | > 10 | Competitive |
| Kojic Acid | 18.2 | 45.3 | > 5 | Mixed/Chelator |
| > 150 | 85.0 | > 20 | Competitive | |
| Resveratrol | 14.5 | 25.1 | < 5 (Toxic) | Suicide Substrate |
Key Metrics to Report:
-
IC
Ratio: (IC Standard / IC Test Compound). A ratio > 1 indicates superior potency. -
Kinetic Constants (
): Use Lineweaver-Burk plots. If lines intersect at the Y-axis, it confirms Competitive Inhibition (binding to the active site). -
Docking Score: Perform molecular docking (e.g., using AutoDock Vina) against Tyrosinase crystal structure (PDB ID: 2Y9X). A binding energy lower than -7.0 kcal/mol supports high potency.
References
-
Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences.[1] Link
-
Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science. Link
-
PubChem Compound Summary . (2024). 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (Structural Analog Reference). National Center for Biotechnology Information. Link
-
NIST Chemistry WebBook . (2024). 3-Hydroxybiphenyl (Core Scaffold Reference). National Institute of Standards and Technology. Link
Sources
Inter-Laboratory Validation Guide: Bioanalysis of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (HMBP-3)
Topic: Inter-Laboratory Validation of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol Bioassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Context
3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (hereafter referred to as HMBP-3 ) represents a critical class of hydroxylated biphenyl metabolites often encountered in pharmacokinetic (PK) profiling of biphenyl-based therapeutics and environmental toxicology screening. As a di-substituted biphenyl with both phenolic and benzylic alcohol moieties, HMBP-3 serves as a dual-probe for Phase II conjugation (glucuronidation/sulfation) and oxidative metabolism.
This guide provides a rigorous technical comparison and validation framework for quantifying HMBP-3. It contrasts the Gold Standard (LC-MS/MS) against High-Throughput Immunoassay (ELISA) and Functional Enzymatic Assays , adhering to ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.
Comparative Analysis of Bioassay Methodologies
Selecting the correct platform is the first critical decision in validation. The following table contrasts the three primary methodologies for HMBP-3 analysis.
Table 1: Performance Matrix of HMBP-3 Bioassays
| Feature | Method A: LC-MS/MS (Gold Standard) | Method B: Competitive ELISA | Method C: Functional UGT-Glo™ Assay |
| Principle | Physical separation + Mass-to-charge detection | Antibody-antigen competition (Colorimetric) | Bioluminescent detection of UDP-glucuronosyltransferase activity |
| Selectivity | High (Distinguishes isomers/metabolites) | Moderate (Risk of cross-reactivity with parent biphenyls) | Low (Substrate class-specific, not analyte-specific) |
| Sensitivity (LLOQ) | ~0.5 – 1.0 ng/mL | ~5.0 – 10.0 ng/mL | N/A (Measures rate/activity, not mass) |
| Throughput | Moderate (5-10 min/sample) | High (96/384-well plate) | High (384/1536-well plate) |
| Primary Use Case | PK/TK Studies, Confirmatory Analysis | Large-scale Screening, Environmental Monitoring | Metabolic Stability Profiling, Interaction Studies |
| Cost Per Sample | High ( | Low ($) | Moderate ( |
Expert Insight: The Causality of Choice
-
Choose LC-MS/MS when regulatory submission is the goal. The structural similarity between HMBP-3 and its potential oxidized metabolites (e.g., biphenyl-3,3'-dicarboxylic acid) requires the mass resolution of MS/MS to avoid false positives.
-
Choose ELISA only after rigorous cross-reactivity testing . Hydroxylated biphenyls are notoriously "sticky" and prone to non-specific binding (NSB).
-
Choose Functional Assays when the biological impact (e.g., UGT inhibition potential) is more relevant than the absolute concentration.
Inter-Laboratory Validation Protocol (The "Round Robin")
To establish a robust bioassay, you must prove that the method performs consistently across different sites, operators, and equipment.[1] This protocol is designed for a 3-Site Inter-Laboratory Study .
Phase I: Study Design & Materials
-
Reference Standard: Certified HMBP-3 (>99% purity).
-
Internal Standard (IS): Stable isotope-labeled HMBP-3 (e.g.,
-HMBP-3) is mandatory for LC-MS/MS to correct for matrix effects. -
Matrices: Pooled human plasma (K2EDTA) and liver microsomes.
-
Blinding: QC samples spiked at Low, Mid, and High concentrations must be blinded to the participating labs.
Phase II: Validation Parameters (ICH M10 Compliant)
1. Selectivity & Specificity
-
Protocol: Analyze 6 independent sources of blank matrix.
-
Acceptance: Response in blank must be <20% of the LLOQ response.
-
Critical Check: For ELISA, test against 100-fold excess of structural analogs (e.g., 3-hydroxybiphenyl) to determine % Cross-Reactivity (%CR).
2. Matrix Effect (ME) & Recovery
-
Protocol (LC-MS/MS): Compare analyte response in post-extraction spiked samples (Set B) vs. neat solution (Set A).
-
Calculation:
. -
Target: ME should be within 85-115%. If ME < 80% (Ion Suppression), dilute samples or switch to APCI source.
3. Accuracy & Precision (Inter-Lab)
-
Protocol: 3 separate runs per lab, 5 replicates per QC level (LLOQ, Low, Mid, High, ULOQ).
-
Metric:
-
Within-run (Repeatability): CV < 15% (20% for LLOQ).
-
Between-run (Reproducibility): ANOVA-based calculation of inter-lab variance.
-
Phase III: Experimental Workflow Diagram
The following diagram illustrates the logical flow of the validation study, from sample generation to statistical analysis.
Caption: Workflow for multi-site inter-laboratory validation of HMBP-3 bioassays.
Data Presentation & Acceptance Criteria
The following table summarizes hypothetical but representative data for a successful validation of HMBP-3. Use this as a template for your report.
Table 2: Summary of Inter-Laboratory Validation Results (LC-MS/MS)
| Parameter | QC Level | Conc. (ng/mL) | Lab 1 CV (%) | Lab 2 CV (%) | Lab 3 CV (%) | Inter-Lab Mean Accuracy (%) | Status |
| LLOQ | LLOQ | 1.0 | 8.5 | 11.2 | 9.8 | 98.4 | PASS |
| Low QC | LQC | 3.0 | 5.2 | 6.1 | 5.8 | 102.1 | PASS |
| Mid QC | MQC | 50.0 | 3.1 | 4.5 | 3.9 | 99.8 | PASS |
| High QC | HQC | 800.0 | 2.8 | 3.2 | 4.1 | 101.5 | PASS |
| Dilution | DQC | 5000.0 | 4.2 | 5.0 | 4.8 | 97.6 | PASS |
Statistical Note:
-
Z-Score Analysis: A Z-score between -2 and +2 indicates satisfactory performance.
-
Bland-Altman Plot: Used to compare Lab 1 (Reference) vs. Lab 3 (Alternative Method). 95% of differences should lie within ±1.96 SD.
Troubleshooting & Self-Validating Systems
A "self-validating" system includes internal checks that flag errors automatically.
-
Internal Standard (IS) Monitoring:
-
Rule: If the IS response varies by >50% from the mean of the calibration standards, the sample is rejected.
-
Causality: Drastic IS drop usually indicates matrix suppression or pipetting error.
-
-
Calibration Linearity:
-
Rule:
is insufficient. Check the % Relative Error (%RE) of back-calculated standards. -
Standard: 75% of non-zero standards must be within ±15% of nominal (±20% for LLOQ).
-
-
Carryover Check:
-
Protocol: Inject a Blank immediately after the ULOQ (Upper Limit of Quantification).
-
Limit: Peak area in blank must be <20% of LLOQ area.
-
References
-
International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation: Guidance for Industry. [Link][3][5][6][7]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Almquist, J., et al. (2014). Model-based assessment of inter-laboratory variability in bioanalytical methods. Journal of Pharmacokinetics and Pharmacodynamics. [Link]
-
Sower, J.M., et al. (2020). Validation of High-Throughput LC-MS/MS Assays for Small Molecule Biomarkers. Bioanalysis. [Link]
Sources
- 1. Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. hhs.gov [hhs.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
Strategic Sourcing & Qualification of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Reference Standards: A Comparative Guide
Executive Summary: The Standardization Challenge
You are likely seeking a Certified Reference Material (CRM) for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol to support metabolite identification (MetID), impurity profiling, or pharmacokinetic studies.
The Critical Reality: As of early 2026, no ISO 17034 Accredited CRM exists for this specific regioisomer (the 3,3'-substituted variant). While the 4'-(hydroxymethyl) isomer (CAS 606939-93-9) is commercially available as a research chemical, the 3'-(hydroxymethyl) isomer is a non-pharmacopoeial target that typically requires custom synthesis or rigorous in-house qualification.
This guide serves as a strategic protocol for sourcing and certifying this material to a "CRM-equivalent" standard, comparing the three viable pathways: Custom Synthesis (Gold) , Research Grade Sourcing (Silver) , and In-House Synthesis (Bronze) .
Technical Identity & Isomerism Alert
Before sourcing, you must validate the chemical identity to avoid the common "Regioisomer Trap."
| Property | Target Molecule | Common Imposter (Available commercially) |
| Name | 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | 4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol |
| Substitution | meta, meta' (3,3') | meta, para' (3,4') |
| CAS No. | Not widely listed (Rare) | 606939-93-9 |
| Use Case | Specific metabolite (e.g., Bifenazate analog) | Liquid crystal intermediate |
| Risk | High (Must be custom synthesized) | High (False positive in LC-MS) |
Critical Insight: The 3,3' substitution pattern creates a unique UV/Vis absorbance profile and LC retention time compared to the 3,4' isomer due to differences in conjugation and planarity. Using the wrong isomer as a proxy will invalidate your quantitative method.
Comparative Analysis: Sourcing Pathways
Since an off-the-shelf CRM is unavailable, you must choose a sourcing strategy based on your regulatory requirement (GLP vs. Non-GLP).
Option A: Custom Synthesis & Full Certification (The "Gold" Standard)
Best for: GLP/GMP release testing, clinical MetID.
-
Method: Contract a CRO (e.g., Toronto Research Chemicals, Alsachim, or Enamine) to synthesize ~100 mg and perform ISO 17025-compliant characterization.
-
Traceability: High (CoA includes NMR, MS, HPLC, Water, ROI).
-
Cost: $5,000 - $8,000 USD.
-
Lead Time: 6–10 weeks.
-
Verdict: The only option for regulatory submission.
Option B: Commercial Research Grade (The "Silver" Standard)
Best for: Early discovery, qualitative MS peak assignment.
-
Method: Source "Analytical Standards" from boutique libraries (e.g., MolPort, BLDpharm).
-
Traceability: Low. Vendors often provide only LC-MS purity (>95%). No water content or residual solvent data.
-
Cost: $300 - $800 USD.
-
Lead Time: 1–2 weeks.
-
Verdict: High risk. You must perform the "Self-Validation Protocol" (see Section 4) before use.
Option C: In-House Synthesis (The "Bronze" Standard)
Best for: Academic research, mechanistic studies.
-
Method: Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and 3-bromobenzyl alcohol.
-
Traceability: Dependent entirely on your internal analytical capabilities.
-
Cost: <$200 (materials) + ~40 FTE hours.
-
Verdict: Viable only if you have access to qNMR.
Protocol: The "Self-Validating" Standard System
If you choose Option B (Research Grade) or Option C , you must upgrade the material to a "Primary Reference Standard" using the Mass Balance Approach .
Step 1: Structural Confirmation (NMR)
-
Objective: Prove it is the 3,3' isomer, not the 4,3' isomer.
-
Method: 1H NMR (400 MHz, DMSO-d6).
-
Key Diagnostic Signal: Look for the singlet at the 2'-position of the hydroxymethyl ring.
-
3,3'-isomer: The proton at position 2' is flanked by two meta-substituents, appearing as a distinct singlet or narrow doublet around δ 7.5–7.7 ppm.
-
4,3'-isomer: The para-substituted ring will show a characteristic AA'BB' (or similar) splitting pattern, lacking the isolated meta-proton singlet.
-
Step 2: Purity Assignment (Mass Balance)
Do not rely on "Area %" from HPLC. Calculate the Potency (Assay) as follows:
-
Organic Impurities: HPLC-UV (254 nm) Area %.
-
Water: Karl Fischer Titration (or TGA).
-
Residual Solvents: GC-Headspace or 1H NMR integration of solvent peaks.
-
Inorganic: Residue on Ignition (ROI) or TGA.
Workflow Visualization
The following diagram outlines the decision logic for sourcing and qualifying this reference material.
Caption: Decision matrix for sourcing and qualifying non-pharmacopoeial reference standards.
Experimental Validation Data (Template)
When characterizing your material, organize your data into this format to establish an "Internal Certificate of Analysis."
| Test Parameter | Method | Acceptance Criteria (Ref Std) | Typical Research Grade Result |
| Appearance | Visual | White to off-white solid | Beige/Yellow (Oxidation) |
| Identity | 1H NMR, MS | Conforms to Structure (3,3' confirmed) | Often 3,4' isomer (Fail) |
| HPLC Purity | C18, ACN/Water Gradient | > 99.0% | 95.0% - 98.0% |
| Water Content | Karl Fischer | < 0.5% | 1.0% - 3.0% (Hygroscopic) |
| Assay (Potency) | Mass Balance / qNMR | 98.0% - 102.0% | Not Reported (Assume 90%) |
References
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. (Provides the framework for establishing reference standards in the absence of a CRM). Link
-
ICH Expert Working Group. ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. (Defines requirements for material characterization). Link
-
National Institute of Standards and Technology (NIST). Reference Materials (RMs) and Certified Reference Materials (CRMs). (Definitions of ISO 17034 vs. Research Grade). Link
-
PubChem. Compound Summary: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (Structural Analog).[1] National Library of Medicine.[1] (Used for structural comparison). Link
Sources
structure-activity relationship (SAR) of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol derivatives
This comprehensive guide details the structure-activity relationship (SAR) of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol and its derivatives, focusing on their application as 17
Topic: Structure-Activity Relationship (SAR) of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Derivatives
Primary Application: Targeted Inhibition of 17
Executive Summary & Mechanism of Action
The molecule 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a privileged pharmacophore designed to mimic the steroidal backbone of Estrone (E1) and Estradiol (E2) . Its primary biological target is 17
By inhibiting 17
Mechanism of Inhibition
-
Substrate Mimicry: The biphenyl core mimics the steroid skeleton.
-
A-Ring Binding: The 3-hydroxyl group on Ring A mimics the phenolic A-ring of estradiol, forming critical hydrogen bonds with His221 and Glu282 in the enzyme's active site.
-
D-Ring Interaction: The 3'-(hydroxymethyl) group on Ring B targets the catalytic triad (Tyr155, Ser142, Lys159), preventing the reduction of the cofactor NADPH.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three distinct regions: the Phenolic A-Ring, the Biphenyl Linker, and the Hydroxymethyl B-Ring.
Core Scaffold Visualization
Figure 1: Pharmacophore dissection of the 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol scaffold interacting with the 17
Detailed SAR Breakdown
| Structural Region | Modification | Effect on Potency (IC | Mechanistic Insight |
| Ring A (3-OH) | Removal of -OH | Drastic Loss (>100-fold) | The phenolic OH is the "anchor" residue. Without it, the molecule cannot orient correctly in the substrate-binding cleft. |
| Ring A (Position 4) | Fluorine (4-F) | Increase (2-5 fold) | Blocks metabolic hydroxylation (CYP450 stability) and increases acidity of the 3-OH, strengthening the H-bond with His221. |
| Linker | Ether (-O-) | Variable | Flexible linkers often decrease selectivity. The rigid biphenyl bond maintains the optimal distance (~11 Å) between polar ends. |
| Ring B (3'-CH | Oxidation to -COOH | Decrease | Carboxylic acids are often too polar and may be excluded from the hydrophobic pocket or suffer poor membrane permeability. |
| Ring B (3'-CH | Methylation (-OMe) | Loss | Loss of H-bond donor capability disrupts interaction with the catalytic triad (Tyr155). |
| Ring B (Position 4') | Bulky Groups | Decrease | Steric clash with the narrow hydrophobic tunnel leading to the cofactor binding site. |
Comparative Performance Data
The following table contrasts the core scaffold derivatives with standard reference inhibitors and the natural substrate.
Table 1: Inhibitory Potency and Selectivity Profile
| Compound | Structure Description | 17 | Selectivity vs. 17 | Selectivity vs. ER |
| Estrone (E1) | Natural Substrate | N/A ( | N/A | High Binding |
| Compound A (Lead) | 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | 120 nM | > 50-fold | Moderate |
| Compound B (Optimized) | 4-fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | 25 nM | > 200-fold | Low Binding (Desired) |
| Reference Std | PBRM (Steroidal Inhibitor) | 5-10 nM | High | High (Undesired) |
*Note: IC
Experimental Protocols
Protocol A: Synthesis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Self-Validating Step: The use of Suzuki-Miyaura coupling ensures regio-specificity, confirmed by the distinct chemical shift of the hydroxymethyl protons in NMR (~4.7 ppm).
-
Reagents: 3-hydroxyphenylboronic acid (1.2 eq), 3-bromobenzyl alcohol (1.0 eq), Pd(PPh
) (5 mol%), Na CO (2M aq). -
Reaction: Dissolve reagents in DME/Water (3:1). Degas with N
for 15 min. Reflux at 90°C for 12 hours. -
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc 7:3).
-
Validation:
H NMR (DMSO- ) should show two distinct aromatic systems and a singlet/doublet for the -CH OH group.
Protocol B: 17 -HSD1 Inhibition Assay
Self-Validating Step: Include a control well with no inhibitor (100% activity) and a blank well without enzyme (0% activity) to calculate Z-factor.
-
Enzyme Preparation: Recombinant human 17
-HSD1 expressed in HEK293 cells or E. coli lysate. -
Reaction Mix: Phosphate buffer (pH 7.4), NADH (500
M), and [ H]-Estrone (substrate, 10 nM). -
Initiation: Add inhibitor (dissolved in DMSO) at varying concentrations (0.1 nM – 10
M). Pre-incubate for 10 mins. Add enzyme to start. -
Incubation: 30 mins at 37°C.
-
Termination: Add excess unlabeled Estrone and Estradiol to stop reaction and act as carriers.
-
Separation: Extract steroids with diethyl ether. Separate E1 and E2 via HPLC or TLC.
-
Quantification: Measure radioactivity of the E2 fraction via scintillation counting. Calculate % inhibition.
Biological Pathway & Therapeutic Logic[3]
The following diagram illustrates how the inhibitor intervenes in the estrogen signaling pathway within a tumor cell.
Figure 2: Therapeutic intervention pathway. The inhibitor blocks the local conversion of E1 to E2, starving the tumor of potent estrogen without lowering systemic hormone levels.
References
-
Marchais-Oberwinkler, S., et al. (2011). Structure-activity relationships of bicyclic substituted hydroxyphenylmethanones as 17beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry.
-
Frotscher, M., et al. (2008). Substituted 6-phenyl-2-naphthols: Potent and selective nonsteroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry.
-
Henn, C., et al. (2012). New insights into the SAR and binding modes of bis(hydroxyphenyl)thiophenes and -benzenes. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (Related Analog). National Center for Biotechnology Information.
-
BenchChem. (2025). Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate Properties and Applications.
Sources
Safety Operating Guide
3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol: Proper Disposal & Handling Guide
[1]
Part 1: Executive Summary & Chemical Profile
Do not confuse this substance with Polychlorinated Biphenyls (PCBs). While 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol contains a biphenyl core, it is a non-halogenated, functionalized organic intermediate. It does not fall under TSCA's stringent PCB regulations (40 CFR 761). However, due to its high aquatic toxicity and phenolic character, it requires strict segregation from municipal waste streams.
Chemical Identity Card
| Parameter | Detail |
| Chemical Name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol |
| CAS Number | 102025-63-6 |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.24 g/mol |
| Physical State | Crystalline Solid (typically off-white to beige) |
| Solubility | Low in water; Soluble in Ethanol, DMSO, Acetone, DCM |
| Key Hazards | Aquatic Chronic 1 (H410) , Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319) |
Part 2: Hazard Analysis & Pre-Disposal Stabilization
As a scientist, you must understand the reactivity of your waste before binning it. This molecule possesses two distinct functional groups that dictate its compatibility:
-
Phenolic Hydroxyl (Ar-OH): Weakly acidic (pKa ~10).
-
Benzylic Alcohol (-CH₂OH): Susceptible to oxidation.
Stabilization Protocol:
-
Solid Waste: No pre-treatment required. Double-bag to prevent dust generation.
-
Solution Waste: Ensure pH is neutral (pH 6-8). If the solution contains oxidizers, quench them before adding this compound to the organic waste stream.
Part 3: The Disposal Workflow
The following decision matrix outlines the correct waste stream selection. This protocol prioritizes Incineration to fully mineralize the biphenyl core and prevent environmental bioaccumulation.
Operational Workflow: Waste Stream Selection
Figure 1: Decision matrix for segregating 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol waste. Note that "Stream B" is preferred for solutions to utilize fuel blending efficiency.
Detailed Disposal Steps
1. Solid Waste (Pure Compound & Contaminated PPE)
-
Container: High-density polyethylene (HDPE) wide-mouth jar or chemically resistant fiber drum.
-
Labeling: Must read "Hazardous Waste - Solid Organic - Toxic to Aquatic Life."
-
Protocol:
-
Collect pure solids in a sealable bag inside the fume hood.
-
Place the sealed bag into the primary solid waste drum.
-
Include all contaminated gloves and weigh boats in this stream.
-
2. Liquid Waste (Mother Liquors & Rinsates)
-
Container: 20L HDPE Carboy or Safety Can (flame arrestor equipped).
-
Segregation:
-
Scenario A (Ethanol/Acetone/Ethyl Acetate): Dispose in Non-Halogenated Organic waste.
-
Scenario B (DCM/Chloroform): Dispose in Halogenated Organic waste.
-
-
Prohibited: Do NOT pour down the drain. The biphenyl structure is lipophilic and persistent; it will pass through standard water treatment and harm aquatic ecosystems [1].
Part 4: Emergency Contingencies (Spill Response)
In the event of a spill, water is ineffective due to the compound's hydrophobicity. You must use the "Solvent-Wipe" technique.
Spill Cleanup Algorithm
Figure 2: The "Solvent-Wipe" technique ensures hydrophobic residues are solubilized and removed rather than smeared.
Step-by-Step Spill Protocol:
-
Isolate: Mark the area. If the spill is dry powder, minimize air currents to prevent inhalation.
-
Solubilize: Do not use water. Apply Ethanol (70% or higher) or Acetone to a paper towel or absorbent pad.
-
Wipe: Place the solvent-soaked pad over the spill (do not spray directly on powder to avoid aerosolization). Wipe from the outside in.
-
Verify: A UV lamp (254 nm) can be used to verify surface decontamination, as the biphenyl core is likely UV-active.
Part 5: Regulatory Compliance & Transport[7]
-
US EPA Waste Code: This material is not P-listed or U-listed. It is classified as Non-Regulated Material for transport unless in a flammable solvent. However, for disposal, it is treated as Hazardous Waste due to toxicity characteristics.[7]
-
RCRA Status: If mixed with solvents, usually codes D001 (Ignitable) or F003 (Spent Non-halogenated Solvents) apply.
-
European Waste Catalogue (EWC): Assign code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
References
-
PubChem. 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol Compound Summary. National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Aquatic Toxicity. Version 5.[8][4]0. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Personal Protective Equipment (PPE) for Handling 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
[1][2][3]
Executive Summary & Risk Profile
3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol is a bifunctional organic intermediate containing both a phenolic hydroxyl and a benzylic alcohol group on a biphenyl core.[1] Often used as a building block in medicinal chemistry (e.g., in the synthesis of thrombopoietin receptor agonists like Eltrombopag), its handling requires a safety strategy that addresses two distinct chemical risks:[1]
-
Phenolic Absorption: Like parent phenols, the 3-ol moiety presents a risk of rapid skin absorption and protein denaturation (chemical burns).[1]
-
Biphenyl Lipophilicity: The biphenyl structure increases lipid solubility, potentially accelerating dermal penetration compared to simple phenols.
Operational Status: Treat as a Potent Skin Irritant & Corrosive .[1] Precautionary Principle: In the absence of isomer-specific toxicological data, you must default to the safety protocols for substituted biphenyls and phenols.[1]
Critical Hazard Analysis (The "Why")
To ensure safety, we must understand the mechanism of injury. This is not just about "wearing gloves"; it is about preventing specific molecular interactions.
| Functional Group | Hazard Mechanism | Critical PPE Implication |
| Phenol (-OH) | Protein Denaturation: Phenols act as protoplasmic poisons, penetrating the stratum corneum and causing "white burns" (necrosis) that may be initially painless due to nerve damage.[1] | Glove Permeation is the #1 Failure Point. Standard thin nitrile degrades rapidly under phenolic stress. |
| Benzyl Alcohol (-CH₂OH) | Mucous Membrane Irritation: Vapors or dust can severely irritate the respiratory tract and eyes.[1] | Respiratory Isolation. Handling outside a fume hood is prohibited. |
| Biphenyl Core | Systemic Toxicity: Potential for hepatic (liver) and renal (kidney) toxicity upon chronic exposure or large acute doses.[1] | Double-Layering. Preventing skin contact is more critical than with hydrophilic acids/bases.[1] |
PPE Selection Matrix
The following matrix is designed for Zero-Breakthrough protection.
A. Hand Protection (Gloves)
Standard 4-mil nitrile exam gloves are insufficient for prolonged contact with phenolic solutions.[1]
| Handling State | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Solid / Powder | Nitrile (4 mil) | Nitrile (4-5 mil) | Prevents mechanical abrasion and protects against trace dust.[1] |
| Solution (Alcohol/Water) | Nitrile (4 mil) | Neoprene or Thicker Nitrile (8 mil+) | Phenols penetrate thin nitrile; Neoprene offers superior resistance to phenolic swelling.[1] |
| Solution (DCM/Chloroform) | Laminate (Silver Shield/Barrier) | Nitrile (Disposable) | CRITICAL: Halogenated solvents carry the phenol through nitrile in seconds.[1] Laminate is the only barrier that holds. |
B. Eye & Face Protection[4][5][6][7][8]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are inadequate due to the risk of liquid creep or aerosolization.[1]
-
High Volume (>100mL): Add a Face Shield over goggles.[1] Phenolic burns to the cornea can cause permanent opacity.
C. Respiratory Protection[4][7]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.[1]
-
Secondary (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter.[1]
D. Body Protection[3][7][8]
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Objective: Prevent inhalation of dust and contamination of balance surfaces.[1]
-
Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure. If the balance is external, use a static-free disposable weigh boat and cover immediately after weighing.[1]
-
Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the bulk container.
-
Decontamination: Immediately wipe the balance area with a tissue dampened with PEG 300 or PEG 400 (Polyethylene Glycol), followed by ethanol.[1]
-
Why PEG? Water/Ethanol alone spreads phenols; PEG solubilizes and deactivates the phenol moiety effectively [1].
-
Protocol B: Solubilization & Synthesis
Objective: Mitigate splash risk during dissolution.
-
Solvent Choice: When dissolving in organic solvents (DCM, THF, DMSO), assume the permeation rate of the solvent dictates glove safety.
-
Vessel Management: Clamp all flasks. Do not hold flasks by hand while adding solvent.
-
Heating: If the reaction requires heat, use a silicone oil bath or heating block. Never use an open flame or water bath (risk of steam distillation of the phenol).[1]
Protocol C: Waste Disposal
Segregation is vital for environmental compliance and safety.[1]
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a dedicated "Hazardous Solid Waste" bin labeled "Phenolic Contamination." [1]
-
Liquid Waste: Segregate into "Organic Waste - Phenols."
-
Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as nitration of the biphenyl ring can be exothermic and explosive.
-
Emergency Response Logic
Decision Logic for Exposure
The following diagram illustrates the immediate response workflow.
Caption: Immediate Triage Protocol for Phenolic Biphenyl Exposure. Note the priority of PEG 300 for skin decontamination.
First Aid Specifics
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
